Z-FA-FMK
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15?,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXVEBPEZMSPHB-PKHIMPSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 | |
| Record name | Z-FA-FMK | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Z-FA-FMK | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336087 | |
| Record name | Benzyloxycarbonyl-Phe-DL-Ala-fluoromethylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197855-65-5 | |
| Record name | MDL-201053, (DL-alanine)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197855655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyloxycarbonyl-Phe-DL-Ala-fluoromethylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MDL-201053, (DL-ALANINE)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34O3P3306Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Z-FA-FMK: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-FA-FMK (Benzyloxycarbonyl-L-phenylalanyl-L-alaninyl-fluoromethyl ketone) is a potent, irreversible, and cell-permeable dipeptide fluoromethyl ketone. Initially characterized as an inhibitor of cathepsins B and L, it has gained significant attention as a selective inhibitor of effector caspases, key mediators of apoptosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its target specificity, its role in modulating critical signaling pathways, and its application as a research tool. Quantitative data on its inhibitory activity are presented, alongside detailed experimental protocols for its characterization and use.
Core Mechanism of Action: Irreversible Cysteine Protease Inhibition
This compound functions as an irreversible inhibitor of cysteine proteases. Its mechanism of action involves the fluoromethyl ketone (FMK) moiety, which acts as a reactive "warhead." The peptide backbone (Z-Phe-Ala) provides specificity, guiding the inhibitor to the active site of target proteases. Once in the active site, the catalytic cysteine residue of the protease attacks the carbonyl carbon of the ketone. This forms a stable thiohemiketal adduct, which is followed by the elimination of the fluorine atom and the formation of a covalent thioether bond, leading to irreversible inactivation of the enzyme.
Target Specificity and Quantitative Inhibitory Activity
This compound exhibits a distinct inhibitory profile, primarily targeting effector caspases and certain cathepsins. It shows significantly lower activity against initiator caspases.
Data Presentation: Inhibitory Potency of this compound
| Target Enzyme | Enzyme Class | Inhibition Constant | Reference(s) |
| Caspases | IC₅₀ (µM) | ||
| Caspase-2 | Effector Caspase | 6.147 | [1] |
| Caspase-3 | Effector Caspase | 15.41 | [1] |
| Caspase-6 | Effector Caspase | 32.45 | [1] |
| Caspase-7 | Effector Caspase | 9.077 | [1] |
| Caspase-8 | Initiator Caspase | Not significantly inhibited | [2] |
| Caspase-9 | Initiator Caspase | 110.7 (partially inhibited) | [1] |
| Caspase-10 | Initiator Caspase | Not significantly inhibited | [2] |
| Cathepsins | Kᵢ (µM) | ||
| Cathepsin B | Cysteine Protease | 1.5 | [1] |
| Cathepsin L | Cysteine Protease | Inhibited | [3] |
| Cathepsin S | Cysteine Protease | Inhibited |
Modulation of Apoptotic Signaling Pathways
This compound's selective inhibition of effector caspases makes it a valuable tool for dissecting the molecular events of apoptosis. It effectively blocks the execution phase of apoptosis, downstream of initiator caspase activation.
The Intrinsic (Mitochondrial) Pathway of Apoptosis
The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. This compound does not prevent the release of cytochrome c but acts downstream by inhibiting the effector caspases-3, -6, and -7, which are activated by caspase-9. This blockade prevents the cleavage of key cellular substrates, thereby inhibiting the characteristic morphological changes of apoptosis, such as DNA fragmentation and phosphatidylserine externalization.[2][3]
The Extrinsic (Death Receptor) Pathway of Apoptosis
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated. Active caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which engages the intrinsic pathway. This compound does not inhibit the activation of caspase-8 at the DISC but blocks the downstream activation of effector caspases.[2]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Z-FA-FMK: A Technical Guide for Researchers
An In-depth Examination of the Cysteine Protease Inhibitor Z-FA-FMK (Benzyloxycarbonyl-Phenylalanyl-Alanyl-Fluoromethyl Ketone) for applications in apoptosis, inflammation, and virology research.
Introduction
This compound is a cell-permeable, irreversible inhibitor of cysteine proteases.[1][2] Initially recognized for its potent inhibition of cathepsins B and L, its utility in research has expanded due to its selective effects on effector caspases, making it a valuable tool for dissecting cellular death pathways.[1][3] This guide provides a comprehensive overview of this compound's mechanisms of action, quantitative inhibitory data, detailed experimental protocols, and its application in various research contexts, including apoptosis, inflammation, and infectious disease.
Core Mechanism of Action
This compound functions as an irreversible inhibitor by covalently binding to the active site of target cysteine proteases.[4] Its chemical structure, featuring a fluoromethyl ketone (FMK) group, facilitates this covalent modification, effectively inactivating the enzyme.[5]
The primary targets of this compound are:
-
Cathepsins: It is a potent inhibitor of lysosomal cysteine proteases such as Cathepsin B and Cathepsin L.[3]
-
Effector Caspases: this compound selectively inhibits the executioner caspases involved in the final stages of apoptosis, including caspase-2, -3, -6, and -7.[1][3]
-
Initiator Caspases: Notably, it does not inhibit initiator caspases like caspase-8 and -10, allowing researchers to differentiate between the intrinsic and extrinsic apoptosis pathways.[3]
This selective inhibition profile makes this compound a more specific tool compared to pan-caspase inhibitors like Z-VAD-FMK, which broadly target most caspases.[4][6]
Quantitative Data: Inhibitory Potency
The efficacy of this compound against various proteases has been quantified through biochemical assays. The following tables summarize key inhibitory constants (IC₅₀, Kᵢ) and effective concentrations (EC₅₀) from published research.
| Target Protease | Inhibitor Constant (Ki) | Reference(s) |
| SARS-CoV-2 Mpro (3CLpro) | 25.7 µM | [7] |
| Target Protease | Half-Maximal Inhibitory Concentration (IC₅₀) | Reference(s) |
| Caspase-2 | ~6-32 µM | [8] |
| Caspase-3 | ~6-32 µM | [8] |
| Caspase-6 | ~6-32 µM | [8] |
| Caspase-7 | ~6-32 µM | [8] |
| Cathepsin B | Sub-micromolar | [9] |
| Calpain | Sub-micromolar | [9] |
| SARS-CoV-2 Variant | Half-Maximal Effective Concentration (EC₅₀) | Reference(s) |
| Wuhan-like Strain | 0.55 - 2.41 µM | [10] |
| Other Variants (9 total) | 0.55 - 2.41 µM | [10] |
| SARS-CoV-2 (general) | 0.13 µM | [11] |
Key Research Applications and Signaling Pathways
Dissecting Apoptosis Pathways
This compound's unique ability to inhibit effector caspases while leaving initiator caspases untouched is invaluable for studying programmed cell death. It allows for the investigation of upstream signaling events and the differentiation between caspase-8/10-driven extrinsic apoptosis and mitochondria-mediated intrinsic apoptosis. For instance, in Jurkat T cells, this compound can block apoptosis induced by agents that act through the mitochondrial (intrinsic) pathway.[3][12]
Anti-Inflammatory Research via NF-κB Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] In macrophages stimulated with lipopolysaccharide (LPS), this compound can block the production of pro-inflammatory cytokines like IL-1β and TNF-α.[1][13] This is achieved by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking NF-κB's translocation to the nucleus and subsequent gene transcription.
Antiviral Research (SARS-CoV-2)
Recent studies have highlighted the potential of this compound as a host-targeting antiviral agent against SARS-CoV-2.[10] The entry of SARS-CoV-2 into host cells can be mediated by endosomal cysteine proteases, particularly Cathepsin L, which cleaves the viral Spike (S) protein, facilitating membrane fusion. By inhibiting host Cathepsin L, this compound effectively blocks this viral entry pathway. This mechanism offers the advantage of being less susceptible to viral mutations in the S protein.[10]
Experimental Protocols
Protocol 1: Inhibition of Apoptosis in Cell Culture (Jurkat Cells)
This protocol describes a method to assess the ability of this compound to inhibit apoptosis induced by a chemotherapeutic agent like camptothecin. Apoptosis is measured via Annexin V staining and flow cytometry.
Materials:
-
Jurkat T-cells (ATCC TIB-152)
-
RPMI-1640 medium with 10% FBS
-
This compound (lyophilized)
-
DMSO (for stock solution)
-
Camptothecin
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow Cytometer
Methodology:
-
Prepare this compound Stock: Dissolve lyophilized this compound in DMSO to create a 10 mM stock solution. Store aliquots at -20°C.[14][15]
-
Cell Culture: Seed Jurkat cells at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 medium.
-
Pre-incubation with Inhibitor: Treat cells with this compound at desired final concentrations (e.g., 5, 30, 100 µM).[12] Include a DMSO-only vehicle control. Incubate for 1 hour at 37°C.
-
Induce Apoptosis: Add camptothecin (e.g., 4 µM final concentration) to the cell cultures.[14] Maintain an untreated control group (no camptothecin, no this compound).
-
Incubation: Incubate cells for 3-4 hours at 37°C.[14]
-
Staining: Harvest cells by centrifugation. Wash with cold PBS. Resuspend in 1X Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. Compare the this compound treated groups to the camptothecin-only group to determine the extent of apoptosis inhibition.
Protocol 2: T-Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of primary T-cells stimulated with mitogens.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
96-well culture plates
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
This compound
-
[³H]thymidine
-
Cell harvester and scintillation counter
Methodology:
-
Cell Plating: Seed PBMCs or purified T-cells in a 96-well plate.[13]
-
Treatment: Add this compound to the desired final concentrations (e.g., up to 100 µM).[13]
-
Stimulation: Stimulate cells with a mitogen, such as PHA (5 µg/mL) or a combination of anti-CD3 mAb (5 µg/mL) and anti-CD28 mAb (2.5 µg/mL).[13]
-
Culture: Culture the cells for 72 hours.[13]
-
Radiolabeling: For the final 16 hours of culture, pulse the cells with [³H]thymidine (0.037 MBq).[13]
-
Harvesting: Harvest the cells onto glass fiber filter mats using an automated multiwell harvester.
-
Measurement: Measure the incorporation of [³H]thymidine using a scintillation counter as an indicator of DNA synthesis and cell proliferation.
-
Analysis: Compare the proliferation rates in this compound-treated wells to the stimulated control wells.
Conclusion
This compound is a versatile and specific inhibitor crucial for contemporary cell biology research. Its well-defined inhibitory profile against cathepsins and effector caspases allows for precise dissection of complex cellular pathways. For researchers in apoptosis, immunology, and virology, this compound serves as an indispensable tool for elucidating mechanisms of cell death, inflammation, and host-pathogen interactions. Careful consideration of working concentrations and experimental design, as outlined in this guide, will ensure its effective application in yielding clear and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]
- 3. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Identification of proteasome and caspase inhibitors targeting SARS-CoV-2 Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | SARS-CoV | Cysteine Protease | TargetMol [targetmol.com]
- 8. interpriseusa.com [interpriseusa.com]
- 9. Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating this compound, a host cathepsin L protease inhibitor, as a potent and broad-spectrum antiviral therapy against SARS-CoV-2 and related coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in developing small-molecule inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 15. resources.novusbio.com [resources.novusbio.com]
Z-FA-FMK Target Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-FA-FMK (Benzyloxycarbonyl-Phenylalanyl-Alanyl-Fluoromethyl Ketone) is a synthetic peptide derivative widely utilized in biomedical research as a cysteine protease inhibitor. Initially characterized as an inhibitor of cathepsins B and L, its activity spectrum has been shown to encompass a range of other proteases, most notably the effector caspases involved in apoptosis. This technical guide provides an in-depth analysis of the target specificity of this compound, presenting quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers employing this compound in their experimental designs.
Introduction
This compound is a cell-permeable, irreversible inhibitor that covalently modifies the active site cysteine of target proteases through its fluoromethyl ketone (FMK) moiety.[1] Its dipeptide structure, Z-Phe-Ala, confers a degree of specificity for certain protease families. While it is often used as a negative control in caspase inhibition studies due to its lack of activity against initiator caspases, its potent inhibition of effector caspases and cathepsins makes it a valuable tool for dissecting specific proteolytic pathways.[2][3] Understanding the precise target profile of this compound is critical for the accurate interpretation of experimental results.
Mechanism of Action
The inhibitory activity of this compound is attributed to the electrophilic nature of the fluoromethyl ketone group. This group forms a stable thioether bond with the cysteine residue in the active site of the target protease, leading to irreversible inactivation. The peptide portion of the molecule (Z-Phe-Ala) dictates the initial binding affinity and orientation within the enzyme's active site, thereby determining its specificity.
Target Specificity and Quantitative Data
The inhibitory profile of this compound has been characterized against various cysteine proteases, primarily caspases and cathepsins. The following tables summarize the available quantitative data on its inhibitory potency.
Table 1: Inhibition of Caspases by this compound
| Caspase Target | Enzyme Type | IC50 (µM) | Notes |
| Caspase-2 | Effector | 6.147[4] | Efficiently inhibited.[5] |
| Caspase-3 | Effector | 15.41[4] | Efficiently inhibited.[5] |
| Caspase-6 | Effector | 32.45[4] | Inhibited to a lesser extent.[5] |
| Caspase-7 | Effector | 9.077[4] | Efficiently inhibited.[5] |
| Caspase-8 | Initiator | Not affected[2][5] | Fails to inhibit Fas-mediated activation.[2][5] |
| Caspase-9 | Initiator | 110.7[4] | Only partially inhibited at high concentrations.[2][5] |
| Caspase-10 | Initiator | Not affected[2][5] | --- |
Table 2: Inhibition of Cathepsins and Other Proteases by this compound
| Protease Target | Enzyme Family | Ki (µM) | IC50 (µM) | Notes |
| Cathepsin B | Cysteine Protease | 1.5[4][6] | --- | Potent inhibitor.[7] |
| Cathepsin L | Cysteine Protease | --- | --- | Potent inhibitor.[7] |
| Cathepsin S | Cysteine Protease | --- | --- | Inhibits.[8] |
| Cathepsin H | Cysteine Protease | --- | --- | Selective inhibitor.[9] |
| Papain | Cysteine Protease | --- | --- | Inhibits.[8] |
| Cruzain | Cysteine Protease | --- | --- | Inhibits.[8] |
| SARS-CoV-2 Mpro (3CLpro) | Cysteine Protease | --- | 11.39[4] | Cell-free assay.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the target specificity of this compound.
In Vitro Caspase Activity Assay
This protocol is designed to determine the inhibitory effect of this compound on purified recombinant caspases.
Materials:
-
Purified recombinant caspases (e.g., Caspase-2, -3, -6, -7, -8, -9, -10)
-
This compound
-
Caspase buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Fluorogenic caspase substrates (e.g., Ac-DEVD-AFC for caspases-3 and -7, Ac-VDVAD-AFC for caspase-2, Ac-VEID-AFC for caspase-6, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)
-
96-well microplate fluorometer
Procedure:
-
Dilute purified recombinant caspases in caspase buffer to their optimal working concentration.
-
Prepare serial dilutions of this compound in caspase buffer.
-
In a 96-well plate, pre-incubate the purified caspases with increasing concentrations of this compound or solvent control for 30 minutes at 37°C.[5]
-
Initiate the reaction by adding the appropriate fluorogenic caspase substrate to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate fluorometer.
-
Calculate the rate of substrate cleavage and determine the IC50 value of this compound for each caspase.
Cell-Based Apoptosis Inhibition Assay
This protocol assesses the ability of this compound to inhibit apoptosis in a cellular context.
Materials:
-
Cell line (e.g., Jurkat T cells)
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., etoposide, ceramide, anti-Fas antibody)
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 5, 30, 100 µM) or solvent control for 1 hour.[5]
-
Induce apoptosis by adding the chosen apoptosis-inducing agent.
-
Incubate for a time period sufficient to induce apoptosis (e.g., 3-6 hours).
-
Harvest the cells and wash with PBS.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
DNA Fragmentation Assay
This assay is used to visualize the effect of this compound on a hallmark of apoptosis, the cleavage of genomic DNA into internucleosomal fragments.
Materials:
-
Cells treated as described in the cell-based apoptosis inhibition assay.
-
Lysis buffer (e.g., 10 mM Tris-HCl, 10 mM EDTA, 0.5% Triton X-100, pH 7.5)
-
RNase A
-
Proteinase K
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Lyse the treated cells in lysis buffer.
-
Treat the lysate with RNase A to degrade RNA.
-
Treat the lysate with Proteinase K to digest proteins.
-
Extract the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Resolve the extracted DNA on an agarose gel.
-
Stain the gel with a DNA staining agent and visualize the DNA fragmentation pattern under UV light. A characteristic ladder pattern indicates apoptosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Intrinsic apoptosis pathway showing this compound's inhibitory action.
Caption: Extrinsic apoptosis pathway and the selectivity of this compound.
Caption: General experimental workflow for studying this compound's effects.
Off-Target Effects and Other Applications
Beyond its effects on caspases and cathepsins, this compound has been reported to have other biological activities. It can inhibit lipopolysaccharide (LPS)-induced cytokine production by suppressing NF-κB-dependent gene expression in macrophages.[4][10] Additionally, it has been shown to block T cell proliferation.[10] These off-target effects should be considered when interpreting data from experiments using this compound. Due to its lack of inhibition of initiator caspases, this compound is often used as a negative control for broad-spectrum caspase inhibitors like Z-VAD-FMK.[3][11]
Conclusion
This compound is a versatile cysteine protease inhibitor with a distinct specificity profile. It potently and selectively inhibits effector caspases while having minimal to no effect on initiator caspases 8 and 10.[2][5] It is also a strong inhibitor of several cathepsins.[4][7][8] This selective inhibitory action makes this compound a valuable tool for distinguishing between different apoptotic pathways and for studying the roles of specific proteases in various cellular processes. However, researchers must remain cognizant of its potential off-target effects to ensure the rigorous interpretation of their findings. This guide provides the necessary technical information to effectively utilize this compound in a research setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 4. caymanchem.com [caymanchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sapphire North America [sapphire-usa.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]
- 9. scbt.com [scbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. resources.novusbio.com [resources.novusbio.com]
Z-FA-FMK: A Comprehensive Technical Guide to a Cysteine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Z-FA-FMK (Benzyloxycarbonyl-L-phenylalanyl-L-alanyl-fluoromethyl ketone), a potent and irreversible inhibitor of cysteine proteases. The document details its chemical structure, physicochemical properties, and its mechanism of action against key enzyme families, including caspases and cathepsins. Quantitative data on its inhibitory activity are presented in structured tables for clear comparison. Furthermore, this guide outlines detailed experimental protocols for the application of this compound in various research contexts and provides visual representations of relevant signaling pathways and experimental workflows through Graphviz diagrams. This comprehensive resource is intended to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development in their understanding and utilization of this compound.
Chemical Structure and Physicochemical Properties
This compound, with the full chemical name benzyloxycarbonyl-L-phenylalanyl-L-alanyl-fluoromethyl ketone, is a synthetic dipeptide derivative.[1] Its structure incorporates a benzyloxycarbonyl (Z) protecting group on the phenylalanine residue, which is linked to an alanine residue. The fluoromethyl ketone (FMK) moiety at the C-terminus is the reactive group responsible for its irreversible inhibitory activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C21H23FN2O4 |
| Molar Mass | 386.42 g/mol [1] |
| IUPAC Name | benzyl N-[(2S)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
| CAS Number | 197855-65-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (e.g., to 10 mM)[2] |
| Purity | Typically >95% |
| Storage | Store at -20°C, desiccated. Stable for at least 12 months under these conditions. |
Structure:
Caption: 2D structure of this compound.
Mechanism of Action
This compound is a potent, irreversible inhibitor of cysteine proteases.[1] Its mechanism of action involves the fluoromethyl ketone group, which acts as an electrophilic "warhead." The catalytic cysteine residue in the active site of the target protease attacks the carbonyl carbon of the FMK group, leading to the formation of a stable, covalent thioether bond. This covalent modification permanently inactivates the enzyme.
This compound exhibits selectivity for certain families of cysteine proteases, most notably cathepsins and a subset of caspases.[1]
Target Enzymes and Inhibitory Activity
This compound is widely recognized for its inhibitory effects on cathepsins and specific caspases.
Cathepsin Inhibition
This compound is a potent inhibitor of several cathepsins, including cathepsin B, L, and S.[1] These lysosomal proteases are involved in various physiological processes, and their dysregulation is implicated in diseases such as cancer and neurodegenerative disorders.
Table 2: Inhibitory Activity of this compound against Cathepsins
| Enzyme | Inhibition Constant (Ki) |
| Cathepsin B | 1.5 µM |
Caspase Inhibition
This compound selectively inhibits certain effector caspases, which are key executioners of apoptosis, while showing little to no activity against initiator caspases.[1] This selectivity makes it a useful tool for dissecting apoptotic pathways.
Table 3: Inhibitory Activity of this compound against Caspases
| Enzyme | IC50 (µM) |
| Caspase-2 | 6.147 |
| Caspase-3 | 15.41 |
| Caspase-6 | 32.45 |
| Caspase-7 | 9.077 |
| Caspase-9 | 110.7 |
Note: this compound does not significantly inhibit initiator caspases 8 and 10.[1]
Biological Effects and Signaling Pathways
Inhibition of Apoptosis
Due to its ability to inhibit effector caspases, this compound can block the downstream events of apoptosis. This includes the cleavage of key cellular substrates, DNA fragmentation, and the formation of apoptotic bodies.
Caption: this compound selectively inhibits effector caspases, blocking apoptosis.
Modulation of NF-κB Signaling and Inflammation
This compound has been shown to inhibit the activation of the transcription factor NF-κB.[1] This inhibition is thought to occur through the modulation of upstream signaling components, although the precise mechanism is still under investigation. By blocking NF-κB activation, this compound can suppress the production of pro-inflammatory cytokines such as IL-1α, IL-1β, and TNF-α.[1]
Caption: this compound inhibits NF-κB activation and subsequent cytokine production.
Experimental Protocols
Preparation of Stock Solutions
-
Dissolve this compound in DMSO: To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 259 µL of high-purity DMSO.
-
Storage: Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles. The stock solution is stable for 6-8 months under these conditions.
Use as a Negative Control in Caspase-Mediated Apoptosis Assays
This compound is often used as a negative control for pan-caspase inhibitors like Z-VAD-FMK, as it does not inhibit all caspases.
-
Cell Culture: Culture cells as required to induce apoptosis.
-
Inhibitor Addition: Add this compound to the cell culture at the desired final concentration (typically in the range of 20-100 µM). A parallel culture with the pan-caspase inhibitor and a vehicle control (DMSO) should be included. Ensure the final DMSO concentration does not exceed 0.2% to avoid toxicity.
-
Incubation: Incubate the cells for the desired period to allow for apoptosis induction.
-
Apoptosis Detection: Harvest the cells and assess apoptosis using standard methods such as Annexin V/PI staining followed by flow cytometry, or a DEVDase activity assay.
Caption: Workflow for using this compound as a negative control in apoptosis assays.
Fluorometric Cathepsin B Inhibition Assay
This protocol outlines a method to determine the inhibitory potential of this compound against Cathepsin B.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for Cathepsin B activity (e.g., a buffer containing sodium acetate and EDTA, adjusted to pH 5.5).
-
Cathepsin B Enzyme: Reconstitute purified Cathepsin B in assay buffer to the desired concentration.
-
Substrate: Prepare a stock solution of a fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC) in DMSO.
-
This compound: Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the Cathepsin B enzyme solution to each well.
-
Add the different concentrations of this compound to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition [(1 - (V_inhibitor / V_no_inhibitor)) * 100] against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Caption: Workflow for a fluorometric Cathepsin B inhibition assay.
Synthesis
Conclusion
This compound is a valuable research tool for studying the roles of specific cysteine proteases in various biological processes. Its well-characterized inhibitory profile against certain cathepsins and effector caspases, combined with its effects on inflammatory signaling pathways, makes it a versatile compound for in vitro and in vivo studies. This technical guide provides essential information on its structure, properties, and application, serving as a foundational resource for researchers and drug development professionals.
References
Z-FA-FMK as a Cysteine Protease Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-FA-FMK (Benzyloxycarbonyl-Phenylalanyl-Alanyl-Fluoromethyl Ketone) is a potent, irreversible, and cell-permeable cysteine protease inhibitor. It is widely utilized in biomedical research to investigate the roles of specific cysteine proteases in various cellular processes, most notably apoptosis. While it is a potent inhibitor of cathepsins B and L, it also exhibits selective inhibitory activity towards effector caspases, making it a valuable tool for dissecting the molecular mechanisms of programmed cell death.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, target specificity, applications in research, and detailed experimental protocols.
Introduction
Cysteine proteases are a large family of enzymes that play crucial roles in a multitude of physiological and pathological processes, including protein turnover, antigen presentation, inflammation, and apoptosis.[3] Dysregulation of cysteine protease activity has been implicated in various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the development and characterization of specific inhibitors for these enzymes are of significant interest for both basic research and therapeutic development.
This compound is a synthetic peptide derivative that acts as an irreversible inhibitor of certain cysteine proteases. Its chemical structure, featuring a fluoromethyl ketone (FMK) moiety, allows it to form a covalent bond with the active site cysteine residue of its target enzymes, thereby permanently inactivating them.[4] This guide will explore the multifaceted nature of this compound as a research tool.
Mechanism of Action
This compound functions as a suicide inhibitor. The peptide portion of the molecule (Z-Phe-Ala) directs it to the active site of specific cysteine proteases. Once bound, the electrophilic fluoromethyl ketone group reacts with the nucleophilic thiol group of the active site cysteine residue, forming a stable thioether linkage. This covalent modification irreversibly inactivates the enzyme.
Target Specificity and Quantitative Data
This compound exhibits a distinct specificity profile, primarily targeting cathepsins and effector caspases. It is crucial for researchers to understand this specificity to accurately interpret experimental results.
Primary Targets
-
Cathepsins: this compound is a potent inhibitor of cathepsins B, L, and S.[2]
-
Effector Caspases: It selectively inhibits effector caspases, which are the executioners of apoptosis. These include caspase-2, -3, -6, and -7.[1]
Limited or No Activity
-
Initiator Caspases: this compound does not significantly inhibit the initiator caspases 8 and 10, which are involved in the upstream activation of apoptotic signaling pathways.[1][5] Caspase-9, another initiator caspase, is only partially inhibited at high concentrations.[1] This selectivity allows researchers to differentiate between the roles of initiator and effector caspases in apoptosis.
-
Other Cysteine Proteases: While primarily targeting cathepsins and effector caspases, some studies suggest potential off-target effects on other cysteine proteases like calpains, although this inhibition is generally weaker.[1][4]
Quantitative Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of this compound against various proteases.
| Target Protease | IC50 Value | Notes | Reference |
| Caspase-2 | Efficient Inhibition | Concentration-dependent inhibition observed. | [1] |
| Caspase-3 | Efficient Inhibition | Concentration-dependent inhibition observed. | [1] |
| Caspase-6 | Lesser Extent of Inhibition | Compared to other effector caspases. | [1] |
| Caspase-7 | Efficient Inhibition | Concentration-dependent inhibition observed. | [1] |
| Caspase-8 | No Effect | Does not inhibit. | [1][5] |
| Caspase-9 | Partial Inhibition | Only at high concentrations. | [1] |
| Caspase-10 | No Effect | Does not inhibit. | [1] |
| Cathepsin B | Potent Inhibitor | Widely acknowledged as a primary target. | [2][6] |
| Cathepsin L | Potent Inhibitor | Widely acknowledged as a primary target. | [2] |
| Cathepsin S | Inhibits | Inhibitory activity has been reported. | |
| Calpain | Submicromolar IC50 | Potential for off-target inhibition. | [1] |
Recommended Working Concentrations
The optimal concentration of this compound varies depending on the cell type, experimental conditions, and the specific application.
| Application | Cell Line | Recommended Concentration | Reference |
| Inhibition of Apoptosis | Jurkat T cells | 5 - 100 µM | [7][8] |
| Negative Control for Caspase Inhibitors | General Cell Culture | 20 µM (or same as caspase inhibitor) | [9] |
| Inhibition of Non-Caspase Cysteine Protease Activity | General Cell Culture | 2 - 10 µM | [6] |
| In vivo (Mouse Model) | SCID mice with HT1080 xenograft | 0.02 mg (intratumoral injection) | [8] |
Applications in Research
Elucidating Apoptotic Pathways
Due to its selective inhibition of effector caspases, this compound is a valuable tool for dissecting the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[5] By blocking the executioner caspases, researchers can investigate upstream signaling events, such as the release of cytochrome c from mitochondria or the activation of initiator caspases.[5]
Negative Control in Caspase Inhibition Studies
Given that many broad-spectrum caspase inhibitors can have off-target effects on other cysteine proteases, this compound is often used as a negative control.[10][11] Since it inhibits cathepsins but has limited or no effect on initiator caspases, it can help researchers to confirm that the observed effects of other inhibitors are indeed due to caspase inhibition and not the inhibition of other proteases like cathepsins.[10]
Investigating the Role of Cathepsins
This compound's potent inhibition of cathepsins B and L makes it a useful tool for studying the physiological and pathological roles of these enzymes in processes such as inflammation, immune response, and cancer progression.[3]
Anti-inflammatory and Antiviral Research
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.[3] Additionally, it has demonstrated antiviral activity against certain viruses.[7]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve lyophilized this compound in sterile, high-purity DMSO to a stock concentration of 10 mM. For example, dissolve 1 mg of this compound (MW: 386.4 g/mol ) in 259 µL of DMSO.[9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6-8 months.[9] When ready to use, bring the aliquot to room temperature before opening.
Cell Viability Assay (MTT/WST-1)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with the desired concentration of this compound (or vehicle control - DMSO, typically not exceeding 0.2%) for 1 hour.[8][9]
-
Add the apoptotic stimulus (e.g., etoposide, staurosporine) to the appropriate wells. Include wells with untreated cells, cells treated with the apoptotic stimulus alone, and cells treated with this compound alone.
-
-
Incubation: Incubate the plate for a duration appropriate to induce apoptosis in your cell line (e.g., 24-48 hours).
-
MTT/WST-1 Addition:
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.[12][13]
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[14]
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for WST-1).[2][14]
Caspase Activity Assay (Fluorometric)
This assay measures the activity of specific caspases using a fluorogenic substrate.
-
Cell Lysis:
-
Induce apoptosis in your cell cultures with and without pre-treatment with this compound.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Assay Reaction:
-
In a 96-well black plate, add the cell lysate to each well.
-
Add the specific fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7).
-
For a negative control, incubate a lysate sample with a known caspase inhibitor (or this compound if testing its effect) before adding the substrate.[15][16]
-
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at regular intervals using a microplate fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
Western Blot Analysis of Apoptosis Markers
This protocol allows for the detection of key apoptotic proteins.
-
Sample Preparation:
-
Treat cells with the apoptotic inducer with or without pre-treatment with this compound.
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against apoptotic markers of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Limitations and Off-Target Effects
While a valuable research tool, it is essential to be aware of the limitations of this compound:
-
Irreversibility: The irreversible nature of inhibition by this compound means that its effects cannot be washed out, which may be a consideration in certain experimental designs.
-
Off-Target Effects: Although relatively specific, this compound can inhibit other cysteine proteases, such as calpains, at higher concentrations.[1] It is also important to note that the related pan-caspase inhibitor Z-VAD-FMK has been shown to inhibit other enzymes like N-glycanase (NGLY1), and while not explicitly demonstrated for this compound, the structural similarity warrants consideration of potential off-target activities.[4][17] Researchers should perform appropriate control experiments to rule out the influence of off-target effects.
-
Use as a Negative Control: When used as a negative control, it is crucial to use this compound at the same concentration as the experimental caspase inhibitor to ensure a valid comparison.[9]
Conclusion
This compound is a potent and selective irreversible inhibitor of effector caspases and cathepsins. Its well-characterized specificity profile makes it an indispensable tool for researchers investigating the molecular mechanisms of apoptosis, inflammation, and other cellular processes mediated by these cysteine proteases. By understanding its mechanism of action, target specificity, and potential limitations, and by employing the detailed experimental protocols provided in this guide, researchers can effectively utilize this compound to advance our understanding of complex biological systems and their roles in health and disease.
References
- 1. Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. selleckchem.com [selleckchem.com]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 11. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 15. protocols.io [protocols.io]
- 16. protocols.io [protocols.io]
- 17. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Z-FA-FMK in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-FA-FMK (benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a versatile and widely utilized synthetic peptide in apoptosis research. Initially characterized as a potent, irreversible inhibitor of cysteine proteases, particularly cathepsins B and L, its role extends to the selective inhibition of specific caspases, the key executioners of apoptosis.[1][2][3] This dual functionality makes this compound an invaluable tool for dissecting the intricate signaling cascades of programmed cell death. This technical guide provides an in-depth exploration of this compound's mechanism of action, its target specificity, and its practical applications in experimental settings. We will detail its impact on apoptotic signaling pathways, present quantitative data on its inhibitory profile, and provide standardized protocols for its use in key apoptosis assays.
Introduction to this compound
This compound is a cell-permeable dipeptide with an electrophilic fluoromethyl ketone (FMK) moiety that irreversibly binds to the catalytic cysteine residue in the active site of target proteases. While it is a potent inhibitor of cathepsins B and L, its utility in apoptosis research stems from its selective inhibition of a subset of caspases.[2][4][5] This selectivity allows researchers to differentiate the roles of various caspase subfamilies in the apoptotic process.
Mechanism of Action in Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. It is executed by a family of cysteine proteases called caspases, which are present as inactive zymogens (pro-caspases) in healthy cells.[6] Upon receiving an apoptotic stimulus, initiator caspases (e.g., caspase-8, caspase-9) are activated. These, in turn, cleave and activate effector caspases (e.g., caspase-3, caspase-6, caspase-7), which are responsible for the systematic dismantling of the cell.[7]
This compound's primary role in apoptosis is the selective inhibition of effector caspases. It has been demonstrated to inhibit recombinant effector caspases-2, -3, -6, and -7.[4][5] In contrast, it does not significantly inhibit the initiator caspases-8 and -10, and only partially inhibits caspase-9.[4][5] This differential inhibition is crucial for its use as a research tool. For instance, by blocking effector caspases, this compound can prevent downstream apoptotic events such as DNA fragmentation and the externalization of phosphatidylserine, without affecting the initial activation of the intrinsic or extrinsic pathways.[1][5]
Quantitative Inhibitory Profile of this compound
The efficacy of this compound as an inhibitor is quantified by its inhibitory constant (Ki) and its half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for this compound against various caspases and cathepsins.
| Target Protease | Inhibition Value (IC50) | Reference |
| Caspase-2 | 6.147 µM | [8] |
| Caspase-3 | 15.41 µM | [8] |
| Caspase-6 | 32.45 µM | [8] |
| Caspase-7 | 9.077 µM | [8] |
| Caspase-9 | 110.7 µM | [8] |
| Target Protease | Inhibition Value (Ki) | Reference |
| Cathepsin B | 1.5 µM | [8] |
Note: IC50 and Ki values can vary depending on the experimental conditions.
This compound in Apoptotic Signaling Pathways
This compound's selective inhibition of effector caspases makes it a valuable tool for elucidating the specific pathways of apoptosis. The two primary apoptotic pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors.[9][10] This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated.[9] Activated caspase-8 can then directly cleave and activate effector caspases. Since this compound does not inhibit caspase-8, it allows researchers to study the upstream events of the extrinsic pathway while blocking the downstream execution phase.
The Intrinsic Pathway: The intrinsic pathway is triggered by intracellular stress signals, leading to the release of cytochrome c from the mitochondria.[9] Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, leading to the activation of caspase-9.[9] Activated caspase-9 then activates effector caspases. This compound's partial inhibition of caspase-9 and strong inhibition of effector caspases can be used to investigate the necessity of the effector caspase cascade in this pathway.
Figure 1. this compound selectively inhibits effector caspases.
Experimental Protocols
This compound is a valuable reagent in a variety of assays designed to measure apoptosis. Below are generalized protocols for its use.
Reconstitution and Storage of this compound
This compound is typically supplied as a lyophilized powder.
-
Reconstitution: To create a stock solution, reconstitute the lyophilized powder in sterile, high-purity DMSO. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 386.4 g/mol ), dissolve it in 259 µL of DMSO.[11]
-
Storage: Store the lyophilized powder at -20°C. The reconstituted stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C, where it is stable for several months.[11][12][13]
General Workflow for In Vitro Apoptosis Inhibition
Figure 2. Workflow for this compound in apoptosis assays.
Caspase Activity Assay (Fluorometric)
This assay measures the activity of specific caspases using a fluorogenic substrate.
-
Cell Treatment: Culture cells to the desired density and pre-incubate with this compound (e.g., 5-100 µM) for 1 hour before inducing apoptosis.[1] Include appropriate controls (untreated, vehicle-treated, apoptosis-induced without inhibitor).
-
Cell Lysis: After the desired incubation period, harvest the cells and lyse them using a suitable lysis buffer.
-
Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a specific caspase substrate (e.g., Ac-DEVD-AFC for caspase-3).
-
Measurement: Incubate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Compare the fluorescence levels between the different treatment groups to determine the extent of caspase inhibition by this compound.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay detects the externalization of phosphatidylserine (an early apoptotic marker) and loss of membrane integrity (a late apoptotic/necrotic marker).
-
Cell Treatment: Treat cells with this compound and the apoptotic stimulus as described above.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to assess the inhibitory effect of this compound on apoptosis.
This compound as a Negative Control
There is some ambiguity in the literature regarding the use of this compound as a negative control. While some sources describe it as a negative control for caspase inhibitors with no effect on caspase-mediated apoptosis, this statement requires clarification.[12][13] this compound is more accurately described as a selective caspase inhibitor and is often used as a negative control in experiments involving pan-caspase inhibitors like Z-VAD-FMK.[14] Because this compound does not inhibit all caspases, particularly the initiator caspase-8, it can help to demonstrate that the observed anti-apoptotic effect of a pan-caspase inhibitor is indeed due to broad caspase inhibition.
Conclusion
This compound is a multifaceted research tool with a well-defined, albeit complex, role in the study of apoptosis. Its primary function as a potent cathepsin inhibitor is complemented by its selective inhibition of effector caspases. This selectivity allows for the detailed investigation of the hierarchical and differential roles of caspases in the intrinsic and extrinsic apoptotic pathways. By understanding its specific targets and employing it in carefully designed experiments, researchers can continue to unravel the intricate mechanisms of programmed cell death. The protocols and data presented in this guide provide a solid foundation for the effective use of this compound in apoptosis research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 10. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 13. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 14. Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-FA-FMK: A Technical Guide to its Mechanism and Effect on Cathepsins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-FA-FMK, or benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone, is a potent, cell-permeable, and irreversible inhibitor of cysteine proteases.[1][2] Structurally, it is a dipeptide-based compound featuring a fluoromethyl ketone (FMK) moiety, which is crucial for its mechanism of action.[3] Initially recognized for its inhibitory activity against cathepsins B and L, this compound has since been characterized as a broad-spectrum inhibitor affecting various cysteine proteases, including other cathepsins and certain effector caspases.[2][4][5] This dual activity makes it a complex tool, often used to probe the roles of these proteases in cellular processes such as apoptosis, inflammation, and viral infection.[4][6][7] This guide provides an in-depth overview of this compound, focusing on its inhibitory effects on cathepsins, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as an irreversible inhibitor by forming a stable, covalent bond with the active site cysteine residue of its target proteases.[8] The fluoromethyl ketone group acts as an electrophilic "warhead." The peptidyl portion of the inhibitor (Z-Phe-Ala) directs it to the enzyme's active site. Once positioned, the catalytic cysteine residue performs a nucleophilic attack on the ketone's carbonyl carbon. This interaction results in the formation of a stable thiohemiketal adduct, effectively and irreversibly inactivating the enzyme.[8]
Caption: Irreversible inhibition of cathepsin by this compound.
Data Presentation: Inhibitory Profile
This compound exhibits a broad but differential inhibitory profile against various cysteine proteases. While it is a potent inhibitor of cathepsins B and L, it also affects other proteases, most notably the effector caspases.[4][5][9] This cross-reactivity is a critical consideration in experimental design, and this compound is sometimes used as a negative control for more specific caspase inhibitors.[7][10] The quantitative inhibitory data is summarized below.
| Target Enzyme | Inhibitor Constant | Organism/Source | Notes | Reference |
| Cathepsins | ||||
| Cathepsin B | Ki = 1.5 µM | Not Specified | Potent inhibitor. | [11] |
| Cathepsin L | Potent Inhibitor | Not Specified | Specific Ki/IC50 not provided in sources. | [2][4][5] |
| Cathepsin S | Inhibitor | Not Specified | Specific Ki/IC50 not provided in sources. | [1][2] |
| Caspases | ||||
| Caspase-2 | IC50 = 6.1 µM | Recombinant | Selective inhibition of effector caspases. | [9][11] |
| Caspase-3 | IC50 = 15.4 µM | Recombinant | [11] | |
| Caspase-6 | IC50 = 32.5 µM | Recombinant | [11] | |
| Caspase-7 | IC50 = 9.1 µM | Recombinant | [11] | |
| Caspase-9 | IC50 = 110.7 µM | Recombinant | Only partially inhibited. | [9][11] |
| Caspase-8 | Not Affected | Recombinant | Does not inhibit initiator caspases. | [2][9] |
| Caspase-10 | Not Affected | Recombinant | Does not inhibit initiator caspases. | [2][9] |
| Other Proteases | ||||
| SARS-CoV-2 Mpro (3CLpro) | IC50 = 11.39 µM | Cell-free assay | Inhibits the main viral protease. | [11] |
| Papain | Inhibitor | Not Specified | [2] | |
| Cruzain | Inhibitor | Not Specified | [2] |
Signaling Pathways and Cellular Effects
The inhibition of cathepsins by this compound can modulate critical cellular signaling pathways, primarily those involved in inflammation and apoptosis.
4.1 Inhibition of NF-κB-Mediated Inflammation In macrophages, this compound has been shown to prevent the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as IL-1α, IL-1β, and TNF-α.[2][6] This effect occurs at the transcriptional level and is mediated by the inhibition of the transactivation potential of Nuclear Factor-kappa B (NF-κB).[6] While initially attributed to cathepsin B inhibition, studies suggest this anti-inflammatory action may result from off-target effects on the NF-κB pathway itself, independent of cathepsin activity.[6]
Caption: this compound inhibits pro-inflammatory cytokine production.
4.2 Modulation of Apoptosis this compound is known to block apoptosis.[4] It inhibits the induction of DEVDase activity (a measure of caspase-3/7 activity), DNA fragmentation, and the externalization of phosphatidylserine—all hallmarks of apoptosis.[4][5] This effect is primarily due to its direct inhibition of effector caspases (-3, -6, and -7).[9] Because it does not inhibit initiator caspases-8 and -10, it can be used to dissect apoptosis pathways, demonstrating, for example, that certain molecules induce apoptosis via the intrinsic (mitochondrial) pathway.[5][9]
Experimental Protocols
The following is a representative protocol for determining the inhibitory effect of this compound on a specific cathepsin using a fluorometric assay.
5.1 Fluorometric Cathepsin S Inhibition Assay
This protocol is adapted from commercially available inhibitor screening kits and common laboratory practices.[12]
Objective: To determine the IC50 value of this compound for Cathepsin S.
Materials:
-
Recombinant human Cathepsin S (CTSS)
-
CTSS-specific fluorogenic substrate (e.g., Z-VVR-AFC)
-
This compound
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
DMSO (for dissolving inhibitor)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation/Emission ~400/505 nm for AFC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Create a series of dilutions of this compound in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a working solution of the CTSS enzyme in Assay Buffer. The final concentration should be in the linear range of the assay.
-
Prepare a working solution of the CTSS substrate (e.g., Z-VVR-AFC) in Assay Buffer.
-
-
Assay Setup:
-
Enzyme Control (EC): Add Assay Buffer and DMSO (vehicle control) to designated wells.
-
Inhibitor Wells: Add the diluted this compound solutions to the wells.
-
No Enzyme Control (Blank): Add Assay Buffer to control for background fluorescence.
-
Add the prepared CTSS enzyme solution to the EC and Inhibitor wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the CTSS substrate solution to all wells.
-
Immediately place the plate in the fluorometer.
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each this compound concentration:
-
% Inhibition = (1 - (V_inhibitor / V_EC)) * 100
-
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental workflow for IC50 determination of this compound.
Conclusion
This compound is a valuable but complex chemical probe for studying the roles of cysteine proteases. Its irreversible mechanism of action provides potent inhibition of cathepsins B, L, and S. However, its significant cross-reactivity with effector caspases necessitates careful experimental design and data interpretation. Researchers utilizing this compound must consider its full inhibitory profile to accurately attribute cellular effects to the inhibition of cathepsins versus caspases. Its demonstrated effects on inflammation, apoptosis, and viral replication underscore the therapeutic potential of targeting these enzyme families, making this compound and its analogs important tools in fundamental research and drug development.
References
- 1. This compound, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03046A [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The cathepsin B inhibitor z-FA.fmk inhibits cytokine production in macrophages stimulated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 11. caymanchem.com [caymanchem.com]
- 12. abcam.co.jp [abcam.co.jp]
A Technical Guide to the Preliminary Investigation of Z-FA-FMK in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-FA-FMK (Benzyloxycarbonyl-L-phenylalanyl-L-alaninyl-fluoromethyl ketone) is a cell-permeable, irreversible inhibitor of cysteine proteases. It is widely utilized in cell culture studies to investigate the roles of specific proteases in cellular processes, most notably apoptosis. This technical guide provides an in-depth overview of the preliminary investigation of this compound in a cell culture setting, detailing its mechanism of action, experimental protocols, and the signaling pathways it perturbs.
Mechanism of Action
This compound is recognized for its dual inhibitory role, targeting both the caspase family of proteases and cathepsins.
-
Pan-Caspase Inhibition: this compound is a broad-spectrum inhibitor of caspases, a family of cysteine proteases that are central to the execution of apoptosis. However, it exhibits selectivity, effectively inhibiting effector caspases such as caspase-2, -3, -6, and -7, while having no effect on initiator caspases-8 and -10.[1] It only partially inhibits the initiator caspase-9.[1] This selective inhibition makes this compound a valuable tool for dissecting the caspase cascade and differentiating between the intrinsic and extrinsic pathways of apoptosis.
-
Cathepsin Inhibition: this compound is a potent inhibitor of cathepsins B and L, lysosomal cysteine proteases that have been implicated in various cellular processes, including apoptosis.
Data Presentation
The following tables summarize the quantitative data related to the inhibitory activity of this compound.
| Target Enzyme | Inhibitor | IC50 / Effective Concentration | Cell Line / System | Reference |
| Effector Caspases (2, 3, 6, 7) | This compound | Not specified, but effective inhibition observed | Recombinant caspases | [1] |
| Initiator Caspase-8 | This compound | No inhibition | Recombinant caspase-8 | [1] |
| Initiator Caspase-10 | This compound | No inhibition | Recombinant caspase-10 | [1] |
| Initiator Caspase-9 | This compound | Partial inhibition | Recombinant caspase-9 | [1] |
| Cathepsin B | This compound | Not specified, but potent inhibition | General | |
| Cathepsin L | This compound | Not specified, but potent inhibition | General | |
| DEVDase activity (caspase-3-like) | This compound | Dose-dependent inhibition (5-100 µM) | Jurkat T cells | [2] |
| Experimental Parameter | Value/Range | Cell Type(s) | Notes |
| Working Concentration (Caspase Inhibition) | 20 - 100 µM | Various, including Jurkat T cells | Higher concentrations are typically used to ensure sufficient inhibition of intracellular caspases. |
| Working Concentration (Cathepsin Inhibition) | 2 - 10 µM | Various | Lower concentrations can be used to selectively inhibit cathepsins over caspases. |
| Solvent | DMSO | N/A | A DMSO control should always be included in experiments. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity. |
Experimental Protocols
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to quantify the extent of apoptosis in a cell population following treatment with an apoptosis-inducing agent and/or this compound.
Materials:
-
Cells of interest (e.g., Jurkat T-cells)
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
This compound (stock solution in DMSO)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate. Allow cells to adhere (if applicable) before treatment. Treat cells with the desired concentrations of the apoptosis-inducing agent and/or this compound. Include appropriate controls: untreated cells, vehicle (DMSO) control, and cells treated with the apoptosis inducer alone. Incubate for the desired period (e.g., 4-24 hours).
-
Cell Harvesting: For suspension cells, gently collect the cells by centrifugation (300 x g for 5 minutes). For adherent cells, gently detach the cells using a non-enzymatic method (e.g., scraping or using an EDTA-based dissociation solution) and then collect by centrifugation.
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Western Blot Analysis of Caspase-3 and PARP Cleavage
This protocol details the detection of key apoptotic markers, cleaved caspase-3 and cleaved PARP, by Western blotting to confirm the induction of apoptosis and the inhibitory effect of this compound.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
Data Interpretation:
-
An increase in the band intensity for cleaved caspase-3 (p17/19 kDa fragments) and cleaved PARP (89 kDa fragment) indicates the induction of apoptosis.
-
A decrease in the band intensity for pro-caspase-3 (35 kDa) and full-length PARP (116 kDa) also signifies apoptosis.
-
In the presence of effective concentrations of this compound, the cleavage of caspase-3 and PARP should be reduced or absent.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Intrinsic and extrinsic apoptosis pathways and the inhibitory action of this compound.
References
Z-FA-FMK: A Technical Guide for Studying Lysosomal Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-FA-FMK (Benzyloxycarbonyl-Phenylalanyl-Alanyl-Fluoromethyl Ketone) is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases.[1] Initially characterized for its inhibitory activity against cathepsins B and L, it has become a valuable tool for investigating the roles of lysosomal proteases in a multitude of cellular processes, including apoptosis, inflammation, and autophagy.[2][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in studying lysosomal pathways.
Core Concepts: Mechanism of Action
This compound functions as an irreversible inhibitor by forming a covalent bond with the active site cysteine of target proteases.[4] The fluoromethylketone (FMK) moiety is a key feature, acting as an electrophile that is attacked by the catalytic cysteine residue within the enzyme's active site. This covalent modification permanently inactivates the enzyme.
While widely used as a pan-cathepsin inhibitor, it is crucial to note that this compound also exhibits significant inhibitory activity against several effector caspases.[2][5] This dual specificity necessitates careful experimental design and the use of appropriate controls to dissect the specific contributions of cathepsins versus caspases in a given biological context.
Data Presentation: Inhibitor Specificity and Potency
The following tables summarize the known inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against various cathepsins and caspases. This data is essential for determining appropriate working concentrations and for interpreting experimental results.
Table 1: Inhibition of Cathepsins by this compound
| Target | Inhibition Constant (Ki) | Half-Maximal Inhibitory Concentration (IC50) |
| Cathepsin B | 1.5 µM[6] | Not specified |
| Cathepsin L | Not specified | Not specified |
| Cathepsin H | Selective inhibitor[4] | Not specified |
| Cathepsin S | Inhibited[1] | Not specified |
Table 2: Inhibition of Caspases by this compound
| Target | Half-Maximal Inhibitory Concentration (IC50) |
| Caspase-2 | 6.147 µM[6] |
| Caspase-3 | 15.41 µM[6] |
| Caspase-6 | 32.45 µM[6] |
| Caspase-7 | 9.077 µM[6] |
| Caspase-8 | Not inhibited[2][5] |
| Caspase-9 | 110.7 µM[6] |
| Caspase-10 | Not inhibited[2][5] |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Figure 1: Mechanism of irreversible inhibition by this compound.
Figure 2: General workflow for studying this compound's effect on apoptosis.
Figure 3: Simplified signaling pathway showing points of inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
High-purity Dimethyl Sulfoxide (DMSO) (>99.9%)[7]
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 259 µL of DMSO.[7]
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Store the aliquots at -20°C. The stock solution is stable for 6-8 months when stored properly.[7]
Cell Culture Treatment with this compound
General Guidelines:
-
The optimal working concentration of this compound can vary depending on the cell type, the specific biological question, and the duration of the experiment.[7] A typical starting range for in vitro cell culture experiments is 10-100 µM.[7][8]
-
It is crucial to include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.[7] The final DMSO concentration in the culture medium should generally be kept below 0.2% to avoid solvent-induced toxicity.[7]
Procedure:
-
Culture cells to the desired confluency or density.
-
Dilute the 10 mM this compound stock solution directly into the cell culture medium to achieve the desired final concentration. For example, to achieve a 20 µM final concentration, add 2 µL of the 10 mM stock solution to 1 mL of culture medium.[7]
-
For apoptosis inhibition studies, this compound is typically added at the same time as the apoptotic stimulus.[9]
-
Incubate the cells for the desired experimental duration.
Western Blotting for Caspase and Cathepsin Activity
Objective: To assess the effect of this compound on the processing and activation of caspases or the levels of cathepsins.
Materials:
-
Cells treated with this compound and appropriate controls
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., pro-caspase-3, cleaved caspase-3, Cathepsin B)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
T Cell Proliferation Assay ([3H]-Thymidine Incorporation)
Objective: To determine the effect of this compound on mitogen-induced T cell proliferation.[3]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified T cells[3]
-
96-well culture plates
-
Mitogens (e.g., PHA, anti-CD3/anti-CD28 antibodies)[3]
-
This compound stock solution
-
[3H]-thymidine
-
Cell harvester and scintillation counter
Procedure:
-
Seed PBMCs or purified T cells in a 96-well plate.[3]
-
Add this compound at various concentrations or a vehicle control.
-
Stimulate the cells with a mitogen (e.g., PHA at 5 µg/mL).[3]
-
Culture the cells for 72 hours. For the final 16 hours of culture, pulse the cells with [3H]-thymidine.[3]
-
Harvest the cells onto glass fiber filter mats using an automated cell harvester.[3]
-
Measure the incorporation of [3H]-thymidine using a scintillation counter to determine the extent of cell proliferation.
Concluding Remarks
This compound is a powerful, albeit non-specific, tool for probing the functions of lysosomal cathepsins and effector caspases. Its utility is maximized through careful experimental design, including the use of appropriate controls and a thorough understanding of its dual inhibitory nature. The protocols and data presented in this guide are intended to provide a solid foundation for researchers employing this compound to elucidate the complex roles of lysosomal pathways in health and disease. As with any inhibitor, the interpretation of results should be approached with caution, and ideally, key findings should be confirmed using complementary approaches such as genetic knockdown or knockout of the target proteases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Caspase Inhibitor Z-VAD-FMK [promega.com]
The Use of Z-FA-FMK in Experimental Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-FA-FMK (Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a potent, irreversible inhibitor of cysteine proteases.[1] Its primary targets include cathepsins B, L, and S, as well as papain and cruzain.[1][2] Notably, this compound also exhibits inhibitory activity towards certain effector caspases, specifically caspases-2, -3, -6, and -7, while generally not affecting initiator caspases like -8 and -10.[1][3][4][5] This selective inhibitory profile makes this compound a valuable tool in a variety of experimental contexts, from studying apoptosis and inflammation to investigating viral replication. This guide provides an in-depth overview of the fundamental principles and protocols for utilizing this compound in experimental settings.
Mechanism of Action
This compound functions as an irreversible inhibitor by forming a covalent bond with the active site of target cysteine proteases.[6] This covalent modification permanently inactivates the enzyme, thereby blocking its downstream signaling and functional consequences. For instance, by inhibiting cathepsins, this compound can interfere with processes like collagen degradation by fibroblasts and osteoclasts.[7] Its inhibition of effector caspases allows for the dissection of apoptotic pathways, where it can block events such as DNA fragmentation and phosphatidylserine externalization.[3][4] Furthermore, this compound has been shown to suppress the production of pro-inflammatory cytokines like IL-1α, IL-1β, and TNF-α by inhibiting the NF-κB signaling pathway in macrophages stimulated with lipopolysaccharide (LPS).[1][7]
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data regarding the use and efficacy of this compound.
Table 1: Inhibitory Activity of this compound against Caspases
| Caspase Target | IC50 (µM) |
| Caspase-2 | 6.147[8] |
| Caspase-3 | 15.41[8] |
| Caspase-6 | 32.45[8] |
| Caspase-7 | 9.077[8] |
| Caspase-9 | 110.7[8] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Type | Application | Concentration (µM) | Observed Effect |
| Jurkat T cells | Inhibition of apoptosis | 5 - 100[3][9] | Reduced DEVDase activity and DNA fragmentation.[3] |
| Human PBMCs | Inhibition of T cell proliferation | 25 - 100[10] | Near complete inhibition of mitogen-induced proliferation at 100 µM.[10] |
| PU5-1.8 & Mf4/4 Macrophages | Inhibition of cytokine production | 50[8] | Inhibition of LPS-induced IL-1β increase and NF-κB transactivation.[8] |
| Vero E6 cells | Inhibition of SARS-CoV-2 replication | 0.13 (EC50)[8] | Inhibition of viral replication without cytotoxicity.[8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its use in cell culture.
Caption: Inhibition of the intrinsic apoptosis pathway by this compound.
Caption: this compound inhibits LPS-induced NF-κB activation.
Caption: A generalized workflow for in vitro experiments using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
High-purity Dimethyl Sulfoxide (DMSO)
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 259 µl of DMSO.[11]
-
Ensure the powder is completely dissolved by gentle vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6-8 months.[11]
In Vitro Inhibition of Apoptosis in Jurkat T Cells
Materials:
-
Jurkat T cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
Apoptosis-inducing agent (e.g., retinoid-related molecules, etoposide)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Seed Jurkat T cells in a 96-well plate at a desired density.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 5, 30, 100 µM) or DMSO as a vehicle control for 1 hour.[5][9]
-
Induce apoptosis by adding the chosen stimulus and incubate for the recommended duration (e.g., 3 hours).[5]
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Inhibition of T Cell Proliferation
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified T cells
-
Complete RPMI-1640 medium
-
Mitogens (e.g., Phytohemagglutinin (PHA), anti-CD3/anti-CD28 antibodies)
-
This compound stock solution (10 mM in DMSO)
-
[³H]thymidine
-
96-well culture plates
-
Cell harvester and scintillation counter
Procedure:
-
Seed PBMCs or purified T cells in a 96-well plate.[7]
-
Add this compound at the desired final concentrations.
-
Stimulate the cells with mitogens (e.g., PHA at 5 µg/ml).[7]
-
Culture the cells for 72 hours.[7]
-
During the last 16 hours of culture, pulse the cells with [³H]thymidine.[7]
-
Harvest the cells onto filter mats using an automated cell harvester.[7]
-
Measure the incorporation of [³H]thymidine using a scintillation counter to determine the extent of cell proliferation.
Conclusion
This compound is a versatile and potent inhibitor of cysteine proteases, with significant utility in studying apoptosis, inflammation, and other cellular processes. Its well-characterized mechanism of action and selective inhibitory profile make it an invaluable tool for researchers. Adherence to proper experimental design, including appropriate controls and concentration optimization, is crucial for obtaining reliable and interpretable results. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scbt.com [scbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.novusbio.com [resources.novusbio.com]
Methodological & Application
Application Notes and Protocols: Z-FA-FMK Stock Solution Preparation in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Z-FA-FMK (Benzyloxycarbonyl-phenylalanyl-alanine fluoromethyl ketone) is a cell-permeable, irreversible inhibitor of cysteine proteases.[1] It is widely recognized for its inhibition of cathepsins B and L.[2] In the context of apoptosis research, this compound serves as a crucial negative control for broad-spectrum and specific caspase inhibitors.[3][4] While it can inhibit effector caspases (such as -2, -3, -6, and -7) at higher concentrations, it does not affect initiator caspases like -8 and -10.[5][6] This document provides detailed protocols for the preparation, storage, and application of a this compound stock solution using Dimethyl Sulfoxide (DMSO) as the solvent.
Product Information and Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | References |
| Full Name | Benzyloxycarbonyl-phenylalanyl-alanine fluoromethyl ketone | [1] |
| Molecular Formula | C₂₁H₂₃FN₂O₄ | [1][7] |
| Molecular Weight | ~386.4 g/mol | [1][3][7] |
| CAS Number | 96922-64-4 | [1] |
| Appearance | White solid | [7][8] |
| Purity | >95% | [1] |
| Solubility | Soluble in DMSO to 10 mM or higher | [1][2][9] |
| Storage (Solid) | -20°C, under desiccating conditions | [1][4] |
| Storage (Stock Solution) | -20°C in aliquots | [2][4] |
Biological Activity and Mechanism of Action
This compound is an irreversible inhibitor of cysteine proteases.[9] Its primary targets are cathepsins B and L.[5] In apoptosis studies, it is often used as a negative control alongside pan-caspase inhibitors like Z-VAD-FMK.[2][4] While Z-VAD-FMK broadly inhibits caspases to block apoptosis, this compound does not inhibit apoptosis mediated by initiator caspases and is used to demonstrate that the observed effects of other FMK-based inhibitors are due to specific caspase inhibition.[3][4] Research has shown that this compound selectively inhibits effector caspases 2, 3, 6, and 7, while initiator caspases 8 and 10 are not significantly affected.[1][5][6]
The diagram below illustrates the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, highlighting the general points of action for initiator and effector caspases. This compound primarily acts on the effector caspases.
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity DMSO.
Materials:
-
This compound solid (e.g., 1 mg)
-
High-purity (>99.9%) Dimethyl Sulfoxide (DMSO)[2]
-
Microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Workflow Diagram:
Procedure:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Molecular Weight (MW) of this compound = 386.4 g/mol (or mg/mmol).
-
To make a 10 mM (10 mmol/L) solution:
-
Volume (µL) = [Mass (mg) / 386.4 (mg/mmol)] * 100,000 (µL/mmol)
-
For 1 mg of this compound: Volume = (1 / 386.4) * 100,000 ≈ 259 µL of DMSO.[2]
-
-
-
Reconstitution: Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the vial containing the this compound solid.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, gently pipette the solution up and down to ensure the solid is completely dissolved. Visually inspect the solution to confirm there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.[2][4]
-
Storage: Store the aliquots at -20°C. The stock solution is stable for at least 6-8 months under these conditions.[2]
This protocol provides a general guideline for using this compound as a negative control in an apoptosis assay.
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.[2]
-
Dilution: Dilute the stock solution into your cell culture medium to achieve the desired final working concentration. The working concentration should match that of the experimental caspase inhibitor being used (typically in the range of 20 µM to 100 µM).[2][6]
-
Example for a 20 µM working concentration:
-
Add 2 µL of the 10 mM stock solution to 1 mL of cell culture medium.[2]
-
This creates a 1:500 dilution.
-
-
-
DMSO Concentration Control: Ensure the final concentration of DMSO in the culture medium is not toxic to the cells. A final concentration of ≤0.2% is generally recommended.[2] In the example above, the final DMSO concentration is 0.2%.
-
Incubation: Pre-incubate the cells with the this compound-containing medium for a suitable period (e.g., 30-60 minutes) before inducing apoptosis.[3]
-
Assay: Proceed with your apoptosis induction protocol and subsequent analysis (e.g., Annexin V staining, caspase activity assay). Compare the results from cells treated with this compound to those treated with the active caspase inhibitor and untreated controls.
Stability and Storage
-
Solid Compound: Store the lyophilized this compound at -20°C under desiccating conditions.[1][4]
-
Stock Solution: The 10 mM stock solution in DMSO should be stored in small, tightly sealed aliquots at -20°C. Avoid repeated freeze-thaw cycles.[2][4] Before use, bring the frozen stock solution to room temperature before opening the vial to prevent water absorption by the DMSO.[2][10]
Disclaimer: This product is for research use only and is not intended for diagnostic or in vivo use.[2] Optimal concentrations and incubation times may vary depending on the cell type and experimental setup, and should be determined empirically by the investigator.[2]
References
- 1. This compound, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 4. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 5. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. raybiotech.com [raybiotech.com]
- 8. This compound | SARS-CoV | Cysteine Protease | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. bio-rad.com [bio-rad.com]
Optimal In Vitro Working Concentration of Z-FA-FMK: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-FA-FMK (carbobenzoxy-L-phenylalanyl-L-alaninyl-fluoromethylketone) is a versatile and widely utilized tool in cell biology and drug discovery. It is a cell-permeable, irreversible inhibitor of cysteine proteases, primarily known for its activity against cathepsins B and L.[1][2][3][4] Due to its lack of inhibitory action against caspases that require a P1 aspartate residue, this compound serves as an excellent negative control for experiments involving FMK-based pan-caspase or specific caspase inhibitors like Z-VAD-FMK.[1][2] Recent studies have also revealed its ability to selectively inhibit effector caspases (caspase-2, -3, -6, and -7) at higher concentrations, while not affecting initiator caspases-8 and -10, making it a valuable tool for dissecting apoptotic pathways.[4][5][6]
These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of this compound in various in vitro settings.
Data Presentation: Recommended Working Concentrations
The optimal concentration of this compound is highly dependent on the cell type, the specific application (e.g., negative control, cathepsin inhibition, or effector caspase inhibition), and the experimental conditions. Below is a summary of concentrations reported in the literature for various applications.
| Application | Cell Type | Concentration Range | Notes |
| Negative Control for Caspase Inhibitors | Various | 50 nM - 100 µM | Should be used at the same concentration as the active caspase inhibitor.[1] |
| Jurkat (Human T-cell leukemia) | 20 µM | Used as a negative control alongside a caspase-9 inhibitor (Z-LEHD-FMK).[2] | |
| Cysteine Protease (non-caspase) Inhibition | General Cell Culture | 2 - 10 µM | Recommended for inhibiting non-caspase cysteine protease activity.[3] |
| Effector Caspase Inhibition | Jurkat T cells | 5 - 100 µM | Increasing concentrations prevented retinoid-related molecule (RRM)-induced DNA fragmentation and DEVDase activity.[4][7] |
| Purified Recombinant Caspases | Varies (concentration-dependent inhibition observed) | Efficiently inhibited effector caspases 2, 3, 6, and 7, but not initiator caspases 8 and 10.[5][6] | |
| Inhibition of T Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T cells | 25 - 100 µM | Dose-dependently inhibited T cell proliferation induced by various stimuli.[8] |
| Inhibition of Villin Proteolysis | Caco-2 cells co-cultured with Entamoeba histolytica | 100 µM | Pre-treatment of trophozoites with this compound was sufficient to inhibit villin proteolysis.[9] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 259 µL of DMSO.[1] Alternatively, for a 10 mM stock, dissolve 1 mg in 263 µl of DMSO.[2]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. The stock solution is stable for 6-8 months.[1]
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.2% (v/v), as higher concentrations can cause cellular toxicity.[1][2] For some applications, DMSO concentrations up to 1.0% may be tolerated, but a solvent control is highly recommended.[10]
Protocol for Use as a Negative Control in Apoptosis Assays
This protocol describes the use of this compound as a negative control for a caspase inhibitor in an apoptosis induction experiment.
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Camptothecin, anti-Fas mAb)
-
Active caspase inhibitor (e.g., Z-VAD-FMK)
-
10 mM this compound stock solution
-
Apoptosis detection kit (e.g., PE Annexin V Apoptosis Detection Kit)
-
Flow cytometer
Procedure:
-
Seed cells at the desired density in a multi-well plate.
-
Prepare the following experimental groups in triplicate:
-
Untreated cells (negative control)
-
Cells treated with the apoptosis-inducing agent only (positive control)
-
Cells pre-incubated with the active caspase inhibitor followed by the apoptosis-inducing agent.
-
Cells pre-incubated with this compound at the same concentration as the active caspase inhibitor, followed by the apoptosis-inducing agent.
-
-
Pre-incubate the designated wells with the active caspase inhibitor or this compound for 30 minutes to 1 hour. A typical final concentration is 20 µM.[2][11]
-
Add the apoptosis-inducing agent to the appropriate wells.
-
Incubate for the required period to induce apoptosis (e.g., 3 hours with 4 µM camptothecin for Jurkat cells).[2]
-
Harvest the cells and stain for apoptosis markers according to the manufacturer's protocol (e.g., PE Annexin V and a viability dye).
-
Analyze the samples by flow cytometry.
Expected Outcome: The active caspase inhibitor should significantly reduce the percentage of apoptotic cells compared to the positive control. This compound, as a negative control, should not inhibit apoptosis, and the percentage of apoptotic cells should be similar to that of the positive control.[2]
Protocol for Assessing Inhibition of Effector Caspases
This protocol is designed to determine the inhibitory effect of this compound on effector caspase activity.
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Apoptosis-inducing agent that activates the intrinsic pathway (e.g., a retinoid-related molecule)
-
10 mM this compound stock solution
-
Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate suitable for luminescence assays.
-
Pre-treat the cells with increasing concentrations of this compound (e.g., 5, 30, 100 µM) for 1 hour.[7] Include a vehicle control (DMSO).
-
Induce apoptosis by adding the chosen agent.
-
Incubate for the time required for caspase activation.
-
Perform the caspase activity assay according to the manufacturer's instructions. This typically involves adding a luminogenic substrate for caspase-3 and/or -7.
-
Measure luminescence using a plate-reading luminometer.
Expected Outcome: this compound is expected to inhibit the activity of effector caspases in a concentration-dependent manner.[5][7]
Visualizations
Caption: this compound's role in the intrinsic apoptotic pathway.
Caption: Workflow for using this compound as a negative control.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Caspase Inhibitor Z-VAD-FMK [promega.com]
Z-FA-FMK Protocol for Western Blot Analysis: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-FA-FMK (Benzyloxycarbonyl-L-phenylalanyl-L-alanyl-fluoromethylketone) is a cell-permeable, irreversible inhibitor of cysteine proteases.[1][2] It is widely utilized in cellular and biochemical assays to probe the function of specific proteases, particularly in the context of apoptosis, inflammation, and neurodegenerative diseases. While it is a potent inhibitor of cathepsins B, L, and S, it also effectively inhibits effector caspases, including caspase-2, -3, -6, and -7.[1][3] Notably, it does not inhibit initiator caspases 8 and 10, making it a valuable tool for dissecting specific signaling pathways.[1][3] In Western blot analysis, this compound is primarily used to prevent the degradation of target proteins by these proteases during cell lysis and sample preparation, ensuring the accurate detection of protein levels. It is also frequently employed as a negative control for pan-caspase inhibitors in apoptosis studies.[4]
Mechanism of Action
This compound contains a fluoromethylketone (FMK) moiety that covalently binds to the active site cysteine residue of target proteases, leading to their irreversible inactivation. This targeted inhibition allows for the preservation of proteins that are substrates of these proteases, which might otherwise be degraded during sample preparation for Western blotting.
Applications in Western Blot Analysis
-
Preservation of Protein Integrity: The primary application of this compound in Western blot protocols is to inhibit the activity of cathepsins and effector caspases that can be released and activated upon cell lysis, thereby preventing the degradation of target proteins.
-
Studying Apoptosis: By selectively inhibiting effector caspases, this compound can be used to study the upstream events of apoptosis and to differentiate between caspase-dependent and -independent cell death pathways.
-
Investigating Inflammatory Pathways: this compound has been shown to inhibit the production of pro-inflammatory cytokines like IL-1β and TNF-α by blocking NF-κB dependent gene expression in macrophages.[5] This makes it a useful tool for studying the role of cysteine proteases in inflammation.
-
Negative Control: In studies using broad-spectrum caspase inhibitors like Z-VAD-FMK, this compound is often used as a negative control to ensure that the observed effects are due to caspase inhibition and not off-target effects of the inhibitor.[4]
Quantitative Data
The following tables summarize key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 386.42 g/mol | [1] |
| Purity | >95% | |
| Form | Solid | |
| Solubility | Soluble in DMSO to 10 mM | |
| Storage (Solid) | -20°C, desiccated, for up to 12 months | |
| Storage (in DMSO) | -20°C in small aliquots to avoid freeze-thaw | [4] |
Table 1: Physicochemical Properties of this compound
| Target Protease | Inhibition | Note | Reference(s) |
| Cathepsin B | Yes | Potent inhibitor | [1] |
| Cathepsin L | Yes | Potent inhibitor | [1] |
| Cathepsin S | Yes | Inhibits activity | |
| Caspase-2 | Yes | Selectively inhibits effector caspases | [3] |
| Caspase-3 | Yes | Selectively inhibits effector caspases | [3] |
| Caspase-6 | Yes | Selectively inhibits effector caspases | [3] |
| Caspase-7 | Yes | Selectively inhibits effector caspases | [3] |
| Caspase-8 | No | Does not inhibit initiator caspases | [3] |
| Caspase-10 | No | Does not inhibit initiator caspases | [3] |
Table 2: Specificity of this compound for Cysteine Proteases
| Parameter | Cell Type | Concentration Range | Incubation Time | Outcome | Reference(s) |
| Inhibition of non-caspase cysteine protease activity | General cell culture | 2-10 µM | Varies | Recommended for inhibiting cathepsins | [6] |
| Negative control for caspase inhibitors in apoptosis | Jurkat T cells | 20 µM | 30 minutes pre-treatment | Did not attenuate camptothecin-induced apoptosis | [4] |
| Inhibition of T cell proliferation | Human T cells | 50-100 µM | 48 hours | Reduced T cell blast formation | |
| Inhibition of villin proteolysis | Caco-2 cells | 100 µM | 2 hours pre-treatment | Prevented degradation of villin in co-culture |
Table 3: Recommended Working Concentrations of this compound in Cell Culture
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), high purity (>99.9%)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 259 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6-8 months.[7]
-
Protocol 2: Cell Treatment with this compound Prior to Lysis for Western Blot Analysis
This protocol is recommended for preventing the degradation of target proteins by intracellular proteases. Adding this compound directly to the lysis buffer may be less effective.
-
Materials:
-
Cultured cells (adherent or suspension)
-
Complete cell culture medium
-
10 mM this compound stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with a standard protease inhibitor cocktail
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, ice-cold
-
-
Procedure:
-
Culture cells to the desired confluency or density.
-
From the 10 mM stock solution, dilute this compound into the complete cell culture medium to the desired final working concentration (typically 10-100 µM).
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator. This pre-incubation allows the cell-permeable inhibitor to enter the cells and inactivate target proteases.
-
After incubation, wash the cells twice with ice-cold PBS to remove the culture medium and residual inhibitor.
-
For adherent cells, add ice-cold lysis buffer to the plate and scrape the cells. For suspension cells, pellet the cells by centrifugation and resuspend in ice-cold lysis buffer.
-
Proceed with your standard cell lysis and protein quantification protocol for Western blot analysis.
-
Protocol 3: Western Blot Analysis
This is a general protocol and may require optimization based on the specific antibody and protein of interest.
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation:
-
Mix an equal amount of protein from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.
-
Mandatory Visualizations
Caption: Experimental workflow for using this compound in Western blot analysis.
Caption: this compound inhibits effector caspases in the apoptotic pathway.
Caption: this compound can inhibit NF-κB activation by targeting cathepsins.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. mpbio.com [mpbio.com]
Application Notes and Protocols: Z-FA-FMK in Macrophage Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-FA-FMK (Benzyloxycarbonyl-Phe-Ala-fluoromethylketone) is a versatile and potent cell-permeable, irreversible inhibitor of cysteine proteases. Primarily known for its inhibition of cathepsin B and L, it also demonstrates significant inhibitory activity against effector caspases, such as caspases-3 and -7. This dual inhibitory function makes this compound a valuable tool for investigating a range of cellular processes in macrophage cell lines, including inflammation, apoptosis, and pyroptosis. Its ability to modulate the NF-κB signaling pathway further extends its utility in studying inflammatory responses. These application notes provide a comprehensive overview of the use of this compound in macrophage cell lines, including its mechanism of action, key applications, and detailed experimental protocols.
Mechanism of Action
This compound primarily exerts its effects through the irreversible inhibition of cysteine proteases. In macrophages, its key molecular targets include:
-
Cathepsins: this compound is a potent inhibitor of cathepsin B and L.[1] Cathepsins are lysosomal proteases that play crucial roles in protein degradation, antigen presentation, and the activation of inflammatory signaling pathways.
-
Effector Caspases: this compound also inhibits effector caspases, which are the executioners of apoptosis.[2] This inhibition can block the final stages of programmed cell death.
-
NF-κB Signaling Pathway: this compound has been shown to suppress the activation of the transcription factor NF-κB in macrophages.[3] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and chemokines. By inhibiting NF-κB, this compound can effectively dampen inflammatory responses.
Key Applications in Macrophage Cell Lines
-
Inhibition of Inflammatory Responses: By targeting the NF-κB pathway, this compound can be used to study the role of this pathway in macrophage-mediated inflammation. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in stimulated macrophage cell lines.[3][4]
-
Investigation of Apoptosis: Due to its inhibitory effect on effector caspases, this compound can be employed to dissect the molecular mechanisms of apoptosis in macrophages. It can help to determine whether a specific stimulus induces caspase-dependent or -independent cell death.
-
Modulation of Cathepsin-Mediated Processes: this compound is a valuable tool for studying the diverse roles of cathepsins in macrophage biology, including their involvement in antigen presentation, lysosomal function, and the processing of signaling molecules.
-
Negative Control for Caspase Inhibitors: Due to its distinct but overlapping specificity with pan-caspase inhibitors like Z-VAD-FMK, this compound can be used as a negative control to differentiate between caspase-dependent and cathepsin-dependent cellular events.[5]
Data Presentation
Inhibitory Activity of this compound
| Target Enzyme | Cell Line/System | Inhibitory Concentration | Reference |
| Cathepsin B | In vitro | Kᵢ = 1.5 µM | N/A |
| Caspase-2 | Recombinant | IC₅₀ = 6.147 µM | N/A |
| Caspase-3 | Recombinant | IC₅₀ = 15.41 µM | N/A |
| Caspase-6 | Recombinant | IC₅₀ = 32.45 µM | N/A |
| Caspase-7 | Recombinant | IC₅₀ = 9.077 µM | N/A |
| Caspase-9 | Recombinant | IC₅₀ = 110.7 µM | N/A |
Effects of this compound on Macrophage Function
| Macrophage Cell Line | Treatment | Effect | Concentration | Reference |
| PU5-1.8 | LPS | Inhibition of IL-1β production | 50 µM | N/A |
| Mf4/4 | LPS | Inhibition of NF-κB transactivation | 50 µM | N/A |
| RAW 264.7 | LPS | No significant effect on TNF and IL-6 release (used as a control) | Up to 100 µM | [4] |
Mandatory Visualizations
Caption: this compound inhibits NF-κB signaling in macrophages.
Caption: Experimental workflow for this compound in macrophages.
Experimental Protocols
Protocol 1: Assessment of this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
LPS (from E. coli O111:B4)
-
96-well tissue culture plates
-
ELISA kits for mouse TNF-α and IL-6
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete DMEM from a stock solution. Recommended final concentrations to test are 10, 25, 50, and 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a solution of LPS in complete DMEM.
-
Add 10 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubate the plates for 24 hours at 37°C.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plates at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well for cytokine analysis using ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Analysis of NF-κB Activation using Immunofluorescence
Objective: To visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or J774A.1)
-
Glass coverslips
-
24-well tissue culture plates
-
This compound
-
LPS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a 24-well plate.
-
Seed macrophage cells onto the coverslips at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
-
Treatment:
-
Pre-treat the cells with this compound (e.g., 50 µM) or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 30-60 minutes.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding by incubating the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. In unstimulated or this compound-treated cells, the p65 signal should be predominantly cytoplasmic. In LPS-stimulated cells, the p65 signal will translocate to the nucleus.
-
Protocol 3: Cathepsin B Activity Assay in Macrophage Lysates
Objective: To measure the inhibitory effect of this compound on cathepsin B activity in macrophage cell lysates.
Materials:
-
Macrophage cell line
-
This compound
-
Cell lysis buffer (e.g., 50 mM sodium acetate, 0.1% Triton X-100, 1 mM EDTA, pH 5.5)
-
Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysate Preparation:
-
Culture macrophage cells to confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Inhibitor Treatment:
-
In the wells of a 96-well black microplate, add a fixed amount of cell lysate (e.g., 20-50 µg of protein).
-
Add different concentrations of this compound or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Enzyme Activity Measurement:
-
Prepare the cathepsin B substrate in the assay buffer.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm in a kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Plot the enzyme activity against the concentration of this compound to determine the IC₅₀ value.
-
Troubleshooting
-
Low Cytokine Production: Ensure that the LPS is potent and that the cells are healthy and responsive. Check for Mycoplasma contamination.
-
High Background in ELISA: Ensure proper washing steps are performed according to the manufacturer's protocol. Use a different blocking buffer if necessary.
-
Cell Detachment: Macrophages can sometimes detach upon stimulation. Ensure gentle handling during media changes and washes.
-
Inconsistent Staining in Immunofluorescence: Optimize antibody concentrations and incubation times. Ensure proper fixation and permeabilization.
-
Low Enzyme Activity: Ensure that the cell lysate is prepared fresh and kept on ice. Optimize the amount of lysate used in the assay.
Conclusion
This compound is a potent and specific tool for researchers studying inflammation and cell death in macrophage cell lines. Its ability to inhibit both cathepsins and effector caspases, as well as the NF-κB signaling pathway, provides a unique opportunity to dissect complex cellular processes. The protocols and data presented in these application notes serve as a guide for the effective use of this compound in macrophage research. As with any experimental system, optimization of concentrations and incubation times for specific cell lines and experimental conditions is recommended.
References
- 1. This compound, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]
- 2. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cathepsin B inhibitor z-FA.fmk inhibits cytokine production in macrophages stimulated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.novusbio.com [resources.novusbio.com]
In Vivo Administration of Z-FA-FMK in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-FA-FMK (Benzyloxycarbonyl-Phe-Ala-fluoromethylketone) is a cell-permeable, irreversible inhibitor of cysteine proteases. While it is widely recognized for its inhibitory activity against cathepsins B, L, and S, it also affects effector caspases such as caspases-2, -3, -6, and -7.[1][2] This broad-spectrum activity has led to its use in a variety of in vivo mouse models to investigate the roles of these proteases in diverse pathological processes, including viral infections, inflammation, and apoptosis.[3][4] Notably, this compound is also frequently employed as a negative control for pan-caspase inhibitors like Z-VAD-FMK, as it does not inhibit initiator caspases 8 and 10.[1][5]
These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, including detailed protocols, quantitative data summaries, and visual diagrams of relevant pathways and workflows.
Applications in Mouse Models
The in vivo application of this compound in murine models has been pivotal in elucidating the function of cysteine proteases in several disease contexts:
-
Antiviral Therapy: this compound has been investigated as a host-targeting antiviral agent. In a mouse model of SARS-CoV-2 infection, orally administered this compound demonstrated improved survival rates and accelerated recovery.[4] Its mechanism is linked to the inhibition of host cathepsin L, a protease essential for the entry of some viruses into host cells.
-
Modulation of Bacterial Infections: In a mouse model of intranasal pneumococcal infection, this compound was shown to significantly increase pneumococcal growth in both the lungs and blood.[3][6] This suggests that the cysteine proteases inhibited by this compound play a crucial role in the host's defense against this bacterial pathogen.
-
Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[7] It has been shown to prevent lipopolysaccharide (LPS)-induced production of IL-1α, IL-1β, and TNF at the transcriptional level by inhibiting the transactivation potential of NF-κB.[7]
-
Apoptosis Research: While it can inhibit some effector caspases, this compound is often used as a negative control in apoptosis studies to differentiate the effects of broad-spectrum caspase inhibition from the inhibition of other cysteine proteases.[1][5] It has been observed to have little to no effect on FasL-induced apoptosis.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies using this compound in mouse models.
| Table 1: In Vivo Dosage and Administration of this compound in Mouse Models | ||||
| Mouse Model | Dosage | Administration Route | Vehicle/Formulation | Reference |
| SARS-CoV-2 Infection (K18 hACE2 transgenic mice) | 25 mg/kg | Oral | Not specified | [4] |
| Endotoxic Shock (as a related caspase inhibitor context) | 5, 10, 20 µg/g (Z-VAD-FMK) | Intraperitoneal (i.p.) | Saline | [9] |
| Preterm Delivery (HK-GBS-induced) | 10 mg/kg (Z-VAD-FMK) | Intraperitoneal (i.p.) | DMSO/PBS | [10] |
| General Inflammation (caspase-8 inhibitor context) | 6 mg/kg (z-IETD-fmk) | Intraperitoneal (i.p.) | Not specified | [11] |
| Table 2: Pharmacokinetic and In Vitro Data for this compound | |
| Parameter | Value |
| Molecular Weight | 386.4 Da |
| Purity | >95% |
| In Vitro EC50 (SARS-CoV-2) | 0.55 to 2.41 µM[4] |
| Half-life (in mouse model) | 17.26 ± 8.89 h[4] |
| In Vitro Concentration (T-cell proliferation) | ~100 µM[3] |
| In Vitro Concentration (Apoptosis control) | 20 µM[5] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound for Antiviral Studies (SARS-CoV-2 Model)
This protocol is based on the methodology used in a study evaluating this compound as a treatment for SARS-CoV-2 infection in K18 hACE2 transgenic mice.[4]
1. Materials:
-
This compound (purity >95%)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
K18 hACE2 transgenic mice
-
SARS-CoV-2 virus stock
-
Standard animal handling and gavage equipment
2. Animal Model:
-
Use K18 hACE2 transgenic mice, which are susceptible to SARS-CoV-2 infection.
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a BSL-3 facility for the duration of the infection study.
3. This compound Preparation:
-
Prepare a homogenous suspension of this compound in the chosen vehicle. For example, to achieve a 5 mg/mL concentration, add 5 mg of this compound to 1 mL of vehicle and mix thoroughly.[3]
4. Administration Protocol:
-
On the day of infection, intranasally infect mice with a sublethal dose of SARS-CoV-2.
-
Begin treatment with this compound at a designated time point post-infection (e.g., 4 hours).
-
Administer this compound orally at a dosage of 25 mg/kg body weight.
-
Continue treatment once daily for the duration of the study (e.g., 14 days).
-
A control group should receive the vehicle only.
5. Monitoring and Endpoint Analysis:
-
Monitor mice daily for clinical signs of disease, including weight loss, ruffled fur, and hunched posture.
-
At the end of the study, or if humane endpoints are reached, euthanize the mice.
-
Collect tissues (e.g., lungs, blood) for viral load determination (qRT-PCR), histopathology, and cytokine analysis.
Protocol 2: General In Vivo Administration of this compound for Inflammatory Models
This protocol provides a general framework for administering this compound in mouse models of inflammation, drawing on principles from related studies.[7][9][10]
1. Materials:
-
This compound (purity >95%)
-
Vehicle for intraperitoneal injection (e.g., sterile PBS with a low percentage of DMSO, ensuring the final DMSO concentration is non-toxic)
-
Mouse model of inflammation (e.g., LPS-induced endotoxemia)
-
Standard animal handling and injection equipment
2. This compound Preparation:
-
Dissolve this compound in a minimal amount of high-purity DMSO to create a stock solution (e.g., 10 mM).[12]
-
For injection, dilute the stock solution in sterile PBS to the final desired concentration. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent toxicity.
3. Administration Protocol:
-
The timing of this compound administration will depend on the experimental design (e.g., pre-treatment or post-treatment).
-
For pre-treatment, administer this compound intraperitoneally at the desired dosage (e.g., 10 mg/kg) at a specific time before inducing inflammation (e.g., 30 minutes to 2 hours).
-
Induce inflammation (e.g., via intraperitoneal injection of LPS).
-
A control group should receive the vehicle only.
4. Monitoring and Endpoint Analysis:
-
Monitor animals for signs of inflammation and distress.
-
Collect blood samples at various time points to measure cytokine levels (e.g., IL-1β, TNF-α).
-
Collect tissues for histopathological analysis and assessment of inflammatory cell infiltration.
Visualizations
Signaling Pathway: Inhibition of NF-κB by this compound
References
- 1. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Evaluating this compound, a host cathepsin L protease inhibitor, as a potent and broad-spectrum antiviral therapy against SARS-CoV-2 and related coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 6. This compound | SARS-CoV | Cysteine Protease | TargetMol [targetmol.com]
- 7. The cathepsin B inhibitor z-FA.fmk inhibits cytokine production in macrophages stimulated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.novusbio.com [resources.novusbio.com]
Z-FA-FMK: A Potent Inhibitor of T-Cell Proliferation
Application Notes and Protocols for Researchers and Drug Development Professionals
Abstract
Z-FA-FMK (Benzyloxycarbonyl-Phe-Ala-fluoromethylketone) is a synthetic dipeptide that functions as an irreversible inhibitor of cysteine proteases. It has demonstrated significant immunosuppressive effects by potently inhibiting T-cell proliferation.[1][2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, detailed protocols for its use in T-cell proliferation assays, and a summary of key quantitative data. This document is intended for researchers, scientists, and drug development professionals investigating T-cell-mediated immune responses and potential therapeutic interventions.
Mechanism of Action
This compound exerts its inhibitory effects on T-cell proliferation through a multi-faceted mechanism primarily centered on the inhibition of cysteine proteases, including certain caspases and cathepsins.[2][3][4]
Caspase Inhibition: this compound has been shown to selectively inhibit effector caspases such as caspase-3, -6, and -7, while having minimal effect on initiator caspases like caspase-8 and -10 in certain contexts.[3][4] Caspases are crucial for the execution of apoptosis, but also play non-apoptotic roles in T-cell activation and proliferation. This compound's inhibition of effector caspases interferes with the normal processes of T-cell activation.[2]
Cathepsin Inhibition: this compound is also recognized as an inhibitor of cathepsin B.[2] Cathepsins are lysosomal proteases that can be secreted and are involved in various physiological processes, including antigen presentation and immune cell activation.
Inhibition of NF-κB Signaling: A key downstream effect of this compound is the blockage of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] NF-κB is a critical transcription factor that governs the expression of genes essential for T-cell activation, proliferation, and survival.[5][6] By inhibiting NF-κB activation, this compound effectively halts the progression of the T-cell activation cascade.
Induction of Oxidative Stress: Recent studies have indicated that this compound's inhibitory effect on T-cell proliferation is also linked to the induction of oxidative stress.[7][8] The compound leads to a decrease in intracellular glutathione (GSH), a key antioxidant, resulting in an accumulation of reactive oxygen species (ROS).[7][8] This oxidative imbalance contributes to the suppression of T-cell functions.
The signaling pathway illustrating the mechanism of this compound in inhibiting T-cell proliferation is depicted below.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on T-cell proliferation and related parameters based on published studies.
Table 1: Inhibition of Mitogen-Induced T-Cell Proliferation by this compound
| Mitogen Stimulus | This compound Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| PHA | 25 | Less Effective | [9] |
| PHA | 50 | Markedly Reduced | [9] |
| PHA | 100 | Near Complete | [9] |
| anti-CD3/anti-CD28 | 25 | Less Effective | [9] |
| anti-CD3/anti-CD28 | 50 | Markedly Reduced | [9] |
| anti-CD3/anti-CD28 | 100 | Near Complete | [9] |
| PMA + Ionomycin | 25 | Less Effective | [9] |
| PMA + Ionomycin | 50 | Markedly Reduced | [9] |
| PMA + Ionomycin | 100 | Near Complete | [9] |
Table 2: Effect of this compound on T-Cell Blast Formation
| Treatment | This compound Concentration (µM) | T-Cell Blasts (%) | Reference |
| Resting PBMCs | 0 | 12.6 | [9] |
| anti-CD3/anti-CD28 | 0 | ~50 | [9] |
| anti-CD3/anti-CD28 | 50 | 27 | [9] |
| anti-CD3/anti-CD28 | 100 | 14 | [9] |
Table 3: Cytotoxicity of this compound
| Cell Type | This compound Concentration (µM) | Incubation Time (h) | Toxicity | Reference |
| Resting T-cells | Up to 100 | 24 | Not Toxic | [9] |
| Activated T-cells | 100 | 72 | Small, non-significant increase | [9] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on T-cell proliferation are provided below.
Protocol 1: T-Cell Proliferation Assay using [³H]Thymidine Incorporation
This protocol measures the proliferation of T-cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
RPMI-1640 complete medium (with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
This compound (stock solution in DMSO)
-
T-cell mitogens: Phytohemagglutinin (PHA), anti-CD3 mAb, anti-CD28 mAb, Phorbol 12-myristate 13-acetate (PMA), Ionomycin
-
[methyl-³H]thymidine
-
96-well flat-bottom plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Seed PBMCs or purified T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium.[1]
-
Pre-incubate the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO₂ incubator.[9]
-
Stimulate the T-cells by adding one of the following to each well:
-
PHA (5 µg/mL)
-
Plate-bound anti-CD3 mAb (1-5 µg/mL) and soluble anti-CD28 mAb (1-2.5 µg/mL)
-
PMA (50 ng/mL) and Ionomycin (1 µM)
-
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
During the last 16-18 hours of incubation, pulse the cells by adding 1 µCi of [methyl-³H]thymidine to each well.[1]
-
Harvest the cells onto glass fiber filters using an automated cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Express the results as counts per minute (CPM) or as a percentage of the control (stimulated cells without this compound).
The experimental workflow for the [³H]Thymidine Incorporation Assay is outlined in the following diagram.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The cathepsin B inhibitor, this compound, inhibits human T cell proliferation in vitro and modulates host response to pneumococcal infection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | The NF-κB signaling network in the life of T cells [frontiersin.org]
- 6. google.com [google.com]
- 7. Suppression of Human T Cell Proliferation Mediated by the Cathepsin B Inhibitor, this compound Is Due to Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of Human T Cell Proliferation Mediated by the Cathepsin B Inhibitor, this compound Is Due to Oxidative Stress | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Z-FA-FMK in Jurkat Cells
Introduction
Z-FA-FMK (carbobenzoxy-L-phenylalanyl-L-alaninyl-fluoromethylketone) is a cell-permeable, irreversible inhibitor of cathepsins B and L. In the context of apoptosis research, particularly in Jurkat cells, it is often utilized as a negative control for broad-spectrum caspase inhibitors like Z-VAD-FMK. However, this compound itself has been shown to inhibit effector caspases (such as caspases-3, -6, and -7) at higher concentrations, thereby blocking the execution phase of apoptosis induced by certain stimuli.[1][2] It does not typically inhibit initiator caspases like caspase-8 or -10.[1][2]
These application notes provide detailed protocols for utilizing this compound to study its inhibitory effects on apoptosis in the Jurkat human T-cell leukemia cell line. The protocols cover cell culture, inhibitor treatment, apoptosis induction, and subsequent analysis using flow cytometry and caspase activity assays.
Data Presentation
The following table summarizes the quantitative effects of this compound on apoptosis and caspase activity in Jurkat cells, as determined by various studies.
| Apoptosis Inducer | This compound Concentration (µM) | Assay | Measured Effect | Reference |
| Anti-Fas Ligand | 100 | Apoptosis Assay | No significant inhibition of apoptosis | [2] |
| Retinoid-related molecules (RRMs) | 5 | DEVDase Activity | Partial inhibition | [1] |
| Retinoid-related molecules (RRMs) | 30 | DEVDase Activity | Significant inhibition | [1] |
| Retinoid-related molecules (RRMs) | 100 | DEVDase Activity | Strong inhibition | [1] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of Apoptosis Inhibition by this compound
Caption: Mechanism of this compound in the apoptotic signaling cascade.
Experimental Workflow for Assessing this compound Activity
References
- 1. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Z-FA-FMK as a Negative Control in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide on the proper use of Z-Benzyloxycarbonyl-Phe-Ala-Fluoromethyl Ketone (Z-FA-FMK) as a negative control in experimental setups designed to study apoptosis and the effects of caspase inhibitors.
Introduction
This compound is a cell-permeable dipeptide with a fluoromethyl ketone (FMK) moiety. While it shares structural similarities with peptide-based caspase inhibitors, it is specifically designed to serve as a negative control. It does not inhibit caspases, the key effector enzymes of apoptosis, but does inhibit other cysteine proteases like cathepsins B and L.[1] This characteristic is crucial for distinguishing true caspase-dependent apoptotic events from off-target effects of FMK-containing compounds. The use of this compound is essential for validating that the observed anti-apoptotic effects of a test compound are due to specific caspase inhibition and not a general consequence of the FMK chemical group or the inhibition of other proteases.
Mechanism of Action
Caspase inhibitors, such as the well-known pan-caspase inhibitor Z-VAD-FMK, function by the FMK group irreversibly binding to the catalytic cysteine residue in the active site of caspases, thereby blocking their proteolytic activity.[2][3] this compound, however, has a peptide sequence (Phe-Ala) that is not recognized by the active site of caspases.[1] Consequently, it does not inhibit their activity and should not prevent the progression of caspase-mediated apoptosis.[1] Its ability to inhibit certain cathepsins can also help to discern between apoptosis and other cell death pathways where these proteases might be involved.[2][4]
Data Presentation
The following tables summarize quantitative data from representative experiments demonstrating the use of this compound as a negative control.
Table 1: Flow Cytometry Analysis of Apoptosis in Jurkat Cells
| Treatment Group | Apoptosis Inducer (Camptothecin, 4 µM) | Inhibitor (20 µM) | % Apoptotic Cells (Annexin V Positive) |
| Untreated Control | - | - | ~5% |
| Apoptosis Induction | + | - | ~42% |
| Caspase Inhibition | + | Z-LEHD-FMK (Caspase-9 Inhibitor) | ~10% |
| Negative Control | + | This compound | ~42% |
Data is representative of results obtained in Jurkat cells treated for 3 hours. The percentage of apoptotic cells was determined by Annexin V-PE staining.
Table 2: Western Blot Analysis of Cleaved Caspase-3 in Staurosporine-Treated HeLa Cells (Hypothetical Data Based on Typical Results)
| Treatment Group | Apoptosis Inducer (Staurosporine, 1 µM) | Inhibitor (50 µM) | Relative Level of Cleaved Caspase-3 (17/19 kDa) |
| Untreated Control | - | - | 1.0 |
| Apoptosis Induction | + | - | 8.5 |
| Caspase Inhibition | + | Z-VAD-FMK (Pan-Caspase Inhibitor) | 1.2 |
| Negative Control | + | This compound | 8.2 |
This table represents expected results from a Western blot experiment. The relative level of cleaved caspase-3 is normalized to the untreated control. Actual results may vary.
Table 3: Cell Viability (MTT) Assay in Etoposide-Treated MCF-7 Cells (Hypothetical Data Based on Typical Results)
| Treatment Group | Apoptosis Inducer (Etoposide, 50 µM) | Inhibitor (50 µM) | % Cell Viability |
| Untreated Control | - | - | 100% |
| Apoptosis Induction | + | - | 45% |
| Caspase Inhibition | + | Z-DEVD-FMK (Caspase-3 Inhibitor) | 85% |
| Negative Control | + | This compound | 48% |
This table illustrates expected outcomes from an MTT cell viability assay. Percentage of cell viability is relative to the untreated control.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve lyophilized this compound in sterile, high-purity DMSO to create a 10 mM stock solution. For example, dissolve 1 mg of this compound (MW: 386.4 g/mol ) in 259 µL of DMSO.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months.[4] When ready to use, bring the aliquot to room temperature before opening.
Protocol 1: Assessing Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol is adapted from a procedure for Jurkat cells.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Camptothecin (apoptosis inducer)
-
Z-LEHD-FMK (caspase-9 inhibitor)
-
This compound (negative control)
-
Annexin V-PE Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 2 x 10^5 cells/mL in a 6-well plate.
-
Inhibitor Pre-treatment: Pre-incubate the cells with 20 µM Z-LEHD-FMK or 20 µM this compound for 30 minutes at 37°C in a 5% CO2 incubator. Include a vehicle control (DMSO) at the same final concentration (typically ≤0.2%).
-
Apoptosis Induction: Add camptothecin to a final concentration of 4 µM to the appropriate wells. Include an untreated control well.
-
Incubation: Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Transfer the cells from each well to individual centrifuge tubes. Centrifuge at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the Annexin V kit. Add Annexin V-PE and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Expected Outcome: Cells treated with camptothecin alone and those pre-treated with this compound should show a significant increase in the Annexin V positive population compared to untreated cells. Cells pre-treated with Z-LEHD-FMK should show a significant reduction in the Annexin V positive population compared to the camptothecin-treated group.
Protocol 2: Detecting Caspase-3 Cleavage by Western Blot
Materials:
-
HeLa cells
-
DMEM supplemented with 10% FBS
-
Staurosporine (apoptosis inducer)
-
Z-VAD-FMK (pan-caspase inhibitor)
-
This compound (negative control)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3 (Asp175)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HeLa cells in a 6-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with 50 µM Z-VAD-FMK or 50 µM this compound for 1 hour.
-
Apoptosis Induction: Add staurosporine to a final concentration of 1 µM.
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for a loading control.
Expected Outcome: A strong band for cleaved caspase-3 should be visible in the staurosporine-treated and the this compound co-treated samples. This band should be absent or significantly reduced in the untreated control and the Z-VAD-FMK co-treated samples.
Protocol 3: Measuring Cell Viability with an MTT Assay
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS
-
Etoposide (apoptosis inducer)
-
Z-DEVD-FMK (caspase-3 inhibitor)
-
This compound (negative control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with 50 µM Z-DEVD-FMK or 50 µM this compound for 1 hour.
-
Apoptosis Induction: Add etoposide to a final concentration of 50 µM.
-
Incubation: Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Expected Outcome: Cell viability should be significantly reduced in the etoposide-treated and this compound co-treated wells. The Z-DEVD-FMK co-treated wells should show significantly higher viability compared to the etoposide-only group.
Visualizations
Caption: Overview of apoptosis signaling pathways and points of intervention.
Caption: General experimental workflow for using this compound as a negative control.
References
- 1. Staurosporine induces different cell death forms in cultured rat astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin treatment activates a Z-VAD-sensitive caspase, which causes deltapsim loss, caspase-9 activity, and apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis in MCF-7 Cells via Oxidative Stress Generation, Mitochondria-Dependent and Caspase-Independent Pathway by Ethyl Acetate Extract of Dillenia suffruticosa and Its Chemical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Z-FA-FMK stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Z-FA-FMK in cell culture media over time.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, lyophilized this compound should be stored at -20°C under desiccating conditions.[1][2][3] The solid powder is stable for at least one year when stored correctly.[4]
Q2: What is the recommended solvent for reconstituting this compound and how should the stock solution be stored?
A: this compound should be reconstituted in high-purity DMSO to create a stock solution, typically at a concentration of 10 mM or 20 mM.[1][4] This stock solution is stable for 6 to 8 months when stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[4] Some suppliers suggest that the stock solution in DMSO is stable for up to one year at -80°C.[5]
Q3: What is the stability of this compound once diluted in cell culture media (e.g., DMEM, RPMI)?
A: The stability of this compound in aqueous cell culture media at 37°C is not well-documented in publicly available literature. Peptide-based inhibitors with fluoromethyl ketone (FMK) moieties can be susceptible to degradation in aqueous solutions over time, especially at physiological pH and temperature. The rate of degradation can be influenced by factors such as the specific components of the media, pH, and the presence of cellular enzymes. Therefore, it is recommended to prepare fresh dilutions of this compound in media for each experiment, especially for long-term cultures.
Q4: I am conducting a long-term experiment (e.g., 48-72 hours). Do I need to replenish this compound in the culture medium?
A: Given the potential for degradation in aqueous solutions, for experiments extending beyond 24 hours, it is advisable to consider replenishing this compound. This can be done by performing a partial or full media change with freshly diluted inhibitor. The optimal frequency of replenishment may need to be determined empirically for your specific experimental system.
Q5: How can I empirically test the stability of this compound in my specific cell culture medium?
A: You can perform a time-course experiment to assess the stability of this compound in your medium. This involves incubating the inhibitor in your cell-free culture medium at 37°C and collecting samples at different time points (e.g., 0, 8, 24, 48, 72 hours). The remaining active this compound can then be quantified using a functional assay, such as its ability to inhibit a known target cysteine protease like cathepsin B in a cell-free system.
Data Summary
Table 1: Storage and Stability of this compound Stock Solutions
| Form | Solvent | Storage Temperature | Stability | Citations |
| Lyophilized Powder | N/A | Room Temperature (dessicated) | 1 year | [4] |
| Lyophilized Powder | N/A | -20°C | 1 year to 3 years | [5] |
| Stock Solution | DMSO | -20°C | 6-8 months | [4] |
| Stock Solution | DMSO | -20°C | 1 month | [5] |
| Stock Solution | DMSO | -80°C | 1 year | [5] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the functional half-life of this compound in a specific cell culture medium.
Materials:
-
This compound
-
High-purity DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, conical tubes
-
Incubator at 37°C, 5% CO2
-
A purified, active cysteine protease (e.g., Cathepsin B)
-
A fluorogenic cathepsin B substrate
-
A microplate reader capable of fluorescence detection
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5, with DTT and EDTA)
Methodology:
-
Preparation of this compound in Media:
-
Prepare a fresh stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution into your pre-warmed cell culture medium to the final working concentration you use in your experiments (e.g., 50 µM).
-
Prepare a sufficient volume for all time points.
-
-
Time-Course Incubation:
-
Aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0h, 4h, 8h, 12h, 24h, 48h).
-
Place the tubes in a 37°C incubator.
-
At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
-
Functional Inhibition Assay:
-
Thaw the samples from all time points.
-
In a 96-well plate, set up the enzymatic reaction. For each time point, mix a constant amount of purified cathepsin B with an aliquot of the collected medium containing this compound.
-
Include a positive control (enzyme with medium containing freshly diluted this compound) and a negative control (enzyme with medium containing no this compound).
-
Pre-incubate the enzyme with the this compound samples for a set period (e.g., 15 minutes) at room temperature to allow for inhibition.
-
Initiate the reaction by adding the fluorogenic cathepsin B substrate to all wells.
-
Immediately begin reading the fluorescence signal in a microplate reader at the appropriate excitation and emission wavelengths. Collect readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the fluorescence curve) for each sample.
-
Normalize the activity at each time point to the negative control (100% activity) and the positive control (maximum inhibition).
-
Plot the percentage of remaining this compound inhibitory activity against time.
-
From this plot, you can estimate the functional half-life of this compound in your specific cell culture medium.
-
Visualizations
Workflow for assessing this compound stability in cell culture media.
Simplified signaling pathway showing this compound's role as a cysteine protease inhibitor.
References
- 1. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 2. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 3. This compound, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. selleckchem.com [selleckchem.com]
troubleshooting unexpected results with Z-FA-FMK
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Z-FA-FMK, a cysteine protease inhibitor.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using this compound.
Question: Why am I not observing the expected inhibition of apoptosis with this compound?
Answer:
There are several potential reasons why this compound may not be inhibiting apoptosis in your experiment. Consider the following factors:
-
Inappropriate use as a primary caspase inhibitor: this compound is primarily an inhibitor of cysteine proteases like cathepsins B and L.[1][2] While it can inhibit effector caspases-2, -3, -6, and -7, it does not affect initiator caspases-8 and -10.[2][3][4] Therefore, it is often used as a negative control for broader-spectrum caspase inhibitors.[1][5] If your apoptotic pathway is heavily reliant on initiator caspases, this compound will not be an effective inhibitor.
-
Suboptimal concentration: The effective concentration of this compound can vary significantly depending on the cell type, the method of apoptosis induction, and the duration of the experiment.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.[5]
-
Incorrect preparation or storage: this compound is typically dissolved in DMSO to create a stock solution.[1] This stock solution should be stored at -20°C and aliquoted to avoid repeated freeze-thaw cycles.[1][5] Improper storage can lead to degradation of the compound and loss of activity.
-
Cell permeability issues: While designed to be cell-permeable, factors such as cell density and the specific characteristics of your cell line could influence its uptake.[6]
Question: My cells are showing unexpected toxicity after treatment with this compound. What could be the cause?
Answer:
Unexpected cytotoxicity can be a concern. Here are the likely culprits:
-
High DMSO concentration: this compound is dissolved in DMSO, which can be toxic to cells at high concentrations. It is recommended to keep the final DMSO concentration in your cell culture medium below 0.2% to avoid solvent-induced toxicity.[1][5]
-
Off-target effects: While often used as a negative control, this compound is a potent inhibitor of cysteine proteases like cathepsins.[2][7] Inhibition of these proteases could have unintended consequences in your cellular model, leading to toxicity.
-
Compound purity: Ensure you are using a high-purity grade of this compound. Impurities could contribute to unexpected cytotoxic effects.
Question: I'm observing variability in my results between experiments. How can I improve consistency?
Answer:
Consistent and reproducible results are critical. To minimize variability:
-
Standardize protocols: Ensure all experimental parameters, including cell seeding density, treatment times, and reagent concentrations, are kept consistent between experiments.
-
Proper handling of this compound: Always prepare fresh dilutions of this compound from a properly stored, aliquoted stock solution for each experiment. Avoid using previously diluted solutions.[1][5]
-
Consistent cell culture conditions: Maintain consistent cell culture conditions, including passage number and confluency, as these can impact cellular responses.
-
Include appropriate controls: Always include vehicle controls (DMSO alone) to account for any effects of the solvent.[8]
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is an irreversible inhibitor of cysteine proteases, including cathepsins B, L, and S.[2][7] It also selectively inhibits effector caspases-2, -3, -6, and -7 but does not inhibit initiator caspases-8 and -10.[2][3][4]
What is this compound typically used for in research?
Due to its selective inhibition profile, this compound is often used as a negative control in apoptosis experiments alongside broad-spectrum caspase inhibitors like Z-VAD-FMK.[1][5] This allows researchers to distinguish between caspase-dependent and independent effects. It is also used to study the role of cathepsins in various cellular processes.[2]
How should I prepare and store this compound?
-
Reconstitution: this compound should be reconstituted in high-purity DMSO to make a stock solution, typically at a concentration of 10 mM.[1]
-
Storage: The lyophilized powder should be stored at -20°C.[5] The reconstituted DMSO stock solution should be aliquoted into single-use volumes and stored at -20°C to avoid repeated freeze-thaw cycles.[1][5] The stock solution is generally stable for 6-8 months under these conditions.[1]
What is a typical working concentration for this compound?
The optimal working concentration of this compound can range from 50 nM to 100 µM and is highly dependent on the specific experimental system, including the cell type and the method used to induce apoptosis.[1] It is strongly recommended to perform a titration experiment to determine the most effective concentration for your particular assay.[5] For inhibiting non-caspase cysteine protease activity in cell culture, a range of 2-10 µM is often recommended.[6]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 for Effector Caspases | 6-32 µM | Recombinant enzymes | [2] |
| Recommended Working Concentration | 50 nM - 100 µM | General cell culture | [1] |
| Recommended Negative Control Conc. | Same as caspase inhibitor | General cell culture | [1] |
| DMSO Stock Solution | 10 mM | N/A | [1] |
| Final DMSO Concentration in Media | < 0.2% | General cell culture | [1][5] |
Experimental Protocols
Protocol: Caspase Activity Assay Using a Fluorogenic Substrate
This protocol outlines a general procedure for measuring caspase activity in cells treated with this compound as a negative control.
Materials:
-
Cells of interest
-
Cell culture medium
-
Apoptosis-inducing agent
-
This compound (reconstituted in DMSO)
-
Broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK)
-
Caspase assay kit with a fluorogenic substrate (e.g., based on DEVD for caspase-3)
-
Lysis buffer (provided with the assay kit)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Pre-treatment with Inhibitors:
-
Prepare working solutions of this compound and the broad-spectrum caspase inhibitor in cell culture medium. Ensure the final DMSO concentration is below 0.2%.
-
Aspirate the old medium from the cells and add the medium containing the inhibitors. Include wells with a vehicle control (DMSO only).
-
Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Induction of Apoptosis:
-
Prepare the apoptosis-inducing agent at the desired concentration in cell culture medium.
-
Add the apoptosis-inducing agent to the appropriate wells. Include untreated control wells.
-
-
Incubation: Incubate the plate for the desired period to induce apoptosis (this will vary depending on the agent and cell line).
-
Cell Lysis:
-
Centrifuge the plate (if using suspension cells) and carefully remove the supernatant.
-
Add the lysis buffer to each well and incubate according to the assay kit's instructions (e.g., 10-15 minutes on ice).
-
-
Caspase Activity Measurement:
-
Prepare the caspase substrate reaction mix as per the kit's protocol.
-
Add the reaction mix to each well of a black 96-well microplate.
-
Add the cell lysate to the corresponding wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths for the chosen substrate.
Visualizations
Caption: Mechanism of this compound in signaling pathways.
Caption: General experimental workflow using this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. traf2.com [traf2.com]
Technical Support Center: Optimizing Z-FA-FMK Incubation Time for Apoptosis Inhibition
Welcome to the technical support center for Z-FA-FMK. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in apoptosis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, or Z-Phe-Ala-FMK, is a cell-permeable, irreversible inhibitor primarily targeting the cysteine proteases Cathepsin B and Cathepsin L.[1][2] It also exhibits inhibitory activity towards effector caspases, including caspase-2, -3, -6, and -7, but does not significantly inhibit initiator caspases like caspase-8 and -10.[3][4] Its ability to only partially inhibit caspase-9 makes it a useful tool for dissecting apoptotic pathways.[3][4]
Q2: What is the intended use of this compound in apoptosis assays?
A2: Due to its selective inhibition profile, this compound is most commonly used as a negative control in apoptosis experiments.[2][5] It helps to differentiate between apoptosis mediated by effector caspases and other cell death pathways that may be independent of these caspases. It is also used to assess the off-target effects of other fluoromethylketone (FMK)-based caspase inhibitors.[2]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For use in cell culture, it is recommended to prepare a 10 mM stock solution in high-purity DMSO.[2] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C, where it is stable for several months.[2][5]
Q4: What is a typical starting concentration and incubation time for this compound?
A4: A common starting concentration range for this compound in cell culture is 10-100 µM.[1][6] The optimal concentration and incubation time are highly dependent on the cell type, the apoptosis-inducing agent, and the specific experimental goals.[2][6] A pre-incubation period of 30 minutes to 2 hours before the addition of the apoptotic stimulus is often effective.[6] In some experimental setups, this compound is added concurrently with the inducer.[7] Empirical determination through a dose-response and time-course experiment is crucial for each specific system.
Data Presentation: this compound in Apoptosis Inhibition Studies
The following table summarizes experimental conditions for using this compound as a negative control in apoptosis studies. It is important to note that this compound is expected to have minimal to no inhibitory effect on apoptosis in these contexts, thereby validating the caspase-dependent nature of the observed cell death when compared to a broad-spectrum caspase inhibitor.
| Cell Line | Apoptosis Inducer | This compound Concentration | Pre-incubation Time | Apoptosis Readout | Expected Outcome with this compound |
| Jurkat | Retinoid-related molecules (RRMs) | 100 µM | 1 hour | Annexin V/PI Staining | Inhibition of phosphatidylserine externalization[4] |
| Jurkat | FasL | 50-100 µM | Not specified | Apoptosis Assay | Little to no effect on FasL-induced apoptosis[8] |
| Jurkat | Camptothecin (4 µM) | 20 µM | 30 minutes | PE Annexin V Staining | No significant attenuation of apoptosis[5] |
| Activated T-cells | FasL | Not specified | Not specified | Caspase-8 and -3 activation | No effect on caspase processing or apoptosis[8] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration and Incubation Time
This protocol provides a framework for determining the optimal working concentration and pre-incubation time for this compound in your specific cell line and apoptosis induction model.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
-
This compound
-
Broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) as a positive control for inhibition
-
DMSO (vehicle control)
-
96-well plates
-
Apoptosis detection reagent (e.g., Annexin V/PI staining kit, Caspase-3 activity assay kit)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Dose-Response Setup:
-
Prepare a series of this compound dilutions in complete culture medium. A suggested range is 10, 25, 50, and 100 µM.
-
Include wells for:
-
Untreated cells (negative control)
-
Vehicle control (DMSO, at the same final concentration as the highest this compound concentration)
-
Apoptosis inducer only (positive control for apoptosis)
-
Apoptosis inducer + Z-VAD-FMK (positive control for inhibition)
-
Apoptosis inducer + each this compound concentration
-
-
-
Time-Course Pre-incubation:
-
For each this compound concentration, pre-incubate the cells for different durations before adding the apoptosis inducer. Suggested pre-incubation times are 30 minutes, 1 hour, and 2 hours.
-
-
Induction of Apoptosis: After the pre-incubation period, add the apoptosis-inducing agent at a predetermined optimal concentration to the appropriate wells.
-
Incubation: Incubate the plate for a period known to induce a measurable apoptotic response in your cell line (typically 4-24 hours).
-
Apoptosis Assessment: At the end of the incubation, measure apoptosis using your chosen method (e.g., Annexin V/PI staining followed by flow cytometry, or a caspase-3 activity assay).
-
Data Analysis: Analyze the results to determine the concentration and pre-incubation time of this compound that provides the appropriate negative control response for your experiment, which is typically minimal to no inhibition of apoptosis.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining
This protocol is for assessing apoptosis by flow cytometry after treatment with an apoptosis inducer and this compound.
Materials:
-
Treated and control cells
-
1X PBS, cold
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: Collect both adherent and suspension cells to ensure all apoptotic cells are included. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Gently wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected inhibition of apoptosis by this compound | The apoptotic pathway in your model may be partially dependent on effector caspases that are inhibited by this compound.[3][4] The concentration of this compound may be too high, leading to off-target effects. | Lower the concentration of this compound. Use a more specific caspase inhibitor as a positive control to confirm the involvement of particular caspases. Consider that the observed cell death may have a component that is sensitive to this compound. |
| This compound appears to be cytotoxic | The concentration of this compound is too high for your cell line. The final concentration of the DMSO vehicle is toxic to the cells. | Perform a dose-response experiment to determine the maximum non-toxic concentration of this compound for your cells. Ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%). Run a vehicle-only control to assess DMSO toxicity. |
| High background in negative control wells (untreated cells) | Cells are not healthy or were handled too harshly during the experiment, leading to mechanical damage and non-apoptotic cell death. Contamination of the cell culture. | Ensure optimal cell culture conditions. Handle cells gently during harvesting and washing steps. Check for and eliminate any potential sources of contamination. |
| Inconsistent results between experiments | Variability in cell passage number, seeding density, or reagent preparation. Instability of this compound in culture medium over long incubation periods. | Maintain consistent cell culture practices. Use cells within a defined passage number range. Prepare fresh dilutions of this compound and other reagents for each experiment. For long-term experiments, consider replenishing the medium containing the inhibitor. |
Visualizations
Caption: Apoptotic signaling pathways and the inhibitory targets of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. selleckchem.com [selleckchem.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Caspase inhibitor z-VAD-FMK inhibits keratocyte apoptosis, but promotes keratocyte necrosis, after corneal epithelial scrape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Z-FA-FMK Data in Flow Cytometry
This guide provides researchers, scientists, and drug development professionals with essential information for interpreting flow cytometry data from experiments using Z-FA-FMK. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure accurate data analysis and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (Benzyloxycarbonyl-Phe-Ala-Fluoromethyl Ketone) is a cell-permeable, irreversible inhibitor of cysteine proteases.[1][2] Its primary targets are lysosomal cathepsins, such as cathepsin B, L, and S.[2][3] It functions by covalently binding to the active site of these proteases, thus blocking their enzymatic activity. While known as a cathepsin inhibitor, it also demonstrates inhibitory activity against certain caspases.[2][4][5]
Q2: Why is this compound used in flow cytometry-based apoptosis assays?
In the context of apoptosis research, this compound is often used as a negative control for broad-spectrum or specific caspase inhibitors (like Z-VAD-FMK).[6][7] Many caspase inhibitors target the P1 aspartate residue, which this compound lacks.[7] Therefore, if a cellular process is inhibited by a specific caspase inhibitor but not by this compound, it provides evidence that the effect is caspase-dependent and not due to non-specific inhibition of other cysteine proteases.[7]
Q3: Does this compound inhibit caspases?
Yes, but with notable selectivity. This compound has been shown to inhibit effector caspases (caspase-3, -6, and -7) and caspase-2.[2][4][5] However, it does not inhibit initiator caspases like caspase-8 and caspase-10, and it only partially inhibits the apoptosome-associated caspase-9.[4][5] This selectivity is crucial for dissecting apoptotic signaling pathways.
Q4: What are the known off-target effects of this compound?
Beyond its effects on cathepsins and effector caspases, this compound can have other biological activities. It has been shown to inhibit LPS-induced cytokine production by blocking NF-κB-dependent gene expression in macrophages.[1][2] Researchers should be aware of these potential off-target effects when designing experiments and interpreting data.
Troubleshooting Guide
Q1: I ran my experiment, and the this compound treated sample shows no inhibition of apoptosis compared to the positive control (apoptosis inducer alone). What does this mean?
This is often the expected outcome and validates the use of this compound as a negative control.[7] It indicates that the apoptosis observed in your experimental model is likely dependent on initiator caspases (e.g., caspase-8 or -9) which are not significantly inhibited by this compound, rather than being primarily driven by cathepsins or effector caspases alone.[4][5][7]
Q2: My this compound treated sample shows a significant reduction in apoptosis (e.g., lower Annexin V staining). Why is my "negative control" inhibiting cell death?
This is a key finding. It suggests that the cell death pathway in your specific model may be dependent on proteases that are sensitive to this compound. This could imply:
-
A critical role for cathepsins: Lysosomal protease release and subsequent cathepsin activity may be a primary driver of apoptosis in your system.
-
Dependence on effector caspases: The apoptotic signal may be heavily reliant on the activity of caspase-3, -6, or -7, which are inhibited by this compound.[4]
This result helps to characterize the specific apoptotic pathway active in your cells.
Q3: The fluorescence intensity of my this compound-treated cells is different from my untreated cells, even without an apoptosis inducer. What could be the cause?
This may indicate some level of cytotoxicity or intrinsic cellular stress caused by this compound itself, although this is less common at standard working concentrations. It is crucial to run an "inhibitor-only" control to assess the baseline effects of this compound on your cells. Consider titrating the inhibitor concentration to find a non-toxic level that is still effective for its intended purpose.
Q4: How do I properly set up my gates in flow cytometry for an experiment involving this compound?
Proper gating is fundamental for correct interpretation.
-
Start with an unstained sample to set the baseline voltage and gate on your cell population of interest based on Forward Scatter (FSC) and Side Scatter (SSC), excluding debris.
-
Use single-stain controls for each fluorochrome (e.g., Annexin V-FITC only, Propidium Iodide (PI) only) to set up fluorescence compensation correctly.
-
Use an untreated, unstained sample to define the "negative" quadrant.
-
Use an untreated, stained sample to define the healthy, live cell population (e.g., Annexin V negative, PI negative).
-
Use a positive control for apoptosis (e.g., cells treated with an apoptosis inducer like staurosporine or camptothecin) to correctly position the gates for early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) populations.[8] Your this compound-treated samples will then be analyzed using this established gating strategy.
Data Summary Tables
Table 1: Inhibitory Specificity of this compound
| Target Class | Specific Enzyme | Inhibition Status | Notes |
| Cysteine Proteases | Cathepsin B, L, S | Inhibitor | Primary targets of this compound.[2] |
| Papain, Cruzain | Inhibitor | Broadly inhibits papain-like cysteine proteases.[2] | |
| Initiator Caspases | Caspase-8, Caspase-10 | Not an Inhibitor | This compound does not effectively inhibit these caspases.[2][4][5] |
| Caspase-9 | Partial Inhibitor | Only partially inhibited by this compound in vitro.[4][5] | |
| Effector Caspases | Caspase-2, -3, -6, -7 | Inhibitor | Selectively inhibits these downstream executioner caspases.[2][4][5] |
Table 2: Comparison of Common Cysteine Protease / Caspase Inhibitors
| Feature | This compound | Z-VAD-FMK (Pan-Caspase Inhibitor) |
| Primary Target(s) | Cathepsins B, L, S[2] | Most caspases |
| Caspase Specificity | Inhibits effector caspases (2, 3, 6, 7); does not inhibit initiators (8, 10).[2][4][5] | Broadly inhibits most initiator and effector caspases. |
| Known Off-Targets | NF-κB pathway.[1][2] | Can inhibit other cysteine proteases like cathepsins and calpains.[4] May induce autophagy via NGLY1 inhibition.[9][10] |
| Common Use in Apoptosis | Negative control to rule out non-caspase cysteine protease effects.[7] | General inhibitor to demonstrate caspase-dependent apoptosis. |
Experimental Protocols & Visualizations
Protocol: Using this compound as a Negative Control in an Annexin V/PI Apoptosis Assay
This protocol provides a general framework. Optimal cell densities, inhibitor concentrations, and incubation times should be determined empirically for each cell type and experimental condition.
Materials:
-
Cell culture reagents
-
Apoptosis-inducing agent (e.g., Camptothecin, Staurosporine)
-
This compound (reconstituted in DMSO, stored at -20°C)[7]
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
FACS tubes and flow cytometer
Procedure:
-
Cell Preparation: Seed cells at a density that will not lead to overgrowth during the experiment. Allow cells to adhere or recover overnight.
-
Inhibitor Pre-incubation: Prepare the following experimental groups:
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the designated wells at its predetermined optimal concentration and incubate for the required time (e.g., 3-6 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method. Centrifuge cells and wash once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Collect a sufficient number of events (e.g., 10,000-20,000) from the gated cell population for statistical significance.
Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 8. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Z-FA-FMK in Fluorescence Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Z-FA-FMK in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Benzyloxycarbonyl-L-phenylalanyl-L-alaninyl-fluoromethyl ketone) is a cell-permeable, irreversible inhibitor of cysteine proteases.[1][2][3][4] Its primary targets include cathepsins B, L, and S.[1][2][4] It also selectively inhibits effector caspases, such as caspases-2, -3, -6, and -7, but does not inhibit initiator caspases like caspase-8 and -10.[2][3][5][6] Due to its lack of activity against key initiator caspases, it is often used as a negative control in apoptosis studies to distinguish caspase-mediated events from other cellular processes.[1][6][7]
Q2: In which types of fluorescence assays is this compound commonly used?
This compound is frequently used as a negative control in fluorescence-based assays designed to measure the activity of its target proteases. These include:
-
Caspase Activity Assays: To ensure that the observed fluorescence signal is due to the specific caspase being investigated and not from the activity of other proteases.[7]
-
Cathepsin Activity Assays: As a known inhibitor to confirm the specificity of a fluorescent signal generated by a cathepsin substrate.[1][8][9]
-
Cell Viability and Apoptosis Assays: To differentiate between apoptosis-specific events and general cellular toxicity or other cell death pathways.[6][7]
Q3: Can this compound interfere with fluorescence readings?
While this compound itself is not a fluorescent compound, interference in fluorescence assays can still occur through several mechanisms:
-
Autofluorescence: Although not inherently fluorescent, high concentrations of this compound or its solvent (typically DMSO) could potentially contribute to background fluorescence. It is crucial to include a "no-dye" control with this compound to assess this.
-
Quenching: The chemical structure of this compound could potentially quench the fluorescence of certain dyes, leading to an underestimation of the signal. This is dye-dependent and should be evaluated empirically.
-
Light Scatter: At high concentrations or if precipitation occurs, this compound could increase light scattering, which can interfere with fluorescence detection, particularly in plate reader-based assays.[10]
-
Off-Target Effects: this compound can have off-target effects on cellular processes that may indirectly affect fluorescence. For instance, it has been reported to induce autophagy, which could alter the staining patterns of certain fluorescent dyes.
Q4: What are the typical working concentrations for this compound in cell-based assays?
The optimal working concentration of this compound can vary depending on the cell type, the specific assay, and the experimental conditions. However, a general starting range is between 10 µM and 100 µM.[5][7] It is always recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific system.[7]
Troubleshooting Guides
Issue 1: High Background Fluorescence in "Inhibitor Control" Wells
| Possible Cause | Troubleshooting Step |
| Autofluorescence of this compound or DMSO | 1. Run a "reagent only" control containing media, buffer, and this compound (at the highest concentration used) without cells or the fluorescent substrate. 2. Measure the fluorescence of this control to determine the background contribution of the inhibitor solution. 3. If the background is high, consider decreasing the concentration of this compound or using a different batch. Ensure the final DMSO concentration is low (typically <0.5%) to minimize its autofluorescence. |
| Contaminated Reagents | 1. Check all buffers and media for contamination, as this can be a source of high background fluorescence. 2. Prepare fresh reagents and repeat the experiment. |
| Cellular Autofluorescence | 1. Include a "cells only" control (no inhibitor, no fluorescent substrate) to measure the intrinsic fluorescence of your cells. 2. If cellular autofluorescence is high, you may need to use a fluorescent probe with a longer excitation/emission wavelength to minimize this interference. |
Issue 2: Unexpected Decrease in Fluorescence Signal in the Presence of this compound
| Possible Cause | Troubleshooting Step |
| Fluorescence Quenching | 1. To test for quenching, perform the assay in a cell-free system. 2. Mix the fluorescent substrate with the active enzyme to generate a stable fluorescent signal. 3. Add this compound and monitor for any immediate decrease in fluorescence. If quenching is observed, a different fluorescent probe may be necessary. |
| Cell Death or Reduced Viability | 1. High concentrations of this compound or the solvent (DMSO) can be toxic to cells. 2. Perform a cell viability assay (e.g., using Calcein AM/Propidium Iodide) in the presence of the working concentration of this compound to ensure it is not causing significant cell death.[11] |
| Inhibition of Cellular Uptake/Export of the Fluorescent Dye | 1. Some inhibitors can affect cellular transport mechanisms. 2. Consider using a different fluorescent substrate with alternative cell entry/exit properties. |
Issue 3: Inconsistent or Non-reproducible Results
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution of this compound | 1. Ensure that the this compound is completely dissolved in DMSO before adding it to your aqueous assay buffer. This compound has limited solubility in aqueous solutions.[4] 2. Vortex the stock solution well and visually inspect for any precipitate. |
| Degradation of this compound | 1. this compound solutions should be stored properly (typically at -20°C in desiccated conditions) and protected from light.[4] 2. Prepare fresh working solutions for each experiment and avoid multiple freeze-thaw cycles of the stock solution.[7] |
| Variability in Cell Health or Density | 1. Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase before starting the experiment. 2. Uneven cell plating can lead to significant well-to-well variability. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 386.42 g/mol | [1][2][4][12][13] |
| Solubility in DMSO | ~10 mM to 77 mg/mL | [1][14] |
| Typical Working Concentration | 10 - 100 µM | [5][7] |
| IC50 for Effector Caspases | 6 - 32 µM | [3] |
Experimental Protocols
Protocol 1: General Caspase-3 Activity Assay (Fluorometric)
This protocol is a generalized procedure for measuring caspase-3 activity in cell lysates using a fluorogenic substrate, with this compound as a negative control.
-
Cell Lysis:
-
Induce apoptosis in your target cells using a known stimulus. Include an untreated control cell population.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice for 10-15 minutes.[15]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]
-
Determine the protein concentration of the lysate.
-
-
Assay Setup (96-well plate):
-
Sample Wells: Add 50 µg of protein lysate to each well and adjust the volume to 50 µL with lysis buffer.
-
Negative Control Wells: Add 50 µg of lysate from uninduced cells.
-
Inhibitor Control Wells: Pre-incubate 50 µg of lysate from induced cells with this compound (final concentration 20-50 µM) for 10-15 minutes at room temperature.
-
Blank Wells: Add 50 µL of lysis buffer only.
-
-
Reaction:
-
Prepare a 2X reaction buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Add 50 µL of the 2X reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[16]
-
-
Measurement:
-
Read the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm for AMC-based substrates.[16]
-
Protocol 2: Cathepsin B Activity Assay in Live Cells
This protocol describes a general method for measuring intracellular cathepsin B activity using a cell-permeable fluorogenic substrate, with this compound as an inhibitor control.
-
Cell Preparation:
-
Plate cells in a 96-well plate suitable for fluorescence microscopy or plate reading.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Inhibitor and Control Treatment:
-
Inhibitor Wells: Pre-incubate cells with this compound (e.g., 50 µM) for 1 hour at 37°C.
-
Control Wells: Incubate cells with vehicle (DMSO) only.
-
-
Substrate Loading:
-
Measurement:
-
Wash the cells with PBS to remove excess substrate.
-
Add fresh media or buffer to the wells.
-
Measure the fluorescence using a fluorescence microscope or plate reader at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 490/520 nm for Rhodamine 110).[17]
-
Visualizations
Caption: Inhibition points of this compound in apoptosis and lysosomal pathways.
Caption: General workflow for a cell-based fluorescence assay using this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]
- 5. protocols.io [protocols.io]
- 6. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Comprehensive Guide to Cathepsin B Activity Fluorometric Assay Kit: Applications, Protocols, and Research Insights – Excelimmune Immunity Reagents [excelimmune.com]
- 9. abcam.co.jp [abcam.co.jp]
- 10. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. scbt.com [scbt.com]
- 13. This compound | C21H23FN2O4 | CID 5311161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. antibodiesinc.com [antibodiesinc.com]
why is Z-FA-FMK not inhibiting my target
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Z-FA-FMK, an irreversible cysteine protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (Benzyloxycarbonyl-Phenylalanyl-Alanyl-Fluoromethyl Ketone) is a cell-permeable, irreversible inhibitor of cysteine proteases.[1] Its primary targets include:
-
Cathepsins: It is a potent inhibitor of Cathepsin B, L, and S.[1][2]
-
Effector Caspases: It selectively inhibits effector caspases involved in the execution phase of apoptosis, namely Caspase-2, -3, -6, and -7.[1][2][3]
-
Other Cysteine Proteases: It can also inhibit other cysteine proteases like papain and cruzain.[1]
Notably, this compound does not inhibit initiator caspases such as Caspase-8 and -10, making it a useful tool for dissecting apoptotic pathways.[1][3] It is also frequently used as a negative control for other FMK-based caspase inhibitors.[4][5]
Q2: What is the mechanism of action of this compound?
This compound acts as an irreversible inhibitor by covalently binding to the catalytic site of its target cysteine proteases.[6] The fluoromethylketone (FMK) group is key to this irreversible binding.
Q3: What are the common applications of this compound?
Common applications for this compound in research include:
-
Negative control: In apoptosis studies using other caspase inhibitors.[4][5]
-
Studying the role of cathepsins: In various cellular processes.
-
Investigating apoptosis: By selectively inhibiting effector caspases.[2]
-
Anti-inflammatory studies: It has been shown to block the production of pro-inflammatory cytokines like IL-1α, IL-1β, and TNF-α by inhibiting NF-κB pathways.[1]
Troubleshooting Guide: Why is this compound not inhibiting my target?
Q1: I am not observing any inhibition of my target enzyme. What are the possible reasons?
There are several potential reasons why this compound may not be inhibiting your target. Here is a step-by-step troubleshooting guide:
1. Confirm Your Target is a Known Substrate for this compound:
-
Is your target a cysteine protease? this compound is specific for cysteine proteases.
-
Is it a known target of this compound? As mentioned, it primarily inhibits Cathepsins B, L, S, and effector caspases 2, 3, 6, and 7.[1][2][3] It will not inhibit initiator caspases 8 and 10 or other classes of proteases like serine or metalloproteases.[1][3]
2. Review Your Experimental Protocol and Reagent Handling:
-
Solubility Issues: this compound is soluble in DMSO but insoluble in water. Ensure you are preparing your stock solution in high-purity DMSO and that it is fully dissolved. Precipitation of the inhibitor will lead to a lower effective concentration.
-
Improper Storage: this compound should be stored at -20°C.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
Incorrect Concentration: The effective concentration of this compound can vary depending on the cell type, target enzyme, and experimental conditions. A concentration range of 2-100 µM is typically used in cell culture.[5][7] You may need to perform a dose-response experiment to determine the optimal concentration for your specific assay.
-
Timing of Addition: For cell-based assays, it is crucial to pre-incubate the cells with this compound before inducing the cellular process you wish to inhibit. A pre-incubation time of 30-60 minutes is generally recommended.[4]
-
DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects.
3. Consider the Specifics of Your Assay System:
-
Cell Permeability: While this compound is cell-permeable, its uptake can vary between cell lines.
-
Presence of Serum: Components in serum may bind to the inhibitor, reducing its effective concentration.
-
In Vitro vs. Cell-Based Assays: The required concentration and incubation time will differ significantly between these two types of assays.
4. Potential for Off-Target Effects or Alternative Pathways:
-
If you are studying a cellular phenotype, it's possible that another pathway, not inhibited by this compound, is compensating for the inhibition of your target.
Below is a troubleshooting workflow to help diagnose the issue:
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃FN₂O₄ | [1] |
| Molecular Weight | 386.4 g/mol | [1] |
| Target(s) | Cathepsin B, L, S; Caspase-2, -3, -6, -7; Papain; Cruzain | [1] |
| Mechanism of Action | Irreversible Cysteine Protease Inhibitor | [1] |
| Solubility | Soluble in DMSO (to 10 mM), Insoluble in water | |
| Storage | -20°C (solid and in DMSO) | [4] |
| Typical Working Concentration (Cell-based) | 2 - 100 µM | [5][7] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
High-purity DMSO (>99.9%)
-
-
Procedure:
-
Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 259 µL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for up to 6-8 months.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 5. apexbt.com [apexbt.com]
- 6. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
dealing with Z-FA-FMK cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-FA-FMK. Our goal is to help you address common challenges, particularly cytotoxicity at high concentrations, and to provide clear protocols and data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (Benzyloxycarbonyl-L-phenylalanyl-L-alaninyl-fluoromethyl ketone) is a cell-permeable, irreversible inhibitor of cysteine proteases. Its primary targets are cathepsins, particularly cathepsin B and L.[1] However, it is crucial to note that this compound also inhibits several effector caspases, including caspase-2, -3, -6, and -7.[2][3][4][5] It does not significantly inhibit initiator caspases 8 and 10.[1][2][3]
Q2: this compound is sometimes referred to as a "negative control for caspase inhibitors." Is this accurate?
This can be misleading. While some suppliers market this compound as a negative control for caspase inhibitors that target aspartate residues (P1 Asp), it is important to remember that this compound itself is an effective inhibitor of effector caspases.[3][6][7] Its use as a negative control is context-dependent and should be interpreted with caution, as it can still interfere with apoptotic pathways mediated by effector caspases.[3]
Q3: What is the recommended working concentration for this compound in cell culture?
The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and the specific biological question being addressed. Generally, concentrations ranging from 2 µM to 100 µM have been reported in the literature.[3][4][8][9][10] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific system.
Q4: I am observing significant cell death in my experiments when using high concentrations of this compound. What could be the cause?
High concentrations of this compound can induce cytotoxicity through several mechanisms:
-
Off-target effects: Beyond its intended cathepsin and known caspase targets, high concentrations may lead to the inhibition of other essential cellular enzymes, disrupting normal cellular processes.
-
Induction of Oxidative Stress: this compound has been shown to increase levels of reactive oxygen species (ROS) and decrease levels of glutathione (GSH) in primary human peripheral blood mononuclear cells (PBMCs) at a concentration of 50 µM, which can lead to cell death.[5]
-
Solvent Toxicity: this compound is typically dissolved in DMSO.[7][8] The final concentration of DMSO in your cell culture medium should not exceed 0.1-0.2% to avoid solvent-induced cytotoxicity.[6][11][12]
Q5: Can this compound induce apoptosis?
While this compound is known to inhibit effector caspases involved in the execution phase of apoptosis, some studies have reported that it can induce apoptosis and necrosis. This paradoxical effect may be concentration-dependent or cell-type specific and could be linked to the induction of oxidative stress or other off-target effects.
Troubleshooting Guide
Issue 1: High Levels of Cell Death Observed with this compound Treatment
Possible Causes & Solutions:
| Cause | Recommended Action |
| Concentration is too high | Perform a dose-response curve to determine the lowest effective concentration. Start with a range of 2 µM to 50 µM and assess both target inhibition and cell viability. |
| DMSO solvent toxicity | Ensure the final DMSO concentration in your culture medium is below 0.1%. Prepare a high-concentration stock of this compound in DMSO to minimize the volume added to your culture. Always include a vehicle control (DMSO alone) in your experiments.[12][13] |
| Induction of oxidative stress | Co-treat cells with an antioxidant, such as N-acetylcysteine (NAC), to determine if the observed cytotoxicity is mediated by ROS. Measure ROS levels and GSH levels in your cells following this compound treatment.[5] |
| Off-target effects | Consider using a more specific inhibitor for your target of interest if available. If investigating cathepsin B, for example, a more selective inhibitor might reduce off-target caspase inhibition. |
| Cell type sensitivity | Some cell lines may be inherently more sensitive to this compound. Test a range of concentrations on your specific cell line to establish a therapeutic window. |
Issue 2: Inconsistent or Unexpected Experimental Results
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete target inhibition | Confirm that your chosen concentration is sufficient to inhibit the target enzyme in your specific experimental setup. This can be done through activity assays for cathepsins or caspases. |
| Dual inhibition of cathepsins and caspases | Be aware that this compound inhibits both enzyme families.[1][2][3] This can complicate the interpretation of results in studies of apoptosis or lysosomal cell death. Use additional, more specific inhibitors to dissect the individual roles of these proteases. |
| Compound instability | Prepare fresh stock solutions of this compound in high-purity DMSO.[7] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[7][13] |
Quantitative Data Summary
Table 1: Inhibitory Profile of this compound
| Target | IC50 / Ki | Cell Line / Condition |
| Cathepsin B | Ki = 1.5 µM | Cell-free assay |
| Caspase-2 | IC50 = 6.147 µM | Recombinant enzyme |
| Caspase-3 | IC50 = 15.41 µM | Recombinant enzyme |
| Caspase-6 | IC50 = 32.45 µM | Recombinant enzyme |
| Caspase-7 | IC50 = 9.077 µM | Recombinant enzyme |
| Caspase-9 | IC50 = 110.7 µM | Recombinant enzyme |
| SARS-CoV-2 Main Protease (Mpro/3CLpro) | IC50 = 11.39 µM | Cell-free assay |
| Data compiled from Cayman Chemical product information sheet.[5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound and Assessing Cytotoxicity
-
Cell Seeding: Plate your cells at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.[7] From this stock, prepare a series of dilutions in your cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining kit (e.g., Annexin V/PI).
-
Data Analysis: Plot cell viability against the concentration of this compound to determine the IC50 for cytotoxicity and to identify the optimal non-toxic working concentration.
Protocol 2: Assessing Oxidative Stress
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time, including positive and negative controls.
-
ROS Measurement:
-
Harvest the cells and wash them with PBS.
-
Incubate the cells with a fluorescent ROS indicator dye (e.g., DCFDA or CellROX) according to the manufacturer's instructions.
-
Analyze the fluorescence intensity by flow cytometry or a fluorescence plate reader.
-
-
GSH Measurement:
-
Harvest the cells and lyse them.
-
Measure the concentration of reduced glutathione (GSH) in the cell lysates using a commercially available GSH assay kit.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. apexbt.com [apexbt.com]
- 11. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 12. traf2.com [traf2.com]
- 13. tautomycetin.com [tautomycetin.com]
negative results using Z-FA-FMK what to check
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Z-FA-FMK. If you are experiencing negative or unexpected results, this document offers potential explanations and solutions.
Frequently Asked Questions (FAQs)
Q1: I'm using this compound to inhibit apoptosis, but my cells are still dying. What should I check?
A1: This is a common issue that can arise from several factors. Here is a checklist of potential causes and solutions:
-
Inhibitor Concentration: The optimal concentration for this compound can vary significantly between cell types and the apoptosis-inducing stimulus.[1][2] While a general starting range is 20-100 µM, it is crucial to perform a dose-response experiment to determine the most effective concentration for your specific system.[3][4]
-
Timing of Treatment: For irreversible inhibitors like this compound, it is critical to pre-incubate the cells with the inhibitor before adding the apoptotic stimulus. A pre-incubation time of at least 30-60 minutes is generally recommended to allow for cell permeability and target engagement.[4][5]
-
Alternative Cell Death Pathways: this compound is known to selectively inhibit effector caspases (like caspase-3, -6, and -7) but is less effective against initiator caspases (caspase-8 and -10).[6] If your stimulus activates caspase-independent cell death pathways such as necroptosis or autophagy, this compound will not be effective. Consider using other markers to investigate these alternative pathways.
-
Inhibitor Stability and Storage: Ensure your this compound has been stored correctly. It should be stored at -20°C.[5] Reconstituted this compound in DMSO can be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]
-
DMSO Concentration: The final concentration of DMSO in your cell culture medium should not be toxic to your cells. It is recommended to keep the final DMSO concentration below 0.2% to avoid masking the effects of the inhibitor.[3][5]
-
Off-Target Effects: this compound is also a potent inhibitor of cysteine proteases like cathepsins B and L.[4] In some contexts, this inhibition can have effects that are independent of caspase-mediated apoptosis.
Q2: How do I properly prepare and store this compound?
A2: Proper handling of this compound is crucial for its efficacy.
-
Reconstitution: this compound is typically dissolved in high-purity DMSO to create a stock solution, for example, a 10 mM stock.[3]
-
Storage of Stock Solution: The lyophilized powder should be stored at -20°C.[5] The reconstituted DMSO stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C, where it is stable for several months.[3]
-
Working Solution: Prepare the working solution by diluting the stock solution in your cell culture medium to the desired final concentration just before use.
Q3: How can I confirm that this compound is active in my experiment?
A3: It is good practice to include positive and negative controls to validate the activity of this compound.
-
Positive Control for Inhibition: Run a parallel experiment with a known apoptosis inducer (e.g., staurosporine, etoposide) where this compound is expected to inhibit cell death.
-
Biochemical Assays: Measure caspase activity directly using a fluorometric or colorimetric assay. You should observe a significant decrease in effector caspase (e.g., caspase-3/7) activity in the presence of this compound.
-
Western Blotting: Analyze the cleavage of key apoptotic proteins. In the presence of an effective concentration of this compound, you should see a reduction in the cleavage of PARP and pro-caspase-3.
Q4: My results are inconsistent. What could be the cause?
A4: Inconsistent results can be frustrating. Here are a few things to consider:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range. Cells at high passage numbers can behave differently.
-
Experimental Reproducibility: Maintain consistency in all experimental parameters, including cell seeding density, incubation times, and reagent concentrations.
-
Reagent Quality: The quality of your this compound can impact its effectiveness. Ensure you are using a high-purity product.
Q5: Is this compound the right inhibitor for my experiment?
A5: this compound is a valuable tool, but its suitability depends on your specific research question.
-
As a Negative Control: this compound is often used as a negative control for broader-spectrum caspase inhibitors like Z-VAD-FMK because it does not have the Asp residue in the P1 position, which is critical for binding to many caspases.[5][7]
-
For Studying Effector Caspases: It is useful for investigating pathways that specifically involve effector caspases.[6]
-
Considering Cathepsin Inhibition: Be mindful of its potent inhibitory effects on cathepsins, which could be a confounding factor in your experiments.[4][8]
Data Presentation
Inhibitory Profile and Working Concentrations of this compound
| Target Enzyme | IC50 / Recommended Concentration | Cell Line / System | Reference |
| Caspases | |||
| Caspase-2 | Selectively Inhibits | Recombinant | |
| Caspase-3 | Selectively Inhibits | Recombinant | |
| Caspase-6 | Selectively Inhibits | Recombinant | |
| Caspase-7 | Selectively Inhibits | Recombinant | |
| Caspase-8 | No Inhibition | Recombinant | [6] |
| Caspase-10 | No Inhibition | Recombinant | [6] |
| Cathepsins | |||
| Cathepsin B | Potent Inhibitor | Not Specified | [4] |
| Cathepsin L | Potent Inhibitor | Not Specified | [4] |
| Cathepsin S | Inhibits | Not Specified | |
| General Cell Culture | |||
| Apoptosis Inhibition | 5-100 µM (titration recommended) | Jurkat T cells | [4] |
| Negative Control | Use at the same concentration as the active caspase inhibitor | Jurkat T cells | [3][5] |
Mandatory Visualization
Troubleshooting and Signaling Pathways
Figure 1. Troubleshooting workflow for negative results with this compound.
Figure 2. this compound inhibits effector caspases in the apoptotic pathway.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is to assess cell viability by measuring the metabolic activity of cells.[9]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plate
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium.[10] Incubate for 24 hours to allow cells to attach.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1 hour. Then, add the apoptotic stimulus and incubate for the desired period (e.g., 24-48 hours).
-
MTT Addition: Remove the old medium and add 100 µL of fresh serum-free medium plus 10 µL of MTT solution to each well.[10]
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[9][10]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of effector caspases 3 and 7.
Materials:
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Caspase assay buffer
-
Cell lysis buffer
-
96-well black plate
-
Fluorometric plate reader (Ex/Em = 380-400 nm / 490-510 nm for AMC-based substrates)[11]
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with your compounds of interest as in the MTT assay.
-
Cell Lysis: After treatment, lyse the cells using the provided lysis buffer and incubate on ice for 20 minutes.[12]
-
Lysate Preparation: Centrifuge the lysates to pellet cell debris and collect the supernatant.[12]
-
Assay Reaction: In a 96-well black plate, add a small volume of cell lysate to the caspase assay buffer containing the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths. The fluorescence intensity is proportional to the caspase-3/7 activity.[11]
Protocol 3: Western Blotting for Cleaved Caspase-3 and Cleaved PARP
This protocol allows for the qualitative assessment of apoptosis by detecting the cleavage of key apoptotic proteins.[13]
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and PARP overnight at 4°C. A decrease in full-length PARP (116 kDa) and an increase in the cleaved fragment (89 kDa) are indicative of apoptosis.[14] Similarly, the appearance of the cleaved caspase-3 fragment (17/19 kDa) indicates caspase activation.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
References
- 1. apexbt.com [apexbt.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 6. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Evaluating this compound, a host cathepsin L protease inhibitor, as a potent and broad-spectrum antiviral therapy against SARS-CoV-2 and related coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Z-FA-FMK vs. Z-VAD-FMK: A Comparative Guide for Apoptosis Research
For researchers, scientists, and drug development professionals navigating the intricate landscape of apoptosis studies, the choice of a caspase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly used fluoromethyl ketone (FMK)-derivatized peptide inhibitors: Z-FA-FMK and Z-VAD-FMK.
This document will delve into their mechanisms of action, specificity, and potential off-target effects, supported by a summary of quantitative data and detailed experimental protocols. The aim is to equip researchers with the necessary information to select the most appropriate tool for their specific research needs.
Introduction to Caspase Inhibitors in Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process orchestrated by a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens and are activated in a cascade-like fashion in response to apoptotic stimuli. Caspase inhibitors are invaluable tools for elucidating the roles of specific caspases and for inhibiting apoptosis in experimental settings.
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a well-established, cell-permeable, and irreversible pan-caspase inhibitor.[1][2][3] It is widely utilized to block apoptosis by targeting the catalytic site of a broad range of caspases.[1][2]
This compound (carbobenzoxy-phenylalanyl-alanyl-fluoromethylketone) is often employed as a negative control in apoptosis experiments.[4][5] While primarily known as an inhibitor of cysteine proteases like cathepsins B and L, some evidence suggests it can selectively inhibit effector caspases under certain conditions.[4][5][6][7]
Performance Comparison: this compound vs. Z-VAD-FMK
The selection of an appropriate caspase inhibitor hinges on its specificity and efficacy. The following table summarizes the key characteristics of this compound and Z-VAD-FMK based on available data.
| Feature | Z-VAD-FMK | This compound |
| Target Caspases | Broad-spectrum (pan-caspase), inhibiting most caspases including initiator and effector caspases.[1] | Primarily an inhibitor of cysteine proteases (e.g., Cathepsins B and L).[4][5] Some reports indicate selective inhibition of effector caspases (e.g., Caspase-3, -7) but not initiator caspases (e.g., Caspase-8).[6][7] |
| Mechanism of Action | Irreversible covalent binding to the catalytic site of caspases.[1][2] | Irreversible cysteine protease inhibitor.[8] |
| Primary Application | General inhibitor of apoptosis in cell culture and in vivo models.[3][9] | Often used as a negative control for FMK-based caspase inhibitors.[4][5] |
| Reported Off-Target Effects | Inhibition of cathepsins, calpains, and N-glycanase 1 (NGLY1).[10][11][12] Induction of autophagy via NGLY1 inhibition.[10][13] | Limited data on off-target effects beyond cathepsins. |
| Effective Concentration | 10-100 µM in cell culture.[3][14] | Typically used at the same concentration as the experimental caspase inhibitor when serving as a negative control.[5] |
Signaling Pathways and Experimental Design
Understanding the points of intervention of these inhibitors within the apoptotic signaling cascade is crucial for experimental design and data interpretation.
Caption: Apoptotic pathways and the sites of action for Z-VAD-FMK and this compound.
A typical experimental workflow to compare the efficacy of these inhibitors would involve inducing apoptosis in a cell line and treating parallel cultures with Z-VAD-FMK, this compound, or a vehicle control.
Caption: A generalized experimental workflow for comparative analysis.
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the effects of this compound and Z-VAD-FMK on apoptosis.
Cell Culture and Apoptosis Induction
-
Cell Seeding: Plate cells (e.g., Jurkat, HeLa) in appropriate multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired final concentration of Z-VAD-FMK (e.g., 20-50 µM), this compound (as a negative control at the same concentration), or vehicle (DMSO) for 1-2 hours.[14]
-
Apoptosis Induction: Add the apoptotic stimulus (e.g., staurosporine, TNF-α/cycloheximide, or anti-Fas antibody) to the cell culture medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4-24 hours) depending on the cell type and apoptotic inducer.
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of effector caspases-3 and -7.
-
Reagent Preparation: Prepare a 2X reaction buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, pH 7.2) and a stock solution of the fluorogenic substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) in DMSO.[15]
-
Cell Lysis: After treatment, harvest the cells and lyse them in a suitable lysis buffer on ice for 10-20 minutes.[15][16]
-
Assay Reaction: In a 96-well black plate, add cell lysate to each well.
-
Substrate Addition: Add the Ac-DEVD-AMC substrate to a final concentration of 50 µM.[16]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[16]
-
Measurement: Read the fluorescence at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm using a microplate reader.[15][16]
Western Blot for Caspase Cleavage
This method visualizes the cleavage of caspases and their substrates (e.g., PARP).
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3, cleaved caspase-8, or cleaved PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The choice between this compound and Z-VAD-FMK is highly dependent on the experimental objective. Z-VAD-FMK serves as a potent, broad-spectrum inhibitor of apoptosis, making it suitable for studies aiming to determine whether a process is caspase-dependent. However, researchers must be cognizant of its off-target effects, particularly the induction of autophagy, which could confound results.[10][13][17]
This compound is most appropriately used as a negative control to account for effects of the FMK moiety and the peptide backbone that are independent of caspase inhibition. While some studies suggest a selective inhibitory role on effector caspases, its primary and more widely accepted function in apoptosis research is as a control compound.[4][5][6][7]
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zVAD-fmk prevents cisplatin-induced cleavage of autophagy proteins but impairs autophagic flux and worsens renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 13. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Cathepsin B Inhibitors: Z-FA-FMK vs. CA-074-Me
For researchers, scientists, and drug development professionals, selecting the appropriate inhibitor is critical for the accurate interpretation of experimental results. This guide provides a detailed comparison of two commonly used cathepsin B inhibitors, Z-FA-FMK and CA-074-Me, supported by experimental data to inform your selection process.
Cathepsin B is a lysosomal cysteine protease implicated in a variety of physiological and pathological processes, including apoptosis and inflammation. Understanding its role requires specific and potent inhibitors. This compound (benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) and CA-074-Me (CA-074 methyl ester) are two such inhibitors, each with distinct characteristics that make them suitable for different experimental contexts.
Performance and Specificity: A Head-to-Head Comparison
This compound is a broad-spectrum irreversible cysteine protease inhibitor that targets cathepsins B, L, and S.[1] In contrast, CA-074 is a highly selective irreversible inhibitor of cathepsin B.[2][3] Its methyl ester prodrug, CA-074-Me, is designed for enhanced cell permeability, after which it is converted to the active form, CA-074, by intracellular esterases.[2][3][4]
The inhibitory potency of these compounds varies significantly. CA-074 exhibits potent, pH-dependent inhibition of cathepsin B, being most effective at the acidic pH of lysosomes (pH 4.6) with an IC50 value of 6 nM.[2][3] Its potency decreases at neutral pH.[2][3] CA-074-Me itself is a weak inhibitor of cathepsin B, but its intracellular conversion to CA-074 allows for effective inhibition of cathepsin B within living cells.[2][3][5] this compound inhibits cathepsin B with a Ki of 1.5 µM.[6]
A critical consideration is the off-target effects of these inhibitors. This compound is known to inhibit several caspases, including caspase-2, -3, -6, -7, and -9, which can confound studies on apoptosis.[6][7] Furthermore, it has been shown to inhibit NF-κB transactivation, independent of its cathepsin B inhibitory activity.[8] While CA-074 is highly selective for cathepsin B, some studies suggest that under reducing conditions, both CA-074 and CA-074-Me can inactivate cathepsin L, potentially leading to a loss of selectivity in certain intracellular environments.[5][9]
Quantitative Data Summary
| Parameter | This compound | CA-074 | CA-074-Me |
| Target(s) | Cathepsin B, L, S, Cruzain, Papain, Caspases[1] | Cathepsin B[2][3] | Intracellular Cathepsin B (as a prodrug)[2][3] |
| Mechanism of Action | Irreversible[1] | Irreversible[2][3] | Irreversible (after conversion to CA-074)[3][10] |
| Potency (Cathepsin B) | Ki = 1.5 µM[6] | IC50 = 6 nM (pH 4.6), 44 nM (pH 5.5), 723 nM (pH 7.2)[2][3][11] | IC50 = 8.9 µM (pH 4.6), 13.7 µM (pH 5.5), 7.6 µM (pH 7.2)[2][3][11] |
| Cell Permeability | Cell-permeable | Poor | Good (as a prodrug)[2][3][4] |
| Known Off-Target Effects | Inhibits Caspases-2, -3, -6, -7, -9; Inhibits NF-κB[6][8] | Can inhibit Cathepsin L under reducing conditions[5][9] | Can inhibit Cathepsin L under reducing conditions (after conversion)[5][9] |
Visualizing the Mechanisms
To better understand the interactions and experimental considerations, the following diagrams illustrate the inhibitory mechanisms and a typical workflow for comparing these inhibitors.
Caption: Covalent inhibition of Cathepsin B.
Caption: Workflow for inhibitor comparison.
Experimental Protocols
In Vitro Cathepsin B Activity Assay
This protocol is designed to determine the IC50 values of this compound and CA-074-Me against purified cathepsin B.
Materials:
-
Purified human cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5, containing 2 mM DTT)
-
This compound and CA-074-Me stock solutions in DMSO
-
Cathepsin B substrate: Z-Arg-Arg-7-amido-4-methylcoumarin (Z-RR-AMC)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound and CA-074-Me in assay buffer.
-
In a 96-well plate, add 50 µL of the diluted inhibitors to respective wells. Include a vehicle control (DMSO in assay buffer).
-
Add 25 µL of purified cathepsin B solution to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of Z-RR-AMC substrate solution.
-
Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Calculate the reaction rates (RFU/min) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Cathepsin B Activity Assay
This protocol assesses the intracellular inhibition of cathepsin B by the cell-permeable inhibitors.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound and CA-074-Me
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail without cysteine protease inhibitors)
-
Cathepsin B activity assay reagents as described in Protocol 1.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or CA-074-Me for a predetermined time (e.g., 2-4 hours). Include a vehicle-treated control.
-
Wash the cells with PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Perform the cathepsin B activity assay on the lysates as described in Protocol 1, normalizing the activity to the protein concentration.
-
Calculate the percentage of cathepsin B inhibition in the treated cells compared to the control.
Caspase Activity Assay (for this compound off-target effects)
This protocol evaluates the inhibitory effect of this compound on caspase activity.
Materials:
-
Cell line susceptible to apoptosis induction (e.g., Jurkat)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
This compound
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)
-
Caspase assay buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Induce apoptosis by adding the apoptosis-inducing agent and incubate for the required time.
-
Lyse the cells and perform the caspase activity assay according to the manufacturer's instructions, using the appropriate fluorogenic substrate.
-
Measure the fluorescence and compare the caspase activity in this compound-treated cells to the untreated control to determine the extent of inhibition.
Conclusion and Recommendations
The choice between this compound and CA-074-Me depends heavily on the specific research question.
-
For highly specific inhibition of cathepsin B, especially in in vitro assays, CA-074 is the superior choice due to its high potency and selectivity.
-
For studies requiring intracellular inhibition of cathepsin B, the cell-permeable prodrug CA-074-Me is recommended. However, researchers should be mindful of its potential to inhibit cathepsin L under certain conditions.
-
This compound should be used with caution, particularly in studies related to apoptosis or inflammatory signaling, due to its significant off-target effects on caspases and NF-κB. When using this compound, it is crucial to include appropriate controls to account for these off-target activities.
By carefully considering the properties of each inhibitor and employing rigorous experimental design, researchers can confidently investigate the multifaceted roles of cathepsin B in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ca-074me.com [ca-074me.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cathepsin B inhibitor z-FA.fmk inhibits cytokine production in macrophages stimulated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Z-FA-FMK Specificity in a New Cell Line
For researchers in cellular biology and drug development, the precise modulation of cellular pathways is paramount. Caspase inhibitors are critical tools for studying apoptosis, but their specificity is crucial for accurate interpretation of experimental results. This guide provides a comprehensive framework for validating the specificity of Z-FA-FMK, a cysteine protease inhibitor, in any new cell line. We compare its activity with other common caspase inhibitors and provide detailed protocols and visualizations to support your experimental design.
Understanding this compound: Beyond a Simple Control
This compound (benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is an irreversible cysteine protease inhibitor.[1][2] While often used as a negative control in apoptosis assays, it possesses a distinct inhibitory profile.[3] It selectively inhibits effector caspases—specifically caspases-2, -3, -6, and -7—but does not affect initiator caspases 8 and 10.[2][4][5] It only partially inhibits the apoptosome-associated caspase-9.[4][5] Furthermore, this compound is a potent inhibitor of other cysteine proteases like cathepsins B and L.[2][4][6] This dual specificity necessitates careful validation in any new experimental system to distinguish its effects on caspase-mediated apoptosis from other cellular processes.
Comparative Analysis of Common Caspase Inhibitors
To properly contextualize the activity of this compound, it is essential to compare it with other widely used caspase inhibitors. The pan-caspase inhibitor Z-VAD-FMK, for instance, blocks a broader range of caspases but is also known to have off-target effects, including the inhibition of cysteine proteases like calpain and cathepsin B.[4] Recent studies have also shown that Z-VAD-FMK can induce autophagy by inhibiting NGLY1, an effect not observed with the alternative pan-caspase inhibitor Q-VD-OPh.[7][8][9]
| Inhibitor | Primary Target(s) | Known Off-Target Effects / Other Activities | Typical Working Concentration | Key Characteristics |
| This compound | Effector Caspases (-2, -3, -6, -7), Cathepsins B, L, S.[2][4][6] | Does not inhibit initiator caspases-8, -10.[4][5] Can inhibit NF-κB pathways.[2] | 10 - 100 µM[4][10][11] | Often used as a negative control for P1-Asp containing caspase inhibitors.[3][10] |
| Z-VAD-FMK | Pan-caspase inhibitor (caspase-1, -3, -4, -5, -6, -7, -8, -9).[12] | Cathepsins, Calpains.[4] Can induce autophagy via NGLY1 inhibition.[7][8] | 10 - 50 µM[12][13] | Broad-spectrum apoptosis inhibitor, but potential for significant off-target effects.[12][14] |
| Q-VD-OPh | Pan-caspase inhibitor. | Does not inhibit NGLY1, providing a cleaner model for autophagy studies.[7][8] | 20 - 50 µM | A preferred alternative to Z-VAD-FMK when studying autophagy. |
| Z-LEHD-FMK | Caspase-9.[15] | Can have inhibitory effects on other caspases at higher concentrations. | 20 - 40 µM[16] | Used to specifically probe the intrinsic (mitochondrial) apoptosis pathway.[15] |
| Z-IETD-FMK | Caspase-8.[17] | Can inhibit other caspases at higher concentrations. | 20 - 100 µM[17] | Used to specifically probe the extrinsic (death receptor) apoptosis pathway. |
| Z-DEVD-FMK | Caspase-3, -6, -7, -8, -10. | Potent inhibitor of effector caspase-3. | 50 - 100 µM | Primarily targets the key executioner caspase-3. |
Visualizing the Validation Strategy
A systematic approach is required to validate the effects of this compound. The following workflow outlines the key decision points and experimental assays necessary to determine its specificity in your cell line of interest.
Caption: Experimental workflow for validating this compound specificity.
This compound in the Context of Apoptotic Signaling
Apoptosis proceeds via two primary routes: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Both converge on the activation of effector caspases. Understanding where this compound acts is key to interpreting its effects.
Caption: this compound targets effector caspases downstream of apoptosis initiation.
Detailed Experimental Protocols
The following protocols provide a starting point for validation studies. Optimal seeding densities, reagent concentrations, and incubation times should be empirically determined for each new cell line.[18][19]
Cell Culture and Treatment
-
Cell Seeding: Plate cells in an appropriate format (e.g., 96-well plate for viability, 6-well plate for protein analysis) at a density that ensures they are in the logarithmic growth phase and will not be over-confluent by the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: Prepare stock solutions of this compound and other inhibitors in DMSO. Dilute the stock solution in culture media to the desired final concentration (e.g., 20-100 µM). The final DMSO concentration should not exceed 0.2% to avoid solvent-induced toxicity. Pre-incubate the cells with the inhibitors for 1-2 hours.[20]
-
Apoptosis Induction: Add the apoptotic stimulus (e.g., staurosporine, etoposide, or FasL) to the appropriate wells. Include vehicle-only and inhibitor-only controls.
-
Incubation: Incubate for a predetermined time (e.g., 3-24 hours) based on the known kinetics of the apoptotic inducer in your system.
Caspase-3/7 Activity Assay (Fluorogenic)
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for your chosen caspase activity assay kit.
-
Substrate Addition: Add the caspase-3/7 substrate (e.g., Ac-DEVD-AFC) to the cell lysates.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
Analysis: Normalize the fluorescence signal to the protein concentration of each lysate. Compare the activity in this compound-treated samples to the vehicle and positive controls.
Western Blot for PARP and Caspase Cleavage
-
Protein Extraction: Harvest cells by scraping or trypsinization, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-cleaved PARP (to detect the 89 kDa fragment).
-
Anti-cleaved Caspase-3.
-
Anti-Caspase-8 and Anti-Caspase-9 (to detect cleavage from their pro-forms).
-
A loading control (e.g., β-actin or GAPDH).
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Quantification by Annexin V/PI Staining
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer immediately.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Live cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Necrotic cells: Annexin V-negative / PI-positive.
-
Interpreting the Results
-
Effective On-Target Inhibition: If this compound is acting as expected, you should observe a significant reduction in cleaved PARP and cleaved caspase-3 levels, decreased caspase-3/7 activity, and a lower percentage of apoptotic cells compared to the apoptosis-induced vehicle control.[4][10][20]
-
Specificity for Effector Caspases: The cleavage of initiator caspases-8 and -9 should be largely unaffected by this compound, in contrast to the effects seen with Z-VAD-FMK, Z-IETD-FMK, or Z-LEHD-FMK.[4][5]
-
Lack of Inhibition: If this compound fails to inhibit apoptosis in your cell line, it may suggest that the apoptotic pathway is independent of the effector caspases it targets, or that the concentration used is suboptimal.
-
Off-Target Cytotoxicity: The cell viability assay will reveal if this compound induces cell death on its own at the concentrations tested.[21] If significant toxicity is observed in the this compound-only control, the interpretation of its "inhibitory" effects is confounded.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]
- 7. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. [PDF] Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy | Semantic Scholar [semanticscholar.org]
- 10. apexbt.com [apexbt.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. invivogen.com [invivogen.com]
- 13. tautomycetin.com [tautomycetin.com]
- 14. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. biocompare.com [biocompare.com]
- 17. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to Z-FA-FMK and Other Irreversible Cysteine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Z-FA-FMK with other widely used irreversible cysteine protease inhibitors, including E-64, CA-074, and Aloxistatin (E-64d). The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research applications.
Performance Data: A Head-to-Head Comparison
The inhibitory activities of this compound and other selected irreversible cysteine protease inhibitors are summarized below. It is important to note that IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration, pH, and temperature. The data presented here is a compilation from various studies and should be considered for comparative purposes.
| Inhibitor | Target Protease | IC50 / Ki | Compound Class |
| This compound | Cathepsin B | Potent inhibitor[1] | Peptidyl fluoromethyl ketone |
| Cathepsin L | Potent inhibitor[1] | Peptidyl fluoromethyl ketone | |
| Caspase-2 | Selective inhibitor[2][3] | Peptidyl fluoromethyl ketone | |
| Caspase-3 | Selective inhibitor[2][3] | Peptidyl fluoromethyl ketone | |
| Caspase-6 | Selective inhibitor[2][3] | Peptidyl fluoromethyl ketone | |
| Caspase-7 | Selective inhibitor[2][3] | Peptidyl fluoromethyl ketone | |
| SARS-CoV-2 | EC50: 0.55 - 2.41 μM[4] | Peptidyl fluoromethyl ketone | |
| E-64 | Cathepsin K | IC50: 1.4 nM[5][6] | Epoxysuccinyl peptide |
| Cathepsin L | IC50: 2.5 nM[5][6] | Epoxysuccinyl peptide | |
| Cathepsin S | IC50: 4.1 nM[5][6] | Epoxysuccinyl peptide | |
| Papain | IC50: 9 nM[7] | Epoxysuccinyl peptide | |
| Calpain | Inhibitor[6] | Epoxysuccinyl peptide | |
| Cathepsin B | Inhibitor[6] | Epoxysuccinyl peptide | |
| Cathepsin H | Inhibitor[6] | Epoxysuccinyl peptide | |
| CA-074 | Cathepsin B | IC50: 6 nM (pH 4.6), 44 nM (pH 5.5), 723 nM (pH 7.2)[8][9]; Ki: 2-5 nM[10] | Epoxysuccinyl peptide |
| Cathepsin B (rat liver) | IC50: 2.24 nM[11] | Epoxysuccinyl peptide | |
| Aloxistatin (E-64d) | Cysteine Proteases | Broad-spectrum inhibitor[12] | Epoxysuccinyl peptide derivative |
| Calpain | IC50: ~0.5–1 μM[13] | Epoxysuccinyl peptide derivative | |
| Cathepsin G (in U937 cells) | IC50: 1.1 μM[12] | Epoxysuccinyl peptide derivative | |
| Prion Protein Accumulation | IC50: 0.5 µM[14] | Epoxysuccinyl peptide derivative |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Caspase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for measuring the activity of caspases in cell lysates.[15][16]
Materials:
-
Cell lysate containing active caspases
-
2X Caspase Assay Buffer (specific to the caspase being assayed)
-
1M DTT (Dithiothreitol)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)
-
Irreversible caspase inhibitor (e.g., Z-VAD-FMK for pan-caspase inhibition, or specific inhibitors)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare 2X Assay Buffer with DTT: Immediately before use, add DTT to the 2X Caspase Assay Buffer to a final concentration of 10 mM.
-
Prepare Cell Lysate: Lyse cells using a suitable lysis buffer and quantify the protein concentration.
-
Set up Reactions:
-
Sample: 50 µL of cell lysate + 50 µL of 2X Assay Buffer with DTT.
-
Negative Control (optional): 50 µL of lysate from untreated cells + 50 µL of 2X Assay Buffer with DTT.
-
Inhibitor Control (optional): Pre-incubate 50 µL of cell lysate with the desired concentration of the irreversible inhibitor (e.g., 1 µL of 1mM Z-VAD-FMK for a final concentration of 10 µM) for 10-30 minutes at 37°C before adding 50 µL of 2X Assay Buffer with DTT.[15]
-
-
Initiate Reaction: Add 5 µL of the 1 mM fluorogenic substrate to each well (final concentration 50 µM).
-
Incubate: Incubate the plate at 37°C, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) at multiple time points (e.g., every 30-60 minutes) in a kinetic mode.
-
Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time) and compare the activity in the presence and absence of inhibitors.
Cathepsin Activity Assay (Fluorometric)
This protocol is a general guideline for measuring cathepsin activity using a fluorogenic substrate.[17][18]
Materials:
-
Purified cathepsin enzyme or cell lysate containing cathepsin activity
-
Cathepsin Reaction Buffer (e.g., 25 mM MES, pH 5.0)[17]
-
Activation Buffer (if required for the specific cathepsin, e.g., 25 mM MES, 5 mM DTT, pH 5.0 for Cathepsin B)[17]
-
Fluorogenic cathepsin substrate (e.g., Z-LR-AMC for Cathepsin B)[17]
-
Irreversible cathepsin inhibitor (e.g., E-64, CA-074)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Enzyme Preparation/Activation: If using a purified enzyme that requires activation, dilute the enzyme in Activation Buffer and incubate as recommended (e.g., Cathepsin B at room temperature for 15 minutes).[17]
-
Set up Reactions:
-
Enzyme/Sample: Add 50 µL of diluted enzyme or cell lysate to the wells.
-
Inhibitor Wells: Pre-incubate the enzyme/lysate with various concentrations of the inhibitor for a specified time (e.g., 30 minutes at room temperature) before adding the substrate.
-
Substrate Blank: 50 µL of Assay Buffer without enzyme.
-
-
Initiate Reaction: Add 50 µL of the fluorogenic substrate (prepared in Assay Buffer) to all wells.
-
Incubate: Incubate the plate at 37°C.
-
Measure Fluorescence: Measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[17]
-
Data Analysis: Determine the initial reaction rates and calculate the percent inhibition for each inhibitor concentration to determine the IC50 value.
NF-κB (p65) Translocation Assay (High Content Screening)
This protocol outlines a cell-based assay to measure the inhibition of NF-κB translocation from the cytoplasm to the nucleus.[19][20]
Materials:
-
Adherent cells cultured in a 96-well imaging plate
-
NF-κB activating stimulus (e.g., TNF-α, LPS)
-
Inhibitor of interest (e.g., this compound)
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
High content imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the inhibitor for a predetermined time.
-
Stimulation: Add the NF-κB activating stimulus to the wells (except for the unstimulated control) and incubate for the optimal time to induce translocation (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100).
-
Immunostaining:
-
Block non-specific binding with a blocking buffer.
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Wash and stain the nuclei with a nuclear counterstain.
-
-
Imaging: Acquire images of the cells using a high content imaging system, capturing both the NF-κB and nuclear channels.
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity of NF-κB in both the nuclear and cytoplasmic compartments for each cell.
-
Data Analysis: Calculate the ratio of nuclear to cytoplasmic NF-κB fluorescence intensity. Determine the extent of translocation inhibition by the compound compared to the stimulated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]
- 4. Evaluating this compound, a host cathepsin L protease inhibitor, as a potent and broad-spectrum antiviral therapy against SARS-CoV-2 and related coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E-64, cysteine protease inhibitor (CAS 66701-25-5) | Abcam [abcam.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CA-074 CA-074, also referenced under CAS 134448-10-5, modulates the biological activity of cathepsin B. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. caymanchem.com [caymanchem.com]
- 15. protocols.io [protocols.io]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
A Researcher's Guide: Ac-YVAD-CMK and Z-FA-FMK for Cell Death Pathway Investigation
An objective comparison of two distinct protease inhibitors to guide experimental design in apoptosis and inflammation research.
In the intricate landscape of cellular signaling, precise molecular tools are paramount for elucidating specific pathways. This guide provides a comprehensive comparison of Ac-YVAD-CMK and Z-FA-FMK, two irreversible protease inhibitors often utilized in studies of cell death and inflammation. While both are valuable reagents, they target distinct protease families and are therefore not direct alternatives. Understanding their unique specificities and mechanisms of action is crucial for accurate experimental design and data interpretation.
Ac-YVAD-CMK is a highly selective and potent inhibitor of Caspase-1, a key enzyme in the inflammatory process of pyroptosis.[1][2][3] In contrast, this compound is primarily known as a broad-spectrum inhibitor of cysteine proteases, particularly cathepsins, but has also been shown to inhibit several effector caspases.[4][5][6] This guide will delve into their respective targets, mechanisms, and appropriate applications, supported by quantitative data and detailed experimental protocols.
Mechanism of Action and Target Specificity
The utility of an inhibitor is defined by its specificity. Ac-YVAD-CMK and this compound operate in different, albeit sometimes intersecting, signaling cascades.
Ac-YVAD-CMK: A Specific Tool for Inflammasome Research
Ac-YVAD-CMK is a synthetic tetrapeptide (Acetyl-Tyrosine-Valine-Alanine-Aspartate) linked to a chloromethylketone (CMK) reactive group.[1] This peptide sequence mimics the cleavage site in pro-interleukin-1β (pro-IL-1β) recognized by Caspase-1.[1] Upon binding, the CMK group forms an irreversible covalent bond with the catalytic cysteine residue in the active site of Caspase-1, permanently inactivating the enzyme.[7]
Its primary role is to block the canonical inflammasome pathway.[1] This pathway is a critical component of the innate immune response, activated by various pathogens and danger signals.[8][9] Activation leads to the assembly of an inflammasome complex, which promotes the auto-activation of pro-caspase-1.[8] Active Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1] Critically, Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, cytokine release, and a lytic, pro-inflammatory form of cell death known as pyroptosis.[1][10] By inhibiting Caspase-1, Ac-YVAD-CMK effectively blocks cytokine maturation and pyroptotic cell death.[1][2]
This compound: A Multi-Targeted Cysteine Protease Inhibitor
This compound (Benzyloxycarbonyl-Phenylalanyl-Alanyl-Fluoromethylketone) is an irreversible inhibitor that targets a broader range of cysteine proteases.[5] Its primary targets are lysosomal proteases known as cathepsins (e.g., Cathepsin B and L).[6][11] Cathepsins, when released from the lysosome into the cytoplasm, can initiate a caspase-independent apoptotic pathway.[12][13] This can involve cleaving the pro-apoptotic protein Bid, which in turn activates the mitochondrial pathway of apoptosis.[14]
Importantly, this compound has also been demonstrated to inhibit several effector caspases, including Caspase-3 and -7, but not initiator caspases like -8 and -10.[15][16] This makes its effects on apoptosis complex; it can block cell death at the lysosomal level and at the downstream effector caspase level. However, its lack of effect on initiator caspases means it is not a pan-caspase inhibitor like the more commonly used Z-VAD-FMK.[16][17] Due to its activity against non-caspase proteases, it is often used as a negative control in experiments using caspase-specific FMK inhibitors to ensure the observed effects are genuinely caspase-dependent.[6][18]
Quantitative Performance Data
The potency and selectivity of each inhibitor against their respective targets are summarized below. Note that direct comparison of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values across different studies should be done with caution due to variations in experimental conditions.[19]
| Inhibitor | Primary Target(s) | Secondary Target(s) | Potency (Ki/IC50) | Mechanism |
| Ac-YVAD-CMK | Caspase-1 | Caspase-4, Caspase-5 (weak)[1] | Ki: ~0.8 nM vs. Caspase-1[7] | Irreversible, Covalent[1] |
| This compound | Cathepsins B, L, S[5] | Effector Caspases (-3, -7)[15][16] | Not widely reported for individual targets | Irreversible, Covalent[5] |
Signaling Pathway Diagrams
To visualize the distinct roles of these inhibitors, the following diagrams illustrate their points of intervention in the pyroptosis and cathepsin-mediated apoptosis pathways.
DOT Code for Canonical Inflammasome Pathway
%22%2C%20fillcolor%3D%22%23F1F3F4%22%5D%3B%0A%20%20%20%20Lysosome%20%5Blabel%3D%22Lysosome%22%2C%20fillcolor%3D%22%23FBBC05%22%5D%3B%0A%20%20%20%20Cathepsins%20%5Blabel%3D%22Cathepsins%20(B%2C%20L)%22%2C%20fillcolor%3D%22%23EA4335%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%3B%0A%20%20%20%20FAFMK%20%5Blabel%3D%22this compound%22%2C%20shape%3Doval%2C%20style%3D%22filled%2Cdashed%22%2C%20fillcolor%3D%22%234285F4%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%3B%0A%20%20%7D%0A%0A%20%20subgraph%20cluster_1%20%7B%0A%20%20%20%20style%3Dinvis%3B%0A%20%20%20%20Bid%20%5Blabel%3D%22Bid%22%2C%20fillcolor%3D%22%23F1F3F4%22%5D%3B%0A%20%20%20%20tBid%20%5Blabel%3D%22tBid%22%2C%20fillcolor%3D%22%2334A853%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%3B%0A%20%20%20%20Mitochondrion%20%5Blabel%3D%22Mitochondrion%22%2C%20fillcolor%3D%22%23FBBC05%22%5D%3B%0A%20%20%20%20CytoC%20%5Blabel%3D%22Cytochrome%20c%5CnRelease%22%2C%20fillcolor%3D%22%2334A853%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%3B%0A%20%20%20%20Apoptosome%20%5Blabel%3D%22Apoptosome%20Formation%5Cn(Apaf-1%2C%20Caspase-9)%22%2C%20fillcolor%3D%22%2334A853%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%3B%0A%20%20%20%20EffectorCasp%20%5Blabel%3D%22Effector%20Caspases%5Cn(Caspase-3%2C%20-7)%22%2C%20fillcolor%3D%22%23EA4335%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%3B%0A%20%20%20%20Apoptosis%20%5Blabel%3D%22Apoptosis%22%2C%20fillcolor%3D%22%2334A853%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%3B%0A%20%20%7D%0A%0A%20%20Stress%20-%3E%20Lysosome%20%5Blabel%3D%22Causes%20Permeabilization%22%5D%3B%0A%20%20Lysosome%20-%3E%20Cathepsins%20%5Blabel%3D%22Releases%20into%20Cytosol%22%5D%3B%0A%0A%20%20FAFMK%20-%3E%20Cathepsins%20%5Barrowhead%3Dtee%2C%20style%3Ddashed%2C%20color%3D%22%23EA4335%22%2C%20penwidth%3D2%2C%20label%3D%22Inhibits%22%5D%3B%0A%20%20FAFMK%20-%3E%20EffectorCasp%20%5Barrowhead%3Dtee%2C%20style%3Ddashed%2C%20color%3D%22%23EA4335%22%2C%20penwidth%3D2%2C%20label%3D%22Inhibits%22%5D%3B%0A%0A%20%20Cathepsins%20-%3E%20Bid%20%5Blabel%3D%22Cleaves%22%5D%3B%0A%20%20Bid%20-%3E%20tBid%3B%0A%20%20tBid%20-%3E%20Mitochondrion%20%5Blabel%3D%22Activates%20Bax%2FBak%22%5D%3B%0A%20%20Mitochondrion%20-%3E%20CytoC%3B%0A%20%20CytoC%20-%3E%20Apoptosome%3B%0A%20%20Apoptosome%20-%3E%20EffectorCasp%20%5Blabel%3D%22Activates%22%5D%3B%0A%20%20EffectorCasp%20-%3E%20Apoptosis%20%5Blabel%3D%22Executes%22%5D%3B%0A%7D)
This compound inhibits cathepsins and effector caspases in apoptosis.
Experimental Protocols
Accurate assessment of inhibitor efficacy requires robust and well-controlled assays. Below are detailed protocols for measuring the activity of Caspase-1 and Cathepsin B, the primary targets of Ac-YVAD-CMK and this compound, respectively.
Protocol 1: Caspase-1 Activity Assay (Fluorometric)
This protocol measures Caspase-1 activity in cell lysates by detecting the cleavage of a specific fluorogenic substrate.
Materials:
-
Cells (e.g., murine J774A.1 macrophages) cultured and treated to induce inflammasome activation (e.g., LPS priming followed by ATP stimulation). [20]* Untreated control cells.
-
Ac-YVAD-CMK for inhibitor control.
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).
-
Assay Buffer (2X Reaction Buffer: 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT).
-
Caspase-1 Substrate: Ac-YVAD-AFC (1 mM stock in DMSO). [21]* 96-well black, flat-bottom microplate.
-
Fluorometric microplate reader (Excitation/Emission ~400/505 nm). [21] Procedure:
-
Sample Preparation:
-
Harvest 1-5 million cells by centrifugation. [21] * Wash cells once with cold PBS.
-
Resuspend cell pellet in 50 µL of chilled Cell Lysis Buffer. [21] * Incubate on ice for 10 minutes. [21] * Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris. * Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Keep on ice.
-
Determine protein concentration of the lysate (e.g., Bradford assay).
-
-
Assay Setup (per well):
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. [21] * For inhibitor control wells, pre-incubate the lysate with Ac-YVAD-CMK (final concentration 10-20 µM) for 15 minutes on ice.
-
Add 50 µL of 2X Reaction Buffer to each well. [21] * Add 5 µL of 1 mM Ac-YVAD-AFC substrate to each well (final concentration ~50 µM). [21]
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (from a lysate-free, substrate-containing well) from all readings.
-
Compare the fluorescence of treated samples to untreated controls to determine the fold-increase in Caspase-1 activity. [21]
-
Protocol 2: Cathepsin B Activity Assay (Fluorometric)
This protocol measures Cathepsin B activity from cell lysates using its preferred fluorogenic substrate.
Materials:
-
Cells or tissue homogenates.
-
This compound for inhibitor control.
-
Cell Lysis Buffer (provided in kits, or similar to Caspase-1 lysis buffer). [22]* Cathepsin B Reaction Buffer (e.g., 25 mM MES, pH 5.0). [23]* Activation Buffer (Reaction Buffer + 5 mM DTT). [23]* Cathepsin B Substrate: Ac-RR-AFC or Z-RR-AMC (10 mM stock in DMSO). [22][24]* 96-well black, flat-bottom microplate.
-
Fluorometric microplate reader (Excitation/Emission ~400/505 nm for AFC, ~380/460 nm for AMC). [22][23] Procedure:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates as described in Protocol 1. [22] * Determine protein concentration.
-
-
Assay Setup (per well):
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. [22] * For inhibitor control wells, pre-incubate the lysate with this compound (final concentration 10-50 µM) for 15 minutes at 37°C.
-
Add 50 µL of Cathepsin B Reaction Buffer to each well. [22] * Initiate the reaction by adding 2 µL of 10 mM substrate (final concentration ~200 µM). [22]
-
-
Measurement:
-
Data Analysis:
-
Subtract background fluorescence from all readings.
-
Determine relative Cathepsin B activity by comparing the fluorescence of experimental samples with uninduced controls. [22]
-
Experimental Workflow: Choosing the Right Inhibitor
The decision between Ac-YVAD-CMK and this compound depends entirely on the biological question being investigated.
DOT Code for Inhibitor Selection Workflow
%22%2C%20shape%3Dbox%2C%20fillcolor%3D%22%234285F4%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%3B%0A%20%20UseFAFMK%20%5Blabel%3D%22Use%20this compound%5Cn(Cathepsin%20%2F%20Effector%20Caspase%20Inhibitor)%22%2C%20shape%3Dbox%2C%20fillcolor%3D%22%234285F4%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%3B%0A%20%20ConsiderPanCasp%20%5Blabel%3D%22Consider%20a%20Pan-Caspase%20Inhibitor%5Cn(e.g.%2C%20Z-VAD-FMK)%20for%20broad%5Cnapoptosis%20studies.%22%2C%20shape%3Dbox%2C%20fillcolor%3D%22%23F1F3F4%22%5D%3B%0A%20%20ConsiderControls%20%5Blabel%3D%22Use%20this compound%20as%20a%20negative%5Cncontrol%20for%20other%20FMK-based%5Cncaspase%20inhibitors.%22%2C%20shape%3Dbox%2C%20fillcolor%3D%22%23F1F3F4%22%5D%3B%0A%0A%20%20Hypothesis%20-%3E%20Question1%3B%0A%20%20Question1%20-%3E%20UseYVAD%20%5Blabel%3D%22Yes%22%5D%3B%0A%20%20Question1%20-%3E%20Question2%20%5Blabel%3D%22No%22%5D%3B%0A%20%20Question2%20-%3E%20UseFAFMK%20%5Blabel%3D%22Yes%22%5D%3B%0A%20%20Question2%20-%3E%20ConsiderPanCasp%20%5Blabel%3D%22No%20%2F%20Unsure%22%5D%3B%0A%20%20UseYVAD%20-%3E%20ConsiderControls%20%5Bstyle%3Ddashed%2C%20label%3D%22Context%22%5D%3B%0A%7D)
A decision tree for selecting the correct inhibitor based on research goals.
Conclusion
Ac-YVAD-CMK and this compound are not interchangeable inhibitors but rather specific tools for dissecting distinct cellular death and inflammation pathways.
-
Choose Ac-YVAD-CMK for targeted, potent, and irreversible inhibition of Caspase-1 to study inflammasome activation, IL-1β/IL-18 processing, and pyroptosis. [1][3]* Choose this compound when investigating the role of lysosomal cathepsins in apoptosis or when a broad-spectrum cysteine protease inhibitor is required. [5][6]Be mindful of its secondary activity against effector caspases. [15][16]It also serves as an excellent negative control for experiments involving other FMK-based caspase inhibitors. [18] By understanding these fundamental differences, researchers can more effectively design experiments, avoid misinterpretation of data, and contribute to a clearer understanding of the complex and interconnected pathways governing cell fate.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ac-YVAD-CMK | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyroptosis | Abcam [abcam.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. Cathepsin-regulated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. invivogen.com [invivogen.com]
- 18. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 19. benchchem.com [benchchem.com]
- 20. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 21. abcam.com [abcam.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
Confirming Z-FA-FMK Efficacy: A Comparative Guide with Pan-Caspase Inhibitor Positive Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cysteine protease inhibitor Z-FA-FMK with the well-established pan-caspase inhibitor, Z-VAD-FMK, which serves as a positive control for apoptosis inhibition. The following sections detail their mechanisms of action, comparative efficacy supported by experimental data, and detailed protocols for key assays.
Mechanism of Action: Targeting the Apoptotic Cascade
Apoptosis, or programmed cell death, is a critical process regulated by a family of cysteine proteases known as caspases. These enzymes are present as inactive zymogens (pro-caspases) and are activated in a cascade following an apoptotic stimulus. This cascade is broadly divided into initiator and effector caspases.
This compound is an irreversible cysteine protease inhibitor that also demonstrates selective inhibition of effector caspases , such as caspase-3, -6, and -7.[1][2] It is often utilized as a negative control in caspase inhibition studies due to its limited activity against initiator caspases like caspase-8 and -10.[1][3]
In contrast, Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor .[4] It broadly targets a wide range of caspases, including both initiator and effector caspases, making it a robust positive control for experiments aimed at inhibiting apoptosis.[3][4]
Experimental Workflow for Comparative Efficacy
To objectively compare the efficacy of this compound and Z-VAD-FMK, a standardized experimental workflow is essential. The following diagram outlines a typical procedure for inducing apoptosis in a cell line and assessing the inhibitory effects of the compounds.
Comparative Efficacy: Experimental Data
The following tables summarize quantitative data from a study comparing the inhibitory effects of this compound and Z-VAD-FMK on apoptosis induced by a retinoid-related molecule (RRM) in Jurkat T cells.
Table 1: Inhibition of RRM-Induced DEVDase (Caspase-3-like) Activity
| Inhibitor Concentration (µM) | This compound (% Inhibition) | Z-VAD-FMK (% Inhibition) |
| 5 | ~40% | ~95% |
| 30 | ~85% | ~100% |
| 100 | ~98% | ~100% |
Data adapted from Lopez-Hernandez et al., Mol Cancer Ther, 2003.[2]
Table 2: Prevention of RRM-Induced Phosphatidylserine (PS) Externalization (Annexin V Staining)
| Inhibitor Concentration (µM) | This compound (% of Apoptotic Cells) | Z-VAD-FMK (% of Apoptotic Cells) |
| 0 (RRM only) | ~45% | ~45% |
| 100 | ~15% | ~5% |
Data adapted from Lopez-Hernandez et al., Mol Cancer Ther, 2003.[2]
These data clearly demonstrate that while this compound can inhibit effector caspase activity and subsequent apoptotic events at higher concentrations, the pan-caspase inhibitor Z-VAD-FMK is significantly more potent at lower concentrations, validating its use as a positive control for robust apoptosis inhibition.
Detailed Experimental Protocols
Caspase-3/7 Activity Assay (Fluorometric)
This protocol is for a fluorometric assay to measure the activity of effector caspases-3 and -7.
Materials:
-
Cells in culture
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
This compound and Z-VAD-FMK
-
Caspase-3/7 Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT)
-
Caspase-3/7 Substrate (e.g., Ac-DEVD-AFC)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Ex/Em = 400/505 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate cells with desired concentrations of this compound, Z-VAD-FMK, or vehicle (DMSO) for 1 hour at 37°C.
-
Apoptosis Induction: Add the apoptosis-inducing agent (e.g., 1 µM Staurosporine) to the wells and incubate for the desired time (e.g., 3-6 hours).
-
Cell Lysis: Remove the media and add 50 µL of Caspase-3/7 Assay Buffer to each well. Incubate on ice for 10 minutes.
-
Substrate Addition: Add 50 µL of Caspase-3/7 Substrate solution to each well.
-
Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the fluorescence using a plate reader.
Annexin V Apoptosis Assay (Flow Cytometry)
This protocol details the detection of phosphatidylserine externalization, an early marker of apoptosis, using Annexin V staining.
Materials:
-
Treated cells (from the experimental workflow)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Conclusion
The experimental data presented confirms that Z-VAD-FMK is a highly effective pan-caspase inhibitor and serves as a reliable positive control for confirming the efficacy of more selective inhibitors like this compound. While this compound demonstrates inhibitory activity against effector caspases, its potency is considerably lower than that of Z-VAD-FMK. Researchers should consider these differences in potency and selectivity when designing experiments to investigate the role of specific caspases in apoptosis. The provided protocols offer a standardized framework for conducting such comparative studies.
References
- 1. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin treatment activates a Z-VAD-sensitive caspase, which causes deltapsim loss, caspase-9 activity, and apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-FA-FMK: A Comparative Guide to its Cross-Reactivity with Other Proteases
For researchers, scientists, and drug development professionals utilizing the cysteine protease inhibitor Z-FA-FMK (Benzyloxycarbonyl-Phenylalanyl-Alanyl-Fluoromethyl Ketone), a thorough understanding of its target specificity and potential off-target effects is paramount. This guide provides a comprehensive comparison of this compound's reactivity with a range of proteases, supported by experimental data, detailed protocols, and visual diagrams to elucidate its biochemical interactions.
Inhibitory Profile of this compound
This compound is widely recognized as a potent, irreversible inhibitor of cathepsins B and L.[1] However, its utility and interpretation in experimental settings are critically dependent on its cross-reactivity with other proteases, particularly caspases. The following table summarizes the inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC50) of this compound against various proteases, providing a quantitative basis for comparison.
| Protease Family | Specific Protease | Inhibitory Constant (K_i) | IC50 |
| Cathepsins | Cathepsin B | 1.5 µM | |
| Cathepsin L | Potent Inhibitor | ||
| Cathepsin S | Potent Inhibitor | ||
| Caspases | Caspase-2 | 6.147 µM | |
| Caspase-3 | 15.41 µM | ||
| Caspase-6 | 32.45 µM | ||
| Caspase-7 | 9.077 µM | ||
| Caspase-8 | Not Inhibited | ||
| Caspase-9 | 110.7 µM (Partial) | ||
| Caspase-10 | Not Inhibited | ||
| Viral Proteases | SARS-CoV-2 Main Protease (Mpro/3CLpro) | 11.39 µM | |
| Other Cysteine Proteases | Cruzain | Potent Inhibitor | |
| Papain | Potent Inhibitor | ||
| Calpains | Calpain | No significant inhibition reported |
Data compiled from multiple sources.[1][2]
The data clearly indicates that while this compound is a potent inhibitor of several cathepsins, it also exhibits inhibitory activity against effector caspases (caspase-2, -3, -6, and -7), albeit at generally higher concentrations.[1][2] Notably, it does not inhibit initiator caspases 8 and 10.[2] This selective inhibition profile makes this compound a useful tool for distinguishing between different protease-mediated pathways, but also underscores the importance of using it at appropriate concentrations to avoid off-target effects. Its activity against the SARS-CoV-2 main protease highlights its potential for broader applications in antiviral research.[3][4]
Experimental Protocols
To ensure reproducible and reliable results when assessing the cross-reactivity of this compound, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Fluorometric Protease Activity Assay
This protocol provides a general framework for measuring the activity of proteases like caspases and cathepsins using a fluorogenic substrate.
Materials:
-
Purified recombinant protease (e.g., Caspase-3, Cathepsin B)
-
Fluorogenic substrate specific to the protease (e.g., Ac-DEVD-AMC for Caspase-3, Z-RR-AMC for Cathepsin B)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT for caspases; 50 mM Sodium Acetate, 4 mM EDTA, 8 mM DTT, pH 5.5 for Cathepsin B)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents: Dilute the purified protease and fluorogenic substrate to their working concentrations in the appropriate assay buffer. Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: In the 96-well plate, add the following to each well:
-
Assay Buffer (for blank)
-
Protease + Assay Buffer (for enzyme activity control)
-
Protease + this compound dilutions
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of ~360-400 nm and an emission wavelength of ~460-505 nm, depending on the specific fluorophore.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes where this compound is employed can aid in experimental design and data interpretation. The following diagrams, generated using Graphviz, illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Workflow for determining the IC50 of this compound.
Caption: this compound's inhibitory action in key signaling pathways.[5][6][7]
Conclusion
This compound is a valuable tool for studying cysteine proteases, particularly cathepsins. However, its cross-reactivity with effector caspases necessitates careful consideration of experimental design and data interpretation. By understanding its specific inhibitory profile and employing rigorous experimental protocols, researchers can effectively leverage this compound to dissect complex biological pathways and advance drug discovery efforts. The information provided in this guide serves as a foundational resource for the informed use of this important chemical probe.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Sapphire North America [sapphire-usa.com]
- 4. Evaluating this compound, a host cathepsin L protease inhibitor, as a potent and broad-spectrum antiviral therapy against SARS-CoV-2 and related coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear factor-kappaB mediates up-regulation of cathepsin B by doxorubicin in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteine cathepsins control hepatic NF-κB-dependent inflammation via sirtuin-1 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Literature Review of Z-FA-FMK and Other FMK Inhibitors
For researchers and professionals in drug development, the selection of appropriate enzyme inhibitors is a critical step in experimental design. This guide provides a comprehensive comparison of Z-FA-FMK (Benzyloxycarbonyl-L-phenylalanyl-L-alanyl-fluoromethyl ketone) with other well-characterized FMK (fluoromethyl ketone) inhibitors. This analysis is based on experimental data to facilitate informed decisions for research applications.
Mechanism of Action and Target Specificity
FMK-based inhibitors are a class of irreversible covalent inhibitors that target cysteine proteases. The fluoromethyl ketone moiety forms a stable thioether bond with the active site cysteine residue of the target enzyme, leading to its inactivation. The peptide sequence of the inhibitor confers its specificity for different proteases.
This compound is recognized as a potent inhibitor of cathepsins B and L.[1][2] It also demonstrates selective inhibition of effector caspases, which are the executioner enzymes in the apoptotic cascade.[2][3][4] Notably, this compound does not significantly inhibit initiator caspases such as caspase-8 and caspase-10.[3] This selectivity makes it a useful tool to distinguish between the intrinsic and extrinsic apoptotic pathways.
In contrast, Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethylketone) is a broad-spectrum or pan-caspase inhibitor.[5] It effectively blocks the activity of a wide range of caspases, making it a common choice for general apoptosis inhibition studies.[5][6]
Another notable FMK inhibitor is Q-VD-OPh (Quinoline-Val-Asp(OMe)-CH2-O-Ph), a next-generation pan-caspase inhibitor with high potency and reduced non-specific toxicity compared to Z-VAD-FMK.[7]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for comparing the potency of different inhibitors. The following tables summarize the available quantitative data for this compound and other FMK inhibitors against their respective targets.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Inhibitor | IC50 / Ki (µM) |
| Caspase-2 | This compound | 6.147[1] |
| Caspase-3 | This compound | 15.41[1] |
| Caspase-6 | This compound | 32.45[1] |
| Caspase-7 | This compound | 9.077[1] |
| Caspase-9 | This compound | 110.7[1] |
| Cathepsin B | This compound | 1.5 (Ki)[1] |
Table 2: Comparative Inhibitory Activity of Pan-Caspase FMK Inhibitors
| Target Enzyme | Z-VAD-FMK (IC50) | Q-VD-OPh (IC50) |
| Caspase-1 | Low nM to µM range[8] | 25-400 nM[9] |
| Caspase-3 | Low nM to µM range[8] | 25-400 nM[9] |
| Caspase-8 | Low nM to µM range[8] | 25-400 nM[9] |
| Caspase-9 | Low nM to µM range[8] | 25-400 nM[9] |
Experimental Protocols
Accurate assessment of inhibitor performance relies on standardized experimental protocols. Below are detailed methodologies for key assays used to characterize FMK inhibitors.
Fluorometric Caspase Activity Assay
This assay quantifies caspase activity by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
FMK inhibitors (this compound, Z-VAD-FMK, etc.)
-
Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)
-
2X Reaction Buffer (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and induce apoptosis with the chosen agent. A negative control of untreated cells should be included. For inhibitor studies, pre-incubate cells with the FMK inhibitor for a specified time before adding the apoptotic stimulus.
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in chilled Lysis Buffer.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the cell lysate.
-
-
Assay Reaction:
-
In a 96-well black microplate, add 50 µL of cell lysate to each well.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the fluorogenic caspase substrate (e.g., 1 mM stock solution) to each well.
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (from a blank well with no lysate).
-
Calculate the fold-increase in caspase activity by comparing the fluorescence of treated samples to the untreated control.
-
Western Blot Analysis of Caspase Cleavage
This technique visualizes the cleavage of pro-caspases into their active subunits, providing a qualitative assessment of caspase activation.
Materials:
-
Cell lysates prepared as described above
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for cleaved caspases (e.g., cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.[14]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody overnight at 4°C.[15][16][17]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Visualizing Signaling Pathways and Workflows
Diagrams are essential for understanding the complex interactions in cellular signaling and for outlining experimental procedures.
Caption: Apoptotic pathways and targets of FMK inhibitors.
Caption: Workflow for inhibitor characterization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]
- 5. invivogen.com [invivogen.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. protocols.io [protocols.io]
- 11. abcam.com [abcam.com]
- 12. abcam.com [abcam.com]
- 13. protocols.io [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Z-FA-FMK on Caspase-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Z-FA-FMK's inhibitory effect on caspase-3, contrasting its performance with alternative inhibitors. Experimental data and detailed protocols are presented to support researchers in their study design and interpretation of results.
Introduction to Caspase-3 and Its Inhibition
Caspase-3 is a key executioner caspase in the apoptotic signaling pathway, responsible for the cleavage of numerous cellular proteins that leads to the morphological and biochemical hallmarks of programmed cell death. The specific inhibition of caspase-3 is a critical tool for studying apoptosis and for the development of therapeutics targeting this pathway.
This compound (Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethylketone) is a synthetic peptide that has been investigated for its effects on cellular proteases. While it is structurally similar to some caspase inhibitors, its primary role and efficacy in targeting caspase-3 are subjects of discussion in the scientific community. This guide aims to clarify its function in relation to well-established caspase-3 inhibitors.
Comparative Analysis of Caspase-3 Inhibitors
The inhibitory potential of this compound on caspase-3 is often compared to more specific and potent inhibitors. Here, we compare it with Z-DEVD-FMK, a selective caspase-3 inhibitor, and Z-VAD-FMK, a broad-spectrum or pan-caspase inhibitor.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and its alternatives against caspase-3. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor | Target | Reported IC50/Ki for Caspase-3 | Primary Function |
| This compound | Cathepsins B and L | Generally considered to have no significant inhibitory effect.[1][2] One study suggests inhibition of effector caspases, including caspase-3, though specific IC50 values are not provided.[3] | Negative control for caspase inhibition studies.[1][2] |
| Z-DEVD-FMK | Caspase-3, -6, -7, -8, -10 | Ki of 0.2 nM for caspase-3.[4] In cellular assays, blocks apoptosis with an IC50 of 18 µM.[5] | Selective and irreversible caspase-3 inhibitor.[5] |
| Z-VAD-FMK | Pan-caspase inhibitor (caspases 1, 3, 4, 5, 6, 7, 8, 9, 10) | Inhibits a broad range of caspases with IC50 values from 25 to 400 nM.[6][7] | Broad-spectrum, irreversible caspase inhibitor.[7] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Experimental Validation: this compound's Effect on Caspase-3
Most experimental evidence positions this compound as a negative control in caspase inhibition assays. Studies have shown that while potent caspase inhibitors like Z-DEVD-FMK and Z-VAD-FMK effectively block apoptosis and caspase-3 activation, this compound has little to no effect.[1]
However, one study has reported that this compound can inhibit the activity of recombinant effector caspases, including caspase-3, in vitro.[3] This suggests that under specific experimental conditions, this compound might exhibit some off-target effects on caspases. This discrepancy highlights the importance of using well-characterized inhibitors and appropriate controls in apoptosis research.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in validating caspase-3 inhibition, the following diagrams have been generated using Graphviz.
Caspase-3 Signaling Pathway
This diagram illustrates the intrinsic and extrinsic apoptosis pathways leading to the activation of caspase-3.
Caption: Caspase-3 activation via extrinsic and intrinsic pathways.
Experimental Workflow for Validating Caspase-3 Inhibition
This diagram outlines the typical experimental steps to assess the inhibitory effect of a compound on caspase-3 activity.
Caption: Workflow for validating caspase-3 inhibitor efficacy.
Experimental Protocols
Caspase-3 Colorimetric Activity Assay
This protocol is adapted from commercially available kits and provides a method to quantify caspase-3 activity.
Materials:
-
Cell lysis buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 0.1% Triton X-100, 1 mM DTT, 0.1 mM EDTA)
-
2X Reaction Buffer (100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
Caspase-3 substrate (DEVD-pNA), 4 mM stock in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell line of choice.
-
Pellet cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspend the cell pellet in cold cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Assay:
-
To each well of a 96-well plate, add 50 µL of cell lysate.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
For inhibitor studies, pre-incubate the cell lysate with the inhibitor (e.g., this compound, Z-DEVD-FMK) for 15-30 minutes before adding the substrate.
-
Western Blot for Cleaved Caspase-3
This protocol allows for the detection of the active form of caspase-3.
Materials:
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Prepare cell lysates as described in the caspase activity assay protocol.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an appropriate imaging system.
-
Conclusion
The available evidence strongly indicates that this compound is not a direct or potent inhibitor of caspase-3 and is more accurately used as a negative control in apoptosis studies. While one study suggests potential off-target inhibitory effects on effector caspases, the consensus in the field is that for specific and reliable inhibition of caspase-3, researchers should utilize well-characterized inhibitors such as Z-DEVD-FMK. For broader caspase inhibition, Z-VAD-FMK is a suitable alternative. The experimental protocols provided in this guide offer a framework for researchers to independently validate the effects of these and other compounds on caspase-3 activity.
References
- 1. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. invivogen.com [invivogen.com]
A Comparative Analysis of Z-FA-FMK and Specific Caspase-8 Inhibitors for Researchers
For researchers in apoptosis, inflammation, and drug development, the precise selection of chemical inhibitors is paramount to obtaining reliable and interpretable experimental results. This guide provides a detailed comparative analysis of the broad-spectrum cysteine protease inhibitor, Z-FA-FMK, and specific inhibitors of caspase-8, such as Z-IETD-FMK. We present their mechanisms of action, specificity, off-target effects, and relevant experimental protocols to aid in the informed selection of these critical research tools.
Introduction to Caspase Inhibition
Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death) and inflammatory responses. They are synthesized as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade. Caspases are broadly categorized into initiator caspases (e.g., caspase-8, -9, -10) and effector (or executioner) caspases (e.g., caspase-3, -6, -7). Initiator caspases are activated by upstream signaling complexes and in turn cleave and activate the effector caspases, which then dismantle the cell by cleaving a plethora of cellular substrates.
Given their central role, caspase inhibitors are invaluable for dissecting these signaling pathways. However, the specificity of these inhibitors is a critical consideration. This guide focuses on a comparison between this compound, often used as a negative control, and specific inhibitors targeting the initiator caspase-8.
This compound: An Effector Caspase and Cysteine Protease Inhibitor
This compound (Benzyloxycarbonyl-Phenylalanyl-Alanyl-Fluoromethylketone) is an irreversible inhibitor of cysteine proteases.[1] While sometimes employed as a negative control in caspase inhibition studies, it is crucial to recognize that this compound is an effective inhibitor of effector caspases.[2][3]
Mechanism of Action and Specificity: this compound selectively targets and inhibits the activity of effector caspases, including caspase-2, -3, -6, and -7.[2] Notably, it does not inhibit the initiator caspases-8 and -10.[2] This selectivity can be exploited to differentiate between the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. However, this compound also exhibits significant off-target activity against other cysteine proteases, particularly cathepsins B and L.[2]
Specific Caspase-8 Inhibitors: Targeting the Extrinsic Apoptotic Pathway
Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-Fluoromethylketone) is a widely used, cell-permeable, and irreversible inhibitor of caspase-8.[4] Caspase-8 is the apical caspase in the extrinsic apoptosis pathway, which is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.
Mechanism of Action and Specificity: Upon death receptor ligation, pro-caspase-8 is recruited to the Death-Inducing Signaling Complex (DISC), where it undergoes dimerization and auto-activation. Activated caspase-8 then initiates the downstream apoptotic cascade. Z-IETD-FMK specifically targets the active site of caspase-8, thereby blocking its proteolytic activity and the subsequent activation of effector caspases.[5] While considered specific, like many tetrapeptide-based inhibitors, Z-IETD-FMK can exhibit some cross-reactivity with other caspases at higher concentrations and has been shown to inhibit granzyme B.[6][7]
Quantitative Comparison of Inhibitor Specificity
The following tables summarize the known inhibitory activities of this compound and Z-IETD-FMK. It is important to note that direct side-by-side comparisons across a full panel of caspases in a single study are limited.
Table 1: Inhibitory Profile of this compound
| Target Enzyme | Inhibition | IC50/Ki | Reference(s) |
| Caspase-2 | Yes | Not Reported | [2] |
| Caspase-3 | Yes | Not Reported | [2] |
| Caspase-6 | Yes | Not Reported | [2] |
| Caspase-7 | Yes | Not Reported | [2] |
| Caspase-8 | No | Not Reported | [2] |
| Caspase-10 | No | Not Reported | [2] |
| Cathepsin B | Yes | Not Reported | [2] |
| Cathepsin L | Yes | Not Reported | [2] |
Table 2: Inhibitory Profile of a Specific Caspase-8 Inhibitor (Z-IETD-FMK)
| Target Enzyme | Inhibition | IC50/Ki | Reference(s) |
| Caspase-8 | Yes | 0.46 µM (in T-cells for TNFα-induced apoptosis) | [7] |
| Caspase-8 | Yes | 350 nM | |
| Caspase-9 | Weak | 3.7 µM | |
| Caspase-10 | Weak | 5.76 µM | |
| Granzyme B | Yes | Not Reported | [6] |
Signaling Pathways
The selection of an appropriate inhibitor is critically dependent on the specific signaling pathway under investigation.
Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by death receptors and is the primary target of specific caspase-8 inhibitors.
Caption: Extrinsic apoptosis pathway initiated by death receptor activation, leading to caspase-8 activation.
Experimental Workflows
A typical workflow for evaluating the efficacy and specificity of these inhibitors involves cell culture, induction of apoptosis, and subsequent analysis of cell viability and caspase activation.
Caption: General experimental workflow for comparing apoptosis inhibitors.
Detailed Experimental Protocols
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Cell line of interest (e.g., Jurkat T-cells)
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., FasL)
-
This compound and Z-IETD-FMK
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density in a multi-well plate.
-
Pre-incubate the cells with the desired concentrations of this compound, Z-IETD-FMK, or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent (e.g., FasL). Include an untreated control group.
-
Incubate for the desired period (e.g., 3-6 hours).
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Caspase Activity Assay using a Fluorogenic Substrate
This assay quantifies the activity of specific caspases using a substrate that releases a fluorescent molecule upon cleavage.
Materials:
-
Cell lysates from treated and control cells
-
2X Reaction Buffer (containing DTT)
-
Fluorogenic caspase-8 substrate (e.g., Ac-IETD-AFC)
-
Fluorometer and 96-well black microplate
Procedure:
-
Prepare cell lysates from cells treated as described in the apoptosis assessment protocol.
-
Determine the protein concentration of each lysate.
-
In a 96-well black microplate, add an equal amount of protein from each lysate to separate wells.
-
Add 2X Reaction Buffer to each well.
-
Add the fluorogenic caspase-8 substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) at various time points or as an endpoint reading.
Western Blot Analysis of Caspase Cleavage
This method detects the proteolytic cleavage of pro-caspases into their active subunits, providing a direct measure of caspase activation.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-8, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentrations.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion and Recommendations
The choice between this compound and a specific caspase-8 inhibitor like Z-IETD-FMK is entirely dependent on the experimental question.
-
Z-IETD-FMK is the appropriate choice for specifically investigating the role of caspase-8 in the extrinsic apoptosis pathway or its non-apoptotic functions. Its use allows for the targeted inhibition of this initiator caspase.
-
This compound should not be considered a specific caspase inhibitor. Its utility lies in its ability to inhibit effector caspases while leaving initiator caspases-8 and -10 unaffected. This can be useful in dissecting the downstream events of apoptosis. However, its significant off-target effects on cathepsins must be considered, and appropriate controls are essential. It is often used as a negative control for FMK-based caspase inhibitors, as it does not inhibit caspase-8-mediated apoptosis.[3]
For any experiment utilizing these inhibitors, it is crucial to perform dose-response curves to determine the optimal concentration and to include appropriate vehicle and positive controls. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these compounds in your research.
References
- 1. mpbio.com [mpbio.com]
- 2. This compound inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. bdbiosciences.com [bdbiosciences.com]
Safety Operating Guide
Navigating the Safe Disposal of Z-FA-FMK: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Z-FA-FMK (benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone), a potent, irreversible inhibitor of cysteine proteases. Adherence to these guidelines is critical for minimizing risks and ensuring compliance with regulatory standards.
Essential Safety and Handling Information
A summary of key quantitative and qualitative safety data for this compound is presented below. This information is crucial for risk assessment prior to handling and disposal.
| Parameter | Value/Information | Source |
| Molecular Weight | 386.42 g/mol | [1][2][3][10] |
| Form | Solid | [2] |
| Solubility | Soluble in DMSO | [2][4][6] |
| Storage Temperature | -20°C (long-term) | [1][2][5][10] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator. | [11] |
| Primary Hazards | While not classified as hazardous under GHS in some SDS, it is a reactive chemical. The toxicological properties have not been completely investigated. | [11][12] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound and associated contaminated materials. The guiding principle is to treat all this compound waste as hazardous chemical waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound in solid form or in solution.
-
Conduct all handling and disposal preparations within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[11]
-
Ensure a safety shower and eye wash station are readily accessible.[11]
2. Waste Segregation and Collection:
-
Unused or Expired this compound: Do not attempt to quench or neutralize unwanted or expired this compound.[7] It should be disposed of in its original container as hazardous waste.
-
Contaminated Labware: All disposable labware (e.g., pipette tips, microfuge tubes, flasks) that has come into contact with this compound must be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound (e.g., experimental media, stock solutions in DMSO) should be collected in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[13]
-
Empty Containers: Original containers of this compound, even if seemingly empty, may contain residual material and should be disposed of as hazardous waste.[7][9] Do not rinse these containers into the drain.
3. Labeling of Hazardous Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound (benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone)" and the solvent used (e.g., "in DMSO").
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste generation and the name of the generating laboratory/researcher.
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Keep containers tightly sealed to prevent leakage or evaporation.[14]
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup. Disposal must be conducted in accordance with federal, state, and local regulations.[11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
Figure 1. this compound Disposal Decision Workflow.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the protection of our ecosystem. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
- 1. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 2. This compound, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 8. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. medkoo.com [medkoo.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. bosterbio.com [bosterbio.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Z-FA-FMK
For researchers, scientists, and drug development professionals working with the cysteine protease inhibitor Z-FA-FMK, ensuring personal safety and proper handling are paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a secure laboratory environment.
Immediate Safety and Handling Precautions
This compound (benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a potent, irreversible inhibitor of certain cysteine proteases and effector caspases. While a valuable tool in research, it presents several hazards that necessitate careful handling. According to the Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 compliant chemical splash goggles. A face shield should be worn if there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Impermeable gloves, such as nitrile or neoprene. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn. For larger quantities or increased risk of exposure, consider a chemical-resistant apron or suit. |
| Respiratory Protection | Not typically required | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage. The following workflow outlines the key steps for receiving, storing, preparing, using, and disposing of this compound.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound, from initial receipt to final disposal.
Step-by-Step Guidance
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product label matches the order information.
2. Storage:
-
Store lyophilized this compound in a tightly sealed container at -20°C.[1]
-
The storage area should be secure and accessible only to authorized personnel.
3. Preparation of Stock Solutions:
-
Always work in a chemical fume hood when handling the solid compound and preparing solutions to avoid inhalation of dust.
-
Don all required PPE as outlined in the table above.
-
This compound is soluble in Dimethyl sulfoxide (DMSO).[2] Prepare stock solutions by reconstituting the lyophilized powder in anhydrous DMSO.
-
Avoid repeated freeze-thaw cycles of the stock solution. It is recommended to aliquot the reconstituted solution into single-use volumes for storage at -20°C.[1]
4. Experimental Use:
-
When using this compound in experiments, ensure the work area is clean and uncluttered.
-
Handle all solutions containing this compound with care to prevent spills and splashes.
-
Be aware of all potential hazards in your experimental setup.
5. Decontamination and Disposal:
-
Decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse with water.
-
Waste Disposal:
-
Solid Waste: Collect any unused solid this compound and contaminated disposable items (e.g., gloves, weigh boats, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Follow all local, state, and federal regulations, as well as institutional guidelines, for the disposal of chemical waste.
-
By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their work, contributing to advancements in science while prioritizing personal and environmental safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
